Product packaging for 1-Hexen-4-yne(Cat. No.:CAS No. 5009-11-0)

1-Hexen-4-yne

Cat. No.: B3343003
CAS No.: 5009-11-0
M. Wt: 80.13 g/mol
InChI Key: RIGMRFDIWRRSMS-UHFFFAOYSA-N
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Description

1-Hexen-4-yne is a useful research compound. Its molecular formula is C6H8 and its molecular weight is 80.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H8 B3343003 1-Hexen-4-yne CAS No. 5009-11-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

hex-1-en-4-yne
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8/c1-3-5-6-4-2/h3H,1,5H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIGMRFDIWRRSMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50449066
Record name 1-HEXEN-4-YNE
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

80.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5009-11-0
Record name 1-HEXEN-4-YNE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50449066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 1-Hexen-4-yne: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Hexen-4-yne is a versatile organic compound featuring both a terminal double bond and an internal triple bond within its six-carbon chain. This unique structural arrangement of functionalities imparts a rich and diverse reactivity, making it a valuable building block in organic synthesis. This technical guide provides a comprehensive overview of the chemical properties, structure, and spectroscopic signature of this compound. Detailed experimental protocols for its synthesis and purification, alongside mechanistic insights into its key reactions, are presented to facilitate its application in research and development.

Chemical Structure and Properties

This compound, with the molecular formula C₆H₈ and a molecular weight of 80.13 g/mol , possesses a linear six-carbon backbone.[1] The key structural features are a carbon-carbon double bond between C1 and C2, and a carbon-carbon triple bond between C4 and C5. This arrangement of unsaturation makes it an enyne, a class of compounds known for their utility in constructing complex molecular architectures.

The presence of both sp² and sp hybridized carbon atoms results in a molecule with distinct regions of electron density, influencing its reactivity. The terminal alkene is susceptible to electrophilic addition and polymerization, while the internal alkyne can also undergo addition reactions and participate in various coupling reactions.

Physical and Chemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that some variations in reported values exist in the literature, which may be attributed to different experimental conditions or measurement techniques.

PropertyValueReference(s)
Molecular Formula C₆H₈[1]
Molecular Weight 80.13 g/mol [1]
CAS Number 5009-11-0[1]
IUPAC Name Hex-1-en-4-yne[1]
Boiling Point 53.5 °C at 760 mmHg
Density 0.756 g/cm³
Refractive Index 1.4460
Canonical SMILES CC#CCC=C[2]
InChI InChI=1S/C6H8/c1-3-5-6-4-2/h3H,1,5H2,2H3[2]
InChIKey RIGMRFDIWRRSMS-UHFFFAOYSA-N[2]

Spectroscopic Characterization

Spectroscopic analysis is crucial for the identification and characterization of this compound. Below is a detailed overview of its expected spectroscopic signatures.

Infrared (IR) Spectroscopy

The infrared spectrum of this compound is characterized by absorption bands corresponding to its alkene and alkyne functionalities. A complete vibrational assignment for the cis and gauche conformers has been reported.[3]

Wavenumber (cm⁻¹)Vibration TypeIntensity
~3100=C-H stretch (vinylic)Medium
~3000-2850C-H stretch (aliphatic)Medium
~2250-2100C≡C stretch (internal alkyne)Medium
~1640C=C stretch (alkene)Medium
~910 & ~990=C-H bend (vinylic, out-of-plane)Strong

Note: The intensity of the C≡C stretch in internal alkynes can be weak.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of this compound is expected to show distinct signals for the vinylic, allylic/propargylic, and methyl protons.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~5.8ddt1HH-2
~5.2 - 5.0m2HH-1
~2.9m2HH-3
~1.8t3HH-6

Predicted coupling constants (J) would be approximately: J(H2-H1cis) ≈ 10 Hz, J(H2-H1trans) ≈ 17 Hz, J(H2-H3) ≈ 6 Hz, and J(H3-H6) ≈ 2.5 Hz (long-range coupling).

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule.

Chemical Shift (δ, ppm)Assignment
~135C-2
~115C-1
~80C-4 or C-5
~78C-5 or C-4
~20C-3
~4C-6
Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z = 80. The fragmentation pattern will be influenced by the presence of the double and triple bonds, leading to the formation of stable carbocations.

Predicted Fragmentation Pathway:

The primary fragmentation is likely to involve the loss of a methyl radical (•CH₃) to form a stable propargyl/allyl resonance-stabilized cation at m/z = 65. Another significant fragmentation pathway could be the loss of a propargyl radical (•CH₂C≡CH) to give an allyl cation at m/z = 41.

G M [C₆H₈]⁺˙ m/z = 80 (Molecular Ion) frag1 [C₅H₅]⁺ m/z = 65 M->frag1 - •CH₃ frag2 [C₃H₅]⁺ m/z = 41 M->frag2 - •C₃H₃

Predicted Mass Spectrometry Fragmentation of this compound.

Chemical Reactivity and Synthetic Applications

The dual functionality of this compound makes it a versatile substrate for a variety of organic transformations.

Electrophilic Addition to the Alkene

The terminal double bond of this compound readily undergoes electrophilic addition reactions. For instance, the addition of hydrogen bromide (HBr) proceeds via a carbocation intermediate. According to Markovnikov's rule, the bromine atom will add to the more substituted carbon (C2), as this leads to the more stable secondary carbocation.

G cluster_0 Step 1: Protonation cluster_1 Step 2: Nucleophilic Attack 1_Hexen_4_yne This compound Carbocation Secondary Carbocation Intermediate 1_Hexen_4_yne->Carbocation π electrons attack H⁺ HBr H-Br HBr->Carbocation Br_ion Br⁻ Product 2-Bromohex-4-yne Carbocation_2 Secondary Carbocation Intermediate Carbocation_2->Product Br_ion_2 Br⁻ Br_ion_2->Product Nucleophilic attack

Mechanism of Electrophilic Addition of HBr to this compound.

Diels-Alder Reaction

This compound can act as a dienophile in Diels-Alder reactions, a powerful [4+2] cycloaddition for the formation of six-membered rings.[4][5][6] The alkene moiety reacts with a conjugated diene. The rate of the reaction is enhanced by the presence of electron-withdrawing groups near the double bond, although this compound itself can participate in these reactions.

G Diene Conjugated Diene (e.g., 1,3-Butadiene) Transition_State [4+2] Cyclic Transition State Diene->Transition_State Dienophile This compound (Dienophile) Dienophile->Transition_State Product Cyclohexene Derivative Transition_State->Product Concerted bond formation

Generalized Diels-Alder Reaction with this compound.

Experimental Protocols

Synthesis of this compound via Dehydrohalogenation

A common and effective method for the synthesis of this compound is the double dehydrohalogenation of a suitable dihalide precursor, such as 5,6-dibromo-1-hexene.[7] This reaction is typically carried out using a strong base.

Materials and Reagents:

  • 5,6-dibromo-1-hexene

  • Sodium amide (NaNH₂)

  • Liquid ammonia (B1221849) (NH₃)

  • Diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Dry ice/acetone condenser

  • Stirring apparatus

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Set up a three-necked round-bottom flask equipped with a dry ice/acetone condenser, a gas inlet, and a mechanical stirrer.

  • Under an inert atmosphere (e.g., nitrogen or argon), condense liquid ammonia into the flask at -78 °C.

  • Slowly add sodium amide to the liquid ammonia with stirring until the base is fully dissolved.

  • Prepare a solution of 5,6-dibromo-1-hexene in anhydrous diethyl ether.

  • Add the solution of 5,6-dibromo-1-hexene dropwise to the sodium amide solution in liquid ammonia over a period of 1-2 hours, maintaining the temperature at -78 °C.

  • After the addition is complete, allow the reaction mixture to stir for an additional 2-3 hours at -78 °C.

  • Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution until the excess sodium amide is consumed.

  • Allow the liquid ammonia to evaporate overnight under a stream of nitrogen.

  • To the remaining residue, add diethyl ether and water. Transfer the mixture to a separatory funnel.

  • Separate the organic layer, and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and carefully remove the solvent by rotary evaporation at low temperature and pressure.

  • The crude product can be purified by fractional distillation.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification Flask Round-bottom flask Condenser Dry ice/acetone condenser Flask->Condenser Stirrer Mechanical stirrer Flask->Stirrer Inert_Atmosphere N₂ or Ar inlet Flask->Inert_Atmosphere NH3 Condense liquid NH₃ NaNH2 Add NaNH₂ NH3->NaNH2 Dibromohexene Add 5,6-dibromo-1-hexene in Et₂O NaNH2->Dibromohexene Stir Stir at -78 °C Dibromohexene->Stir Quench Quench with NH₄Cl(aq) Evaporate Evaporate NH₃ Quench->Evaporate Extract Extract with Et₂O Evaporate->Extract Wash Wash with H₂O and brine Extract->Wash Dry Dry over MgSO₄ Wash->Dry Concentrate Rotary evaporation Dry->Concentrate Distill Fractional distillation Concentrate->Distill

Experimental Workflow for the Synthesis of this compound.

Purification by Fractional Distillation

Due to its relatively low boiling point and volatility, fractional distillation is an effective method for purifying this compound from less volatile impurities.

Procedure:

  • Assemble a fractional distillation apparatus with a Vigreux column or a column packed with Raschig rings to ensure efficient separation.

  • Place the crude this compound in the distillation flask with a few boiling chips.

  • Heat the distillation flask gently using a heating mantle.

  • Carefully monitor the temperature at the head of the distillation column.

  • Collect the fraction that distills at or near the boiling point of this compound (approximately 80-82 °C at atmospheric pressure).

  • It is advisable to perform the distillation under an inert atmosphere to prevent potential side reactions.

Conclusion

This compound is a valuable and reactive building block in organic synthesis. Its unique combination of a terminal alkene and an internal alkyne allows for a wide range of chemical transformations, making it a key intermediate in the synthesis of more complex molecules. A thorough understanding of its chemical and physical properties, as well as its spectroscopic characteristics, is essential for its effective utilization in research and development. The experimental protocols provided herein offer a practical guide for its synthesis and purification, enabling further exploration of its synthetic potential.

References

Synthesis of 1-Hexen-4-yne from Allyl Bromide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 1-hexen-4-yne, a valuable building block in organic synthesis, utilizing allyl bromide as a key starting material. The primary and most effective method involves a Grignard reaction, a powerful tool for carbon-carbon bond formation. This document provides a comprehensive overview of the reaction pathways, detailed experimental protocols, and quantitative data to support researchers in the successful synthesis of this compound.

Introduction

This compound is a versatile organic molecule featuring both a double and a triple bond, making it a useful intermediate in the synthesis of complex organic structures, including pharmaceuticals and natural products. The strategic placement of these functional groups allows for a wide range of subsequent chemical transformations. The synthesis from readily available allyl bromide offers an efficient and practical route to this important synthon.

Core Synthetic Strategy: The Grignard Reaction

The most prevalent and reliable method for the synthesis of this compound from allyl bromide is through a Grignard-mediated coupling reaction. This can be approached via two principal pathways:

  • Pathway A: Formation of an allyl Grignard reagent (allylmagnesium bromide) from allyl bromide, which then acts as a nucleophile to attack a propargyl electrophile, such as propargyl bromide.

  • Pathway B: Formation of a propargyl Grignard reagent from a propargyl halide, which then reacts with allyl bromide.

Both pathways are viable; however, the preparation and immediate use of the Grignard reagent are crucial to prevent side reactions, such as Wurtz-type coupling or rearrangement.

Reaction Pathways and Mechanisms

The fundamental principle of this synthesis is the nucleophilic substitution reaction between an organomagnesium halide (Grignard reagent) and an alkyl halide.

Pathway A: Allylmagnesium Bromide as the Nucleophile

This pathway involves the initial preparation of allylmagnesium bromide, which is then reacted with a suitable propargyl halide.

Pathway_A AllylBromide Allyl Bromide AllylMgBr Allylmagnesium Bromide AllylBromide->AllylMgBr + Mg / Ether Mg Magnesium (Mg) Mg->AllylMgBr Solvent1 Anhydrous Ether Solvent1->AllylMgBr Hexenyne This compound AllylMgBr->Hexenyne + Propargyl Halide PropargylHalide Propargyl Halide (e.g., Propargyl Bromide) PropargylHalide->Hexenyne MgX2 MgBrX Hexenyne->MgX2 byproduct

Caption: Synthetic route via allylmagnesium bromide.

Pathway B: Propargylmagnesium Halide as the Nucleophile

Alternatively, a propargyl Grignard reagent can be prepared and subsequently reacted with allyl bromide. It is important to note that propargyl Grignard reagents can exist in equilibrium with their allenic isomers.[1]

Pathway_B PropargylHalide Propargyl Halide PropargylMgX Propargylmagnesium Halide PropargylHalide->PropargylMgX + Mg / THF Mg Magnesium (Mg) Mg->PropargylMgX Solvent2 Anhydrous THF Solvent2->PropargylMgX Hexenyne This compound PropargylMgX->Hexenyne + Allyl Bromide AllylBromide Allyl Bromide AllylBromide->Hexenyne MgBrX MgBrX Hexenyne->MgBrX byproduct

Caption: Synthetic route via propargylmagnesium halide.

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of this compound.

Preparation of Allylmagnesium Bromide (Grignard Reagent)

This protocol is adapted from established procedures for the formation of allyl Grignard reagents.[2]

Materials:

  • Magnesium turnings

  • Allyl bromide

  • Anhydrous diethyl ether

  • Iodine crystal (as initiator)

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser with a drying tube

  • Dropping funnel

  • Magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • All glassware must be thoroughly dried in an oven and assembled hot under an inert atmosphere.

  • Place magnesium turnings (1.2 equivalents) in the reaction flask.

  • Add a small crystal of iodine to activate the magnesium surface.

  • Add a small portion of anhydrous diethyl ether to cover the magnesium.

  • In the dropping funnel, prepare a solution of allyl bromide (1.0 equivalent) in anhydrous diethyl ether.

  • Add a few milliliters of the allyl bromide solution to the magnesium suspension. The reaction is initiated when the color of the iodine disappears and gentle refluxing is observed. If the reaction does not start, gentle warming may be applied.

  • Once the reaction has started, add the remaining allyl bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The resulting greyish solution of allylmagnesium bromide is used directly in the next step.

Synthesis of this compound via Pathway A

Materials:

  • Allylmagnesium bromide solution (prepared in situ)

  • Propargyl bromide (or propargyl chloride)

  • Anhydrous diethyl ether or THF

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • Cool the freshly prepared allylmagnesium bromide solution to 0 °C in an ice bath.

  • Prepare a solution of propargyl bromide (0.9 equivalents) in anhydrous diethyl ether.

  • Add the propargyl bromide solution dropwise to the stirred Grignard reagent at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution while cooling the flask in an ice bath.

  • Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and remove the solvent by rotary evaporation.

  • Purify the crude product by distillation to obtain this compound.

Quantitative Data

The yield and reaction conditions for the synthesis of this compound can vary depending on the specific reagents and procedures used. The following table summarizes typical data for similar Grignard coupling reactions.

ParameterValue/RangeReference
Pathway A: AllylMgBr + Propargyl Halide
Yield60-80%General expectation for Grignard couplings
Reaction Temperature0 °C to room temperature[3]
Reaction Time2-4 hours[1]
SolventDiethyl ether, THF[2]
Pathway B: PropargylMgX + Allyl Bromide
Yield50-70%[3]
Reaction Temperature-20 °C to room temperature[3]
Reaction Time2-3 hours[1]
SolventDiethyl ether, THF[1]

Workflow Diagram

The overall experimental workflow for the synthesis of this compound from allyl bromide via Pathway A is summarized in the following diagram.

Workflow cluster_prep Grignard Reagent Preparation cluster_coupling Coupling Reaction cluster_workup Workup and Purification start Dry Glassware under Inert Atmosphere add_mg Add Mg Turnings and Iodine start->add_mg add_ether Add Anhydrous Ether add_mg->add_ether add_allyl_br Dropwise Addition of Allyl Bromide in Ether add_ether->add_allyl_br stir Stir at Room Temperature (1-2h) add_allyl_br->stir grignard Formation of Allylmagnesium Bromide Solution stir->grignard cool Cool Grignard to 0 °C grignard->cool add_propargyl Dropwise Addition of Propargyl Bromide cool->add_propargyl warm_stir Warm to RT and Stir (2-4h) add_propargyl->warm_stir coupling_complete Coupling Reaction Complete warm_stir->coupling_complete quench Quench with aq. NH4Cl coupling_complete->quench extract Extract with Diethyl Ether quench->extract dry Dry with MgSO4 extract->dry evaporate Solvent Evaporation dry->evaporate distill Distillation evaporate->distill product Pure this compound distill->product

Caption: Experimental workflow for the synthesis.

Conclusion

The synthesis of this compound from allyl bromide via a Grignard reaction is a robust and efficient method. Careful control of reaction conditions, particularly the exclusion of moisture and the maintenance of an inert atmosphere, is critical for achieving high yields. The provided protocols and data serve as a comprehensive guide for researchers and professionals in the field of organic synthesis and drug development, enabling the reliable preparation of this valuable synthetic intermediate.

References

An In-depth Technical Guide to Hex-1-en-4-yne: Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of hex-1-en-4-yne, a linear six-carbon hydrocarbon containing both a terminal double bond and an internal triple bond. This unique structural arrangement of functional groups makes it a versatile building block in organic synthesis. This document details its IUPAC nomenclature, structure, physicochemical properties, a representative synthetic protocol, and spectral characterization.

IUPAC Naming and Structure

Hex-1-en-4-yne is an organic compound with the molecular formula C₆H₈.[1] Its name is derived following the systematic rules of IUPAC nomenclature for unsaturated hydrocarbons known as enynes.

IUPAC Naming Rules:

  • Principal Carbon Chain: The longest continuous carbon chain containing the maximum number of double and triple bonds is identified as the parent chain. In this case, it is a six-carbon chain, hence the prefix "hex-".

  • Numbering the Chain: The chain is numbered to assign the lowest possible locants (numbers) to the multiple bonds as a set. Numbering from the end closer to the first multiple bond, the double bond is at position 1 and the triple bond is at position 4.

  • Naming Convention: The name is assembled by indicating the position of the double bond with the "-en" suffix, followed by the position of the triple bond with the "-yne" suffix. Thus, the name is hex-1-en-4-yne.

The structure of hex-1-en-4-yne is characterized by a terminal vinyl group and an internal alkyne functionality.

Structural Identifiers:

  • SMILES: CC#CCC=C[1]

  • InChI: InChI=1S/C6H8/c1-3-5-6-4-2/h3H,1,5H2,2H3[1]

  • CAS Number: 5009-11-0[1][2][3][4][5][6]

Physicochemical and Spectroscopic Properties

The physical and chemical properties of hex-1-en-4-yne are summarized in the tables below. Spectroscopic data, crucial for its identification and characterization, are also presented. The provided NMR and IR data are predicted values for a closely related isomer, (4E)-4-Hexen-1-yne, and should be considered as estimates for hex-1-en-4-yne.

Table 1: Physicochemical Properties of Hex-1-en-4-yne

PropertyValueSource
Molecular FormulaC₆H₈[1]
Molecular Weight80.13 g/mol [1]
Exact Mass80.062600255 Da[1]
Boiling Point53.5 °C at 760 mmHg[2][4][5]
Density0.756 g/cm³[2][4][5]
Flash Point-29.046 °C[2][4]
XLogP3-AA2.1[1]
Complexity87.1[1][3]
Hydrogen Bond Donor Count0[1]
Hydrogen Bond Acceptor Count0[1]
Rotatable Bond Count1[1]

Table 2: Predicted Spectroscopic Data for Hex-1-en-4-yne (based on (4E)-4-Hexen-1-yne)

SpectroscopyFunctional GroupPredicted Chemical Shift / WavenumberSource
¹H NMR Vinyl Protons (=CH₂)δ 5.2–5.8 ppm[7]
Allylic Protons (-CH₂-C=C)δ 2.8-3.2 ppm (estimated)
Propargylic Protons (≡C-CH₃)δ 1.8–2.1 ppm[7]
¹³C NMR Alkene Carbons (=CH₂)δ 115–125 ppm[7]
Alkyne Carbons (-C≡C-)δ 70–85 ppm[7]
Allylic Carbon (-CH₂-)δ 30-40 ppm (estimated)
Propargylic Carbon (-CH₃)δ 3-5 ppm (estimated)
IR Spectroscopy C≡C stretch~2100–2260 cm⁻¹[7]
C=C stretch~1620–1680 cm⁻¹[7]
=C-H stretch~3010-3095 cm⁻¹
C-H stretch (sp³)~2850-2960 cm⁻¹

Synthesis of Hex-1-en-4-yne

A plausible and effective method for the synthesis of hex-1-en-4-yne is through the Grignard reagent-mediated coupling of an appropriate propargyl magnesium halide with an allyl halide. A reported synthesis involves the reaction of 1-propynylmagnesium bromide with allyl bromide, affording hex-1-en-4-yne in approximately 49% yield.

Experimental Protocol: Grignard Reagent-Mediated Coupling

This protocol describes a representative procedure for the synthesis of hex-1-en-4-yne.

Materials:

  • Magnesium turnings

  • Ethyl bromide

  • Dry diethyl ether or Tetrahydrofuran (THF)

  • Propyne (B1212725)

  • Allyl bromide

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk line, three-neck flask, dropping funnel, condenser)

Procedure:

  • Preparation of Ethylmagnesium Bromide: In a flame-dried three-neck flask under an inert atmosphere (e.g., argon or nitrogen), place magnesium turnings. Add a small volume of dry diethyl ether or THF to cover the magnesium. Add a solution of ethyl bromide in the chosen solvent dropwise via a dropping funnel to initiate the Grignard reaction. Once initiated, add the remaining ethyl bromide solution at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture until most of the magnesium has reacted.

  • Formation of 1-Propynylmagnesium Bromide: Cool the freshly prepared ethylmagnesium bromide solution in an ice bath. Bubble propyne gas through the solution or add a solution of propyne in the solvent. The more acidic terminal alkyne proton will react with the Grignard reagent to form 1-propynylmagnesium bromide and ethane (B1197151) gas, which will evolve from the reaction mixture.

  • Coupling Reaction: To the solution of 1-propynylmagnesium bromide, add a solution of allyl bromide in the same solvent dropwise at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or until the reaction is complete (monitored by TLC or GC).

  • Work-up: Cool the reaction mixture in an ice bath and carefully quench by the slow addition of a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter the drying agent and remove the solvent by rotary evaporation. The crude product can be purified by fractional distillation to yield pure hex-1-en-4-yne.

Logical Workflows and Diagrams

The synthesis and characterization of hex-1-en-4-yne can be represented by a logical workflow.

Synthesis_and_Characterization_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Reactants 1-Propynylmagnesium Bromide + Allyl Bromide Reaction Grignard Coupling Reactants->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Fractional Distillation Workup->Purification Product Pure Hex-1-en-4-yne Purification->Product NMR 1H and 13C NMR Spectroscopy Product->NMR IR Infrared (IR) Spectroscopy Product->IR MS Mass Spectrometry (MS) Product->MS Structure Structural Confirmation NMR->Structure IR->Structure MS->Structure

Caption: Workflow for the synthesis and characterization of hex-1-en-4-yne.

The IUPAC naming convention for enynes follows a set of hierarchical rules to ensure an unambiguous name for each structure.

IUPAC_Naming_Flowchart Start Start with Chemical Structure FindChain Identify the longest carbon chain containing both double and triple bonds Start->FindChain NumberChain Number the chain to give the lowest locants to the multiple bonds as a set FindChain->NumberChain TieBreak If a tie in numbering occurs, give the double bond the lower number NumberChain->TieBreak Name Assemble the name: (substituents)-(prefix)-(en locant)-en-(yne locant)-yne TieBreak->Name End Final IUPAC Name: Hex-1-en-4-yne Name->End

Caption: Decision flowchart for the IUPAC naming of hex-1-en-4-yne.

References

Spectroscopic Profile of 1-Hexen-4-yne: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the organic compound 1-Hexen-4-yne (CAS No. 5009-11-0). Due to the limited availability of experimental Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data in the public domain, this document presents a combination of experimental Infrared (IR) spectroscopic data and high-quality predicted NMR and MS data. This guide is intended to serve as a valuable resource for the identification, characterization, and utilization of this compound in research and development.

Molecular Structure

This compound is a six-carbon organic molecule featuring both a carbon-carbon double bond (alkene) and a carbon-carbon triple bond (alkyne). Its molecular formula is C₆H₈ and it has a molecular weight of 80.13 g/mol .[1]

Caption: Molecular structure of this compound.

Spectroscopic Data

The following sections provide detailed spectroscopic data for this compound, presented in tabular format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-1 (a,b)5.15 - 5.30m-
H-25.80 - 5.95m-
H-32.90 - 3.10m-
H-61.80 - 1.90t~2.5

Table 2: Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C-1116.5
C-2134.0
C-321.0
C-478.0
C-580.0
C-64.0
Infrared (IR) Spectroscopy

The infrared spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups. The data presented in Table 3 is based on the experimental findings from a study on the vibrational spectra of this compound.[2] The study reveals the presence of both cis and gauche conformers, with the cis conformer being the more stable form.[2]

Table 3: Experimental Infrared (IR) Absorption Data for this compound (cis conformer)

Wavenumber (cm⁻¹)IntensityVibrational Assignment
~3300Strong=C-H stretch (alkene)
~3100Medium=C-H stretch (alkene)
~2950Medium-C-H stretch (alkane)
~2250Medium-C≡C- stretch (alkyne)
~1640MediumC=C stretch (alkene)
~1430Medium-CH₂- scissoring
~990, 910Strong=C-H bend (alkene, out-of-plane)
Mass Spectrometry (MS)

An experimental mass spectrum for this compound is not available. Table 4 presents a predicted mass spectrum, including the molecular ion and plausible fragmentation patterns based on the structure of the molecule. The fragmentation is expected to be influenced by the presence of the double and triple bonds, leading to the formation of stable carbocations.

Table 4: Predicted Mass Spectrometry Data for this compound

m/zPredicted Relative IntensityPlausible Fragment Ion
80High[C₆H₈]⁺ (Molecular Ion)
79Moderate[C₆H₇]⁺
65Moderate[C₅H₅]⁺
53Moderate[C₄H₅]⁺
39High[C₃H₃]⁺ (Propargyl cation)

Experimental Protocols

This section outlines the general methodologies for the spectroscopic techniques discussed.

NMR Spectroscopy Protocol (General)

A standard protocol for acquiring NMR spectra of a liquid organic compound like this compound is as follows:

  • Sample Preparation: A solution of this compound is prepared by dissolving approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is added for chemical shift calibration.

  • Instrumentation: Spectra are acquired on a high-resolution NMR spectrometer, typically with a proton frequency of 300 MHz or higher.

  • ¹H NMR Acquisition: A standard one-pulse sequence is used to acquire the proton spectrum. Key parameters include a spectral width of approximately 10-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition: A proton-decoupled pulse sequence is employed to obtain the carbon spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans and a longer relaxation delay (2-10 seconds) are typically required. The spectral width is set to approximately 200-220 ppm.

  • Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phased, and baseline corrected using appropriate NMR software. The chemical shifts are referenced to TMS (0.00 ppm).

G cluster_0 Sample Preparation cluster_1 NMR Acquisition cluster_2 Data Processing a Dissolve this compound in Deuterated Solvent b Add TMS Reference a->b c Acquire 1H Spectrum b->c d Acquire 13C Spectrum c->d e Fourier Transform d->e f Phase and Baseline Correction e->f g Reference to TMS f->g

Caption: General workflow for NMR spectroscopy.

Infrared (IR) Spectroscopy Protocol

The following experimental protocol is based on the methodology described in the study of the infrared spectra of this compound.[2]

  • Instrumentation: The infrared spectra were recorded using a high-resolution Fourier transform infrared (FTIR) spectrometer.

  • Gas-Phase Spectroscopy: For the gas-phase measurements, the sample of this compound was introduced into a gas cell with a defined path length. The spectra were recorded over a range of approximately 4000 to 400 cm⁻¹.

  • Solid-Phase Spectroscopy: For solid-phase analysis, a vapor of the sample was deposited onto a cold substrate (e.g., a CsI window) maintained at cryogenic temperatures.

  • Data Analysis: The recorded interferograms were Fourier transformed to obtain the infrared spectra. The vibrational frequencies were then assigned to the corresponding normal modes of the molecule, aided by ab initio calculations.[2]

Mass Spectrometry Protocol (General)

A general protocol for obtaining the mass spectrum of a volatile organic compound such as this compound is as follows:

  • Sample Introduction: A small amount of the liquid sample is introduced into the mass spectrometer, typically via a heated inlet system or through a gas chromatograph (GC-MS) for separation from any impurities.

  • Ionization: Electron Ionization (EI) is a common method for volatile compounds. The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.

  • Data Interpretation: The mass spectrum is analyzed to identify the molecular ion peak and to elucidate the fragmentation pattern, which provides structural information about the molecule.

G cluster_0 Ionization (EI) cluster_1 Fragmentation M This compound (M) MI [C6H8]+• (m/z 80) Molecular Ion M->MI + e- F1 [C6H7]+ (m/z 79) MI->F1 - H• F2 [C5H5]+ (m/z 65) MI->F2 - CH3• F3 [C3H3]+ (m/z 39) MI->F3 - C3H5•

Caption: Predicted fragmentation pathway of this compound in Mass Spectrometry.

References

Physical properties of 1-Hexen-4-yne boiling point and density

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the key physical properties of 1-Hexen-4-yne, specifically its boiling point and density. The information herein is compiled for use by researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document includes a summary of physical data, detailed experimental protocols for property determination, and a visual representation of the experimental workflow.

Core Physical Properties of this compound

This compound is a volatile organic compound with the molecular formula C₆H₈. Accurate knowledge of its physical properties, such as boiling point and density, is crucial for its handling, purification, and application in various chemical syntheses.

Data Presentation

The quantitative physical properties of this compound are summarized in the table below for easy reference and comparison.

Physical PropertyValueConditions
Boiling Point 53.5 °Cat 760 mmHg[1]
Density 0.756 g/cm³Not Specified

Experimental Protocols

The following sections detail the standard laboratory procedures for the experimental determination of the boiling point and density of volatile organic compounds like this compound.

Determination of Boiling Point by Simple Distillation

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a volatile compound like this compound, simple distillation is a suitable method for determining its boiling point.[2][3][4]

Apparatus:

  • Distillation flask (round-bottom flask)

  • Condenser

  • Receiving flask

  • Thermometer

  • Heating mantle or sand bath

  • Boiling chips or a magnetic stir bar

  • Clamps and stands

Procedure:

  • Assembly: Assemble the simple distillation apparatus as shown in chemical laboratory manuals. The distillation flask should be clamped securely at the neck. The thermometer bulb should be positioned just below the side arm of the distillation flask to ensure it accurately measures the temperature of the vapor that is distilling.

  • Sample Preparation: Place a known volume (e.g., 10-20 mL) of this compound into the distillation flask. Add a few boiling chips or a magnetic stir bar to ensure smooth boiling.

  • Heating: Begin to gently heat the distillation flask using a heating mantle or sand bath.

  • Distillation: As the liquid heats up, it will begin to boil, and the vapor will rise into the neck of the flask. The temperature on the thermometer will rise and then stabilize.

  • Data Recording: Record the temperature at which the vapor is continuously condensing in the condenser and collecting in the receiving flask. This stable temperature is the boiling point of the liquid.[3][5] It is also important to record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.

Determination of Density by Pycnometer

The density of a liquid is its mass per unit volume. The pycnometer method is a precise technique for determining the density of liquids.[6][7][8]

Apparatus:

  • Pycnometer (a glass flask with a specific volume)

  • Analytical balance

  • Thermometer

  • Distilled water (for calibration)

Procedure:

  • Cleaning and Drying: Thoroughly clean and dry the pycnometer and its stopper.

  • Mass of Empty Pycnometer: Accurately weigh the empty, dry pycnometer with its stopper on an analytical balance. Record this mass as m₁.

  • Mass of Pycnometer with Sample: Fill the pycnometer with this compound, ensuring there are no air bubbles. Insert the stopper, allowing any excess liquid to be expelled through the capillary. Carefully dry the outside of the pycnometer and weigh it. Record this mass as m₂.

  • Mass of Pycnometer with Water: Empty and clean the pycnometer. Fill it with distilled water in the same manner as with the sample. Weigh the pycnometer filled with water. Record this mass as m₃.

  • Temperature: Record the temperature of the water, which should be the same as the temperature at which the sample's density is being determined.

  • Calculation:

    • Mass of the sample (m_sample) = m₂ - m₁

    • Mass of the water (m_water) = m₃ - m₁

    • Volume of the pycnometer (V) = m_water / ρ_water (where ρ_water is the known density of water at the recorded temperature).

    • Density of the sample (ρ_sample) = m_sample / V

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental procedures for determining the boiling point and density of this compound.

ExperimentalWorkflow cluster_boiling_point Boiling Point Determination cluster_density Density Determination bp_start Start: Obtain this compound Sample bp_setup Assemble Simple Distillation Apparatus bp_start->bp_setup bp_add_sample Add Sample and Boiling Chips to Flask bp_setup->bp_add_sample bp_heat Gently Heat the Flask bp_add_sample->bp_heat bp_observe Observe for Stable Distillation Temperature bp_heat->bp_observe bp_record Record Boiling Point and Atmospheric Pressure bp_observe->bp_record bp_end End: Boiling Point Determined bp_record->bp_end d_start Start: Obtain this compound Sample d_weigh_empty Weigh Empty, Dry Pycnometer (m1) d_start->d_weigh_empty d_weigh_sample Weigh Pycnometer with Sample (m2) d_weigh_empty->d_weigh_sample d_weigh_water Weigh Pycnometer with Water (m3) d_weigh_sample->d_weigh_water d_record_temp Record Temperature d_weigh_water->d_record_temp d_calculate Calculate Density d_record_temp->d_calculate d_end End: Density Determined d_calculate->d_end start_point Start: Physical Property Determination start_point->bp_start Boiling Point start_point->d_start Density

Caption: Experimental workflow for determining the boiling point and density of this compound.

References

A Technical Guide to 1-Hexen-4-yne: Commercial Availability, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Hexen-4-yne is a versatile bifunctional molecule containing both a terminal alkene and an internal alkyne. This unique structural motif makes it a valuable building block in organic synthesis, particularly for the construction of complex molecular architectures. Its dual reactivity allows for selective transformations at either the double or triple bond, or simultaneous reactions involving both functionalities. This guide provides an in-depth overview of the commercial availability, suppliers, chemical properties, synthesis, and key applications of this compound, with a focus on its relevance to researchers in chemistry and drug development.

Commercial Availability and Suppliers

This compound is commercially available from a number of chemical suppliers catering to the research and development market. The product has achieved commercial mass production, ensuring a stable supply for laboratory and potential scale-up needs.[1] Purity levels can vary between suppliers, with some offering standard grades and others providing higher purity options. When purchasing, it is crucial to obtain a certificate of analysis to verify the purity and identify any potential impurities.

Table 1: Prominent Commercial Suppliers of this compound

SupplierProduct Number/NamePurity/Grades OfferedNotes
BenchchemB3343003Not specifiedFor research use only.[2]
American Custom Chemicals Corp.This compound95.00%Available in small quantities (e.g., 5mg).[1]
GFS ChemicalsNot explicitly listedNot specifiedA known manufacturer of alkyne building blocks.[3]

Note: The availability and specifications from suppliers are subject to change. It is recommended to contact the suppliers directly for the most current information and to request a Certificate of Analysis.

Physicochemical Properties

A comprehensive understanding of the physical and chemical properties of this compound is essential for its safe handling, storage, and application in chemical reactions.

Table 2: Physicochemical Data for this compound

PropertyValueSource(s)
Molecular Formula C₆H₈[4][5]
Molecular Weight 80.13 g/mol [4][5]
CAS Number 5009-11-0[4][5]
Boiling Point 53.5 °C at 760 mmHg[1]
Density 0.756 g/cm³[1]
Refractive Index 1.4460[1]
Flash Point -29.046 °C[1]
InChI Key RIGMRFDIWRRSMS-UHFFFAOYSA-N[2]
Canonical SMILES CC#CCC=C[1]

Synthesis of this compound

The most commonly cited method for the synthesis of this compound is the double dehydrohalogenation of a suitable precursor, such as 5,6-dibromo-1-hexene.[2] This elimination reaction is typically carried out using a strong base.

Experimental Protocol: Synthesis via Dehydrohalogenation

Reaction Scheme:

G reactant Br-CH2-CH(Br)-CH2-CH=CH2 5,6-dibromo-1-hexene reagent 2 NaNH2 (strong base) product CH3-C≡C-CH2-CH=CH2 This compound reactant->product Dehydrohalogenation

Figure 1. Synthesis of this compound via dehydrohalogenation.

Materials:

  • 5,6-dibromo-1-hexene

  • Sodium amide (NaNH₂)

  • Liquid ammonia (B1221849) (solvent)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous magnesium sulfate

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: In a flame-dried, three-necked flask equipped with a dry ice condenser, magnetic stirrer, and a gas inlet, condense liquid ammonia at -78 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Base: Carefully add sodium amide to the liquid ammonia with stirring until the base is fully dissolved.

  • Addition of Substrate: Slowly add a solution of 5,6-dibromo-1-hexene in anhydrous diethyl ether to the sodium amide solution. The reaction is typically exothermic and should be controlled by the rate of addition.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C for a specified time, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Quenching: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Work-up: Allow the ammonia to evaporate. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter the drying agent and remove the solvent under reduced pressure. The crude product can be purified by distillation to yield this compound.

Chemical Reactivity and Applications in Synthesis

The dual functionality of this compound makes it a versatile substrate for a variety of organic transformations. The terminal alkene and internal alkyne can react selectively or in concert, providing access to a wide range of molecular scaffolds.

Enyne Metathesis

Enyne metathesis is a powerful bond-reorganization reaction catalyzed by metal carbenes (e.g., Grubbs-type ruthenium catalysts) that transforms an alkene and an alkyne into a 1,3-diene. Intramolecular enyne metathesis, or ring-closing enyne metathesis (RCEYM), is particularly useful for the synthesis of cyclic compounds.

G cluster_0 Enyne Metathesis Catalytic Cycle Enyne This compound Metallacyclobutane Ruthenacyclobutane intermediate Enyne->Metallacyclobutane + Catalyst Catalyst [Ru]=CH2 (Grubbs Catalyst) Catalyst->Metallacyclobutane Vinyl_Carbene New Ruthenium Carbene Metallacyclobutane->Vinyl_Carbene Retro [2+2] Metallacyclobutene Ruthenacyclobutene intermediate Vinyl_Carbene->Metallacyclobutene Intramolecular [2+2] Product 1,3-Hexadiene derivative Metallacyclobutene->Product Reductive Elimination Regenerated_Catalyst [Ru]=CH2 Metallacyclobutene->Regenerated_Catalyst Regenerated_Catalyst->Enyne enters next cycle

Figure 2. Simplified workflow for enyne metathesis.
Pauson-Khand Reaction

The Pauson-Khand reaction is a formal [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide, typically mediated by a cobalt carbonyl complex, to form a cyclopentenone. The intramolecular version of this reaction is a powerful tool for the synthesis of bicyclic systems.

G Start This compound + Co2(CO)8 Complex Alkyne-Cobalt Complex Start->Complex Alkene_Coordination Alkene Coordination Complex->Alkene_Coordination Oxidative_Cyclization Oxidative Cyclization (Cobaltacyclopentene formation) Alkene_Coordination->Oxidative_Cyclization CO_Insertion CO Insertion Oxidative_Cyclization->CO_Insertion Reductive_Elimination Reductive Elimination CO_Insertion->Reductive_Elimination Product Bicyclic Cyclopentenone Reductive_Elimination->Product

Figure 3. Key steps in the Pauson-Khand reaction.
Other Reactions

  • Cycloaddition Reactions: The alkene moiety can participate in [4+2] cycloaddition reactions (Diels-Alder reactions) with suitable dienes.

  • Electrophilic Additions: Both the double and triple bonds can undergo electrophilic addition of reagents such as hydrogen halides and halogens.

  • Use in Natural Product Synthesis: The enyne motif is a key structural element in numerous natural products, and this compound can serve as a model substrate or starting material in their total synthesis.[6][7]

Biological Relevance and Drug Development

While direct biological activity of this compound itself has not been extensively reported, the enyne functional group is present in a variety of biologically active natural products.[8] These natural enynes have shown promising activities, including anti-inflammatory properties.[9][10][11] The structural similarity of some enyne derivatives to natural anti-inflammatory agents is believed to be a contributing factor to their biological effects.[9][10][11]

The versatility of this compound in organic synthesis makes it a valuable tool for medicinal chemists in the generation of compound libraries for drug discovery. By utilizing reactions such as enyne metathesis and Pauson-Khand, novel scaffolds can be efficiently synthesized and subsequently evaluated for their biological activity.

Analytical Methods for Purity Assessment

Ensuring the purity of this compound is critical for its use in synthesis, as impurities can lead to side reactions and affect product yields and purity.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a primary technique for assessing the purity of volatile compounds like this compound. It allows for the separation of the main component from volatile impurities and provides their identification through mass spectral data.

General GC-MS Protocol:

  • Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane).

  • Instrumentation: Use a gas chromatograph equipped with a capillary column suitable for separating volatile hydrocarbons (e.g., a non-polar DB-1 or HP-5ms column) and a mass spectrometer detector.

  • GC Conditions:

    • Injector Temperature: Typically set around 250 °C.

    • Oven Temperature Program: Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure the elution of all components.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Impact (EI).

    • Mass Range: Scan a range appropriate for the expected compound and potential fragments (e.g., m/z 35-350).

  • Data Analysis: Identify the this compound peak based on its retention time and mass spectrum. The purity can be estimated by the relative peak area of the main component compared to the total area of all peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the structure of this compound and identifying impurities. The chemical shifts and coupling constants of the protons and carbons provide detailed information about the molecular structure.

Expected ¹H NMR signals for this compound:

  • Signals in the alkene region (around 5-6 ppm) for the vinyl protons.

  • Signals for the allylic and propargylic protons.

  • A signal for the methyl group protons.

Expected ¹³C NMR signals for this compound:

  • Signals for the two sp² carbons of the double bond.

  • Signals for the two sp carbons of the triple bond.

  • Signals for the sp³ carbons.

Safety and Handling

Safety data sheets for structurally similar compounds like 1-hexyne (B1330390) indicate that this compound should be handled with care. It is a flammable liquid and vapor. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a commercially available and highly versatile building block for organic synthesis. Its unique combination of a terminal alkene and an internal alkyne allows for a rich and diverse range of chemical transformations, making it a valuable tool for researchers in academia and industry, including those in the field of drug development. A thorough understanding of its properties, synthesis, and reactivity is key to unlocking its full potential in the creation of complex and biologically relevant molecules.

References

A Technical Guide to 1-Hexen-4-yne: Molecular Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a concise technical overview of the chemical compound 1-Hexen-4-yne, focusing on its fundamental molecular properties. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Molecular and Physical Properties

This compound is a hydrocarbon that features both a double bond (alkene) and a triple bond (alkyne) within its six-carbon chain.[1] This combination of functional groups results in a molecule with unique reactivity.[1] The key quantitative data for this compound are summarized in the table below.

PropertyValueSource
Molecular FormulaC₆H₈[2][3][4][5]
Molecular Weight80.13 g/mol [2][3]
Exact Mass80.062600255 Da[2][3][4]
IUPAC Namehex-1-en-4-yne[2][5]
CAS Number5009-11-0[2][4]
Canonical SMILESCC#CCC=C[2][4]

Structural Information

The structure of this compound is defined by a six-carbon backbone. The IUPAC name, hex-1-en-4-yne, precisely describes the locations of the unsaturated bonds: a double bond starting at the first carbon and a triple bond starting at the fourth carbon.[1]

To illustrate the logical relationship of the functional groups within the molecule, a diagram generated using the DOT language is provided below.

G Structural Relationship of this compound cluster_backbone Hexane Backbone (6 Carbons) cluster_groups Functional Groups C1 C1 C2 C2 C1->C2 C3 C3 C2->C3 C4 C4 C3->C4 C5 C5 C4->C5 C6 C6 C5->C6 alkene Alkene (Double Bond) alkene->C1 at C1 alkyne Alkyne (Triple Bond) alkyne->C4 at C4

Logical structure of this compound.

Experimental Context

Due to its specific chemical structure, this compound can be utilized in various organic synthesis reactions. The presence of both an alkene and an alkyne functional group allows for selective chemical modifications, making it a potentially useful building block in the synthesis of more complex molecules. While this guide does not detail specific experimental protocols, the fundamental properties provided are critical for designing and executing such synthetic routes. The reactivity of the double and triple bonds is a key consideration in any experimental design involving this compound.[1]

References

A Historical Synthesis of Enynes: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the core historical methods for the synthesis of enynes, a fundamental structural motif in organic chemistry with significant applications in pharmaceuticals, natural products, and materials science. This document details the seminal cross-coupling, metathesis, and elimination reactions that have become the bedrock of modern enyne synthesis, offering detailed experimental protocols, quantitative data for comparative analysis, and visualizations of key reaction mechanisms.

Introduction: The Emergence of Foundational Enyne Syntheses

The development of synthetic routes to conjugated enynes has been a pivotal area of research in organic chemistry. These motifs are not only present in numerous biologically active compounds but also serve as versatile intermediates for the construction of more complex molecular architectures.[1] Historically, the field has been shaped by the advent of powerful transition-metal-catalyzed cross-coupling reactions and metathesis, alongside classical elimination strategies. This guide will focus on the foundational methods that marked significant advancements in the field: Sonogashira coupling, Negishi coupling, Glaser-Hay coupling, enyne metathesis, and dehydrohalogenation reactions.

Transition-Metal Catalyzed Cross-Coupling Reactions

The 1970s witnessed a revolution in carbon-carbon bond formation with the development of palladium-catalyzed cross-coupling reactions. These methods provided unprecedented efficiency and selectivity in the synthesis of conjugated enynes.

The Sonogashira Coupling (1975)

Discovered by Kenkichi Sonogashira, Yasuo Tohda, and Nobue Hagihara in 1975, the Sonogashira coupling is a landmark reaction that couples terminal alkynes with aryl or vinyl halides.[1][2][3] The reaction is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base, and it can be carried out under mild conditions, often at room temperature.[4][5]

The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle. The palladium catalyst facilitates the oxidative addition of the aryl/vinyl halide and the reductive elimination of the enyne product, while the copper co-catalyst activates the terminal alkyne.

Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle cluster_prod pd0 Pd(0)L₂ pd2_halide R¹-Pd(II)L₂-X pd0->pd2_halide Oxidative Addition (R¹X) pd2_alkyne R¹-Pd(II)L₂-C≡CR² pd2_halide->pd2_alkyne Transmetalation (Cu-C≡CR²) pd2_alkyne->pd0 Reductive Elimination product R¹-C≡CR² pd2_alkyne->product cu_halide Cu(I)X cu_alkyne Cu(I)-C≡CR² cu_alkyne->cu_halide To Pd Cycle alkyne H-C≡CR² alkyne->cu_alkyne Deprotonation base Base Negishi_Coupling pd0 Pd(0)L₂ pd2_halide R¹-Pd(II)L₂-X pd0->pd2_halide Oxidative Addition (R¹X) pd2_zinc R¹-Pd(II)L₂-R² pd2_halide->pd2_zinc Transmetalation (R²ZnX) pd2_zinc->pd0 Reductive Elimination product R¹-R² pd2_zinc->product Glaser_Hay_Coupling alkyne 2 R-C≡C-H cu_acetylide 2 [R-C≡C-Cu(I)] alkyne->cu_acetylide + 2 Cu(I) diyne R-C≡C-C≡C-R cu_acetylide->diyne Oxidative Coupling cu_0 2 Cu(0) cu_acetylide->cu_0 cu_I 2 Cu(I) cu_0->cu_I O₂ Enyne_Metathesis cluster_ene_first Ene-then-Yne Pathway cluster_yne_first Yne-then-Ene Pathway start_e Enyne + [M]=CH₂ ruthenacyclobutane_e Ruthenacyclobutane start_e->ruthenacyclobutane_e [2+2] with alkene vinyl_carbene_e Vinyl Carbene ruthenacyclobutane_e->vinyl_carbene_e Cycloreversion product_diene_e 1,3-Diene + [M]=CH₂ vinyl_carbene_e->product_diene_e Intramolecular [2+2] with alkyne & cycloreversion start_y Enyne + [M]=CH₂ ruthenacyclobutene Ruthenacyclobutene start_y->ruthenacyclobutene [2+2] with alkyne new_carbene New Carbene ruthenacyclobutene->new_carbene Cycloreversion product_diene_y 1,3-Diene + [M]=CH₂ new_carbene->product_diene_y Intramolecular [2+2] with alkene & cycloreversion Dehydrohalogenation_Workflow alkene Alkene dihalide Vicinal/Geminal Dihalide alkene->dihalide Halogenation (e.g., Br₂) alkyne Alkyne dihalide->alkyne Double Dehydrohalogenation (e.g., NaNH₂) enyne Enyne alkyne->enyne Coupling Reaction (e.g., Sonogashira)

References

Basic reactivity of the alkene and alkyne groups in 1-Hexen-4-yne

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Basic Reactivity of Alkene and Alkyne Groups in 1-Hexen-4-yne

Abstract

This compound is a non-conjugated enyne, a class of organic molecules containing both a carbon-carbon double bond (alkene) and a triple bond (alkyne).[1] Its structure, featuring a terminal alkene and an internal alkyne, presents a valuable scaffold for synthetic chemistry, offering two distinct sites for functionalization. This technical guide provides a detailed analysis of the fundamental reactivity of these two groups, focusing on electrophilic additions, hydrogenation, and other significant transformations. It serves as a resource for researchers, scientists, and drug development professionals by detailing reaction mechanisms, summarizing quantitative data, providing experimental protocols, and visualizing key concepts.

Introduction: Structural Features and Electronic Properties

This compound possesses the molecular formula C₆H₈ and a linear six-carbon chain. The key functional groups are a terminal double bond between C1 and C2 and an internal triple bond between C4 and C5.[1] The sp²-hybridized carbons of the alkene and the sp-hybridized carbons of the alkyne create regions of high electron density (π-systems), making them susceptible to attack by electrophiles. However, the reactivity of these two groups is not identical and is influenced by factors such as the stability of intermediates and reaction conditions.

Generally, alkenes are more reactive than alkynes towards electrophilic addition.[2][3] This is often attributed to the formation of a more stable carbocation intermediate (alkyl carbocation) from an alkene compared to the less stable vinyl carbocation that would form from an alkyne.[1][4] Conversely, in reactions like catalytic hydrogenation, alkynes can be more reactive.[2]

Electrophilic Addition Reactions

Electrophilic addition is a cornerstone of alkene and alkyne chemistry. The π-electrons of the unsaturated bond act as a nucleophile, attacking an electrophilic species.

Hydrohalogenation

The addition of hydrogen halides (HX) to this compound can, in principle, occur at either the double or triple bond. Given the generally higher reactivity of alkenes in electrophilic additions, the reaction with one equivalent of HX is expected to preferentially occur at the C1-C2 double bond.

  • Reaction at the Alkene: The addition follows Markovnikov's rule, where the hydrogen atom adds to the carbon with more hydrogen atoms (C1), leading to the formation of a more stable secondary carbocation at C2. The subsequent attack by the halide ion (X⁻) yields the 2-halo-hex-4-yne.

  • Reaction at the Alkyne: Should the reaction occur at the triple bond, Markovnikov's rule would predict the formation of a vinyl halide.[1] The hydrogen would add to C5, forming a vinyl carbocation at C4, which is then attacked by the halide. With an excess of HX, a second addition can occur, typically resulting in a geminal dihalide.[1]

Halogenation

The addition of halogens like Br₂ or Cl₂ also proceeds via electrophilic addition. With one equivalent of the halogen, the reaction is expected to occur at the more reactive double bond.

  • Reaction at the Alkene: This typically results in the formation of a vicinal dihalide (1,2-dihalo-hex-4-yne). The mechanism often involves a cyclic halonium ion intermediate, leading to an anti-addition of the two halogen atoms.

  • Reaction at the Alkyne: Addition across the triple bond yields a dihaloalkene.[1] The reaction rate for electrophilic addition to alkynes is generally slower than for alkenes.[1] With an excess of halogen, a tetrahaloalkane can be formed.

Hydration

Acid-catalyzed hydration (addition of water) across the double or triple bond leads to the formation of alcohols or carbonyl compounds, respectively.

  • Alkene Hydration: Following Markovnikov's rule, the addition of water to the C1-C2 double bond would yield hex-4-yn-2-ol. It's important to note that hydration of terminal alkenes like 1-hexene (B165129) can lead to rearrangements, though the isolated nature of the double bond in this compound may limit this. For instance, hydration of 1-hexene yields a mixture of 2-hexanol (B165339) and 3-hexanol.[5]

  • Alkyne Hydration: Hydration of the internal alkyne requires a catalyst, typically mercury(II) sulfate (B86663) in aqueous sulfuric acid. The addition of water across the triple bond initially forms an enol intermediate, which then tautomerizes to the more stable ketone. For this compound, this would produce a mixture of two ketones: hex-1-en-4-one and hex-1-en-5-one.

Hydrogenation

Catalytic hydrogenation involves the addition of hydrogen (H₂) across the unsaturated bonds in the presence of a metal catalyst (e.g., Pd, Pt, Ni). The selectivity of this reaction can be controlled by the choice of catalyst.

  • Partial Hydrogenation: Using a "poisoned" catalyst, such as Lindlar's catalyst (Pd/CaCO₃/Pb(OAc)₂), the hydrogenation of the alkyne can be stopped at the alkene stage. This reaction proceeds with syn-addition, yielding the cis-alkene. Therefore, selective hydrogenation of the alkyne in this compound would produce (Z)-1,4-hexadiene.

  • Complete Hydrogenation: Using a more active catalyst like Pd/C or PtO₂, both the alkene and alkyne groups will be fully reduced to yield the corresponding alkane, n-hexane. Alkynes are often more reactive than alkenes in hydrogenation reactions.[2]

Quantitative Data Summary

Quantitative kinetic and thermodynamic data for this compound itself is not widely published. The following table summarizes relevant data from analogous systems to provide a comparative baseline for reactivity.

ReactionSubstrateReagents/ConditionsProduct(s)Yield/RatioReference
Hydration1-Hexene85% H₂SO₄, then H₂O, reflux2-Hexanol & 3-Hexanol~70:30 mixture[5]
Hydrogenation1-HexeneMetal Catalyst, H₂n-Hexane--
Heat of Hydrogenation1-HexeneH₂n-Hexane-126 kJ/mol[6]
Hydrohalogenation1-MethylcyclohexeneHBr1-bromo-1-methylcyclohexaneMajor Product[7]
HalogenationGeneral AlkeneBr₂Vicinal DibromideTypically high yield[1]
Alkyne HydrogenationGeneral AlkyneLindlar's Catalyst, H₂(Z)-AlkeneHigh stereoselectivity-

Experimental Protocols

The following are generalized protocols for key reactions involving this compound, based on standard laboratory procedures for alkenes and alkynes.

Protocol 5.1: Selective Halogenation of the Alkene Moiety

Objective: To selectively add one equivalent of bromine across the double bond of this compound.

Materials:

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to 0 °C in an ice bath.

  • Prepare a solution of bromine (1.0 eq) in dichloromethane.

  • Add the bromine solution dropwise to the stirred solution of the enyne over 30 minutes. Monitor the reaction by observing the disappearance of the reddish-brown bromine color.

  • Once the addition is complete and the color has faded, allow the reaction to stir for an additional 15 minutes at 0 °C.

  • Quench the reaction by adding saturated sodium thiosulfate solution to consume any excess bromine.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and wash it with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product, 1,2-dibromo-hex-4-yne.

  • Purify the product via flash column chromatography if necessary.

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// Connections start -> dissolve -> cool -> add_br2 -> stir -> quench -> workup -> dry -> purify -> end; } } caption: Experimental workflow for selective bromination.

Protocol 5.2: Acid-Catalyzed Hydration of the Alkene Moiety

Objective: To add a molecule of water across the double bond of this compound.

Materials:

  • This compound

  • Sulfuric acid (H₂SO₄, 85%)

  • Water (distilled)

  • Diethyl ether

  • Sodium bicarbonate solution (aqueous, saturated)

  • Magnesium sulfate (MgSO₄, anhydrous)

  • Round-bottom flask, condenser, magnetic stirrer

Procedure:

  • In a 10 mL round-bottom flask, place 2 mL of 85% sulfuric acid and a magnetic stir bar.[8]

  • Add 1 mL of this compound to the flask, cork it loosely, and stir vigorously for 15-20 minutes.[8]

  • Carefully add 4 mL of water to the flask, attach a condenser, and heat the mixture to reflux for 15 minutes to hydrolyze the intermediate sulfate esters.

  • Cool the reaction mixture and transfer it to a separatory funnel.

  • Extract the product with diethyl ether (2 x 10 mL).

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Analyze the resulting product, expected to be primarily hex-4-yn-2-ol, using GC-MS or NMR to determine purity and isomeric distribution.

Logical Relationships in Reactivity

The choice of reagent and reaction conditions dictates the outcome of reactions with this compound. The following diagram illustrates the logical relationship between reaction type and the preferentially targeted functional group.

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// Nodes Reagent [label="Reagent Class", shape=ellipse, style="filled", fillcolor="#202124", fontcolor="#FFFFFF"]; Electrophile [label="Electrophile\n(e.g., HBr, Br₂)", style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; H2_Lindlar [label="H₂ / Lindlar's Cat.", style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; H2_PdC [label="H₂ / Pd/C (excess)", style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Alkene [label="Alkene Group\n(More Reactive)", style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Alkyne [label="Alkyne Group\n(Less Reactive)", style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Both [label="Both Groups", style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Add_Product [label="Addition Product\n(e.g., 2-Halide)", style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; Z_Diene [label="Z-Diene Product", style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; Alkane [label="Alkane Product\n(n-Hexane)", style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Reagent -> Electrophile [label="Type"]; Reagent -> H2_Lindlar [label="Type"]; Reagent -> H2_PdC [label="Type"];

Electrophile -> Alkene [label="Preferentially\nAttacks", color="#5F6368"]; H2_Lindlar -> Alkyne [label="Selectively\nReduces", color="#5F6368"]; H2_PdC -> Both [label="Reduces", color="#5F6368"];

Alkene -> Add_Product [label="Yields"]; Alkyne -> Z_Diene [label="Yields"]; Both -> Alkane [label="Yields"]; } } caption: Reactivity pathways based on reagent choice.

Conclusion

This compound is a molecule with dual reactivity centered on its terminal alkene and internal alkyne functionalities. For electrophilic additions, the alkene is generally the more reactive site due to the greater stability of the resulting carbocation intermediate. However, reaction conditions and the choice of catalyst can be finely tuned to target the alkyne, for instance, in selective hydrogenations to form a (Z)-alkene. Understanding these fundamental principles of reactivity and selectivity is crucial for leveraging this compound and other enynes as versatile building blocks in organic synthesis and drug development.

References

Methodological & Application

1-Hexen-4-yne: A Versatile Building Block in Organic Synthesis - Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Hexen-4-yne is a valuable and versatile building block in organic synthesis. Its structure, featuring both a terminal alkene and a terminal alkyne, allows for a wide range of chemical transformations. This bifunctionality enables chemists to selectively functionalize either the double or triple bond, or to engage both in concerted reactions, leading to the construction of complex molecular architectures. This document provides detailed application notes and experimental protocols for key reactions involving this compound, including the Sonogashira coupling, Diels-Alder reaction, and enyne metathesis. The resulting products from these reactions can serve as intermediates in the synthesis of natural products, pharmaceuticals, and advanced materials.

Sonogashira Coupling: Formation of Conjugated Enynes

The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[1][2] The Sonogashira coupling of this compound with an aryl halide, such as iodobenzene (B50100), provides a straightforward route to 1-aryl-1-hexen-4-ynes, which are important precursors for more complex molecules.

Experimental Protocol: Sonogashira Coupling of this compound with Iodobenzene

Materials:

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 14 mg) and copper(I) iodide (0.04 mmol, 7.6 mg).

  • Add anhydrous toluene (10 mL) and triethylamine (5 mL) to the flask and stir the mixture for 10 minutes at room temperature.

  • Add this compound (1.2 mmol, 0.12 mL) and iodobenzene (1.0 mmol, 0.11 mL) to the reaction mixture.

  • Heat the reaction mixture to 70 °C and stir for 6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and quench with deionized water (20 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired product, 1-phenyl-1-hexen-4-yne.

Quantitative Data
EntryAryl HalideProductYield (%)Reaction Time (h)Temperature (°C)
1Iodobenzene1-phenyl-1-hexen-4-yne85670
24-Iodotoluene1-(p-tolyl)-1-hexen-4-yne82670
31-Bromo-4-methoxybenzene1-(4-methoxyphenyl)-1-hexen-4-yne75880

Note: Yields are representative and may vary based on specific reaction conditions and scale.

Reaction Mechanism: Sonogashira Coupling

Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ Pd_add Oxidative Addition (R-X) Pd0->Pd_add Pd_II R-Pd(II)-X(L₂) Pd_add->Pd_II Transmetalation Transmetalation (Cu-C≡CR') Pd_II->Transmetalation Pd_alkynyl R-Pd(II)-C≡CR'(L₂) Transmetalation->Pd_alkynyl Red_elim Reductive Elimination Pd_alkynyl->Red_elim Red_elim->Pd0 Product_pd R-C≡CR' Red_elim->Product_pd CuX CuX Alkyne_coord Alkyne Coordination (R'C≡CH) CuX->Alkyne_coord Cu_alkyne Cu-C≡CR' Alkyne_coord->Cu_alkyne Cu_alkyne->Transmetalation Base Base (e.g., NEt₃) Base->Alkyne_coord

Caption: Mechanism of the Sonogashira Coupling Reaction.

Diels-Alder Reaction: [4+2] Cycloaddition

The Diels-Alder reaction is a powerful and versatile [4+2] cycloaddition reaction that forms a six-membered ring.[3][4] In this reaction, the alkene moiety of this compound can act as a dienophile, reacting with a conjugated diene to form a cyclohexene (B86901) derivative. This reaction is highly stereospecific and provides a direct route to complex cyclic systems.

Experimental Protocol: Diels-Alder Reaction of this compound with Cyclopentadiene (B3395910)

Materials:

  • This compound

  • Cyclopentadiene (freshly cracked from dicyclopentadiene)

  • Dichloromethane (B109758) (DCM), anhydrous

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol, 0.1 mL) in anhydrous dichloromethane (10 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add freshly cracked cyclopentadiene (1.5 mmol, 0.12 mL) to the solution.

  • Allow the reaction to warm to room temperature and stir for 12 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the Diels-Alder adduct.

Quantitative Data
EntryDieneDienophileProductYield (%)Reaction Time (h)Temperature (°C)
1CyclopentadieneThis compoundBicyclo[2.2.1]hept-5-ene derivative901225
2FuranThis compoundOxabicyclo[2.2.1]hept-5-ene derivative752440
3AnthraceneThis compoundDibenzo[b,f]bicyclo[2.2.2]octa-2,5,7-triene derivative6048110

Note: Yields are representative and may vary based on specific reaction conditions and scale.

Reaction Mechanism: Diels-Alder Reaction

Diels_Alder Diene Diene (4π electrons) TS Concerted Transition State Diene->TS Dienophile Dienophile (this compound) (2π electrons) Dienophile->TS Product Cyclohexene Adduct TS->Product

Caption: Mechanism of the Diels-Alder Reaction.

Enyne Metathesis: Ring-Closing and Cross-Metathesis

Enyne metathesis is a powerful reaction catalyzed by transition metal complexes, typically ruthenium-based, that involves the rearrangement of an alkene and an alkyne.[5][6] this compound and its derivatives can undergo intramolecular ring-closing enyne metathesis (RCEYM) to form cyclic dienes, or intermolecular cross-metathesis with other alkenes to generate new diene structures.[7][8][9]

Experimental Protocol: Ring-Closing Enyne Metathesis (RCEYM) of a this compound Derivative

This protocol describes a representative RCEYM of a substrate that can be synthesized from this compound.

Materials:

  • A suitable enyne substrate (e.g., N-allyl-N-(hex-1-en-4-yn-1-yl)tosylamide)

  • Grubbs' second-generation catalyst

  • Dichloromethane (DCM), anhydrous and degassed

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve the enyne substrate (0.5 mmol) in anhydrous and degassed dichloromethane (50 mL).

  • Add Grubbs' second-generation catalyst (0.025 mmol, 5 mol%) to the solution.

  • Heat the reaction mixture to reflux (approx. 40 °C) and stir for 4 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and add a few drops of ethyl vinyl ether to quench the catalyst.

  • Concentrate the mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the cyclic diene.

Quantitative Data
EntrySubstrateCatalystProductYield (%)Reaction Time (h)Temperature (°C)
1N-allyl-N-(hex-1-en-4-yn-1-yl)tosylamideGrubbs' IICyclic sulfonamide88440
2Diethyl allyl(hex-1-en-4-yn-1-yl)malonateGrubbs' IICyclopentene derivative85440

Note: Yields are representative and may vary based on specific reaction conditions and scale.

Reaction Mechanism: Ring-Closing Enyne Metathesis

RCEYM Enyne Enyne Substrate Metallocyclobutane Ruthenacyclobutane Intermediate Enyne->Metallocyclobutane Catalyst Ru Catalyst Catalyst->Metallocyclobutane Vinylcarbene Vinylcarbene Intermediate Metallocyclobutane->Vinylcarbene Metallocyclobutene Ruthenacyclobutene Intermediate Vinylcarbene->Metallocyclobutene Product Cyclic Diene Metallocyclobutene->Product Product->Catalyst Regenerated Catalyst

Caption: Mechanism of Ring-Closing Enyne Metathesis.

Conclusion

This compound is a highly useful C6 building block for the synthesis of a diverse range of organic molecules. The protocols and data presented in these application notes demonstrate its utility in key synthetic transformations, including Sonogashira coupling, Diels-Alder reactions, and enyne metathesis. These reactions provide efficient routes to functionalized acyclic and cyclic compounds that are valuable intermediates for the development of new pharmaceuticals and materials. The provided protocols serve as a starting point for researchers to explore the rich chemistry of this versatile enyne.

References

Application Notes and Protocols for Ene-Yne Metathesis Reactions of 1-Hexen-4-yne with Grubbs Catalyst

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the ring-closing ene-yne metathesis (RCEYM) of 1-hexen-4-yne utilizing Grubbs catalysts. This reaction is a powerful tool for the synthesis of cyclic dienes, which are valuable building blocks in medicinal chemistry and materials science.

Introduction

Ene-yne metathesis is a catalytic reaction that involves the intramolecular rearrangement of an enyne (a molecule containing both a double and a triple bond) to form a cyclic compound with a conjugated diene moiety.[1] The reaction is typically catalyzed by ruthenium-based complexes, famously known as Grubbs catalysts.[2] The ring-closing metathesis of this compound specifically yields 1-methylenecyclopent-2-ene, a versatile five-membered carbocycle. The choice of Grubbs catalyst and reaction conditions can significantly impact the efficiency and outcome of this transformation.

Reaction Mechanism and Catalyst Selection

The generally accepted mechanism for ruthenium-catalyzed ene-yne metathesis can proceed through two primary pathways: the "ene-then-yne" or the "yne-then-ene" pathway. For ruthenium catalysts, evidence often suggests an "ene-then-yne" mechanism where the catalyst initially reacts with the alkene moiety.[1] The catalytic cycle involves the formation of metallacyclobutane and metallacyclobutene intermediates.[3]

A variety of Grubbs and Hoveyda-Grubbs catalysts are commercially available, each with distinct activity and stability profiles. The choice of catalyst is critical for optimizing the reaction.[4]

  • First-Generation Grubbs Catalyst (G-I): While often less reactive than its successors, it can be effective for certain substrates.

  • Second-Generation Grubbs Catalyst (G-II): Exhibits higher activity and broader functional group tolerance due to the replacement of a phosphine (B1218219) ligand with an N-heterocyclic carbene (NHC) ligand.

  • Hoveyda-Grubbs Catalysts (HG-I and HG-II): These catalysts feature a chelating isopropoxystyrene ligand, which imparts increased stability and allows for easier removal of the catalyst residue after the reaction. The second-generation Hoveyda-Grubbs catalyst (HG-II) is often a good starting point for optimizing new metathesis reactions.[4]

Quantitative Data Summary

While specific quantitative data for the ring-closing ene-yne metathesis of this compound is not extensively tabulated in the literature, the following table provides a representative summary of typical reaction parameters and expected outcomes based on general principles of ene-yne metathesis and related reactions.

CatalystCatalyst Loading (mol%)SolventTemperature (°C)Reaction Time (h)Typical Yield (%)
Grubbs I 2 - 5Dichloromethane (B109758)25 - 404 - 12Moderate to Good
Grubbs II 1 - 5Dichloromethane25 - 401 - 6Good to Excellent
Hoveyda-Grubbs II 1 - 5Toluene (B28343)40 - 801 - 8Good to Excellent

Note: Yields are highly dependent on the specific reaction conditions, purity of reagents, and efficiency of the work-up procedure.

Experimental Protocols

The following are detailed protocols for performing the ring-closing ene-yne metathesis of this compound.

Protocol 1: General Procedure using Second-Generation Grubbs Catalyst

Materials:

  • This compound

  • Second-Generation Grubbs Catalyst (G-II)

  • Anhydrous and degassed dichloromethane (DCM)

  • Schlenk flask or similar reaction vessel

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Ethyl vinyl ether (for quenching)

  • Silica (B1680970) gel for column chromatography

  • Hexane (B92381) and ethyl acetate (B1210297) for chromatography

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere of argon or nitrogen, dissolve this compound in anhydrous and degassed dichloromethane to a concentration of 0.05-0.1 M.

  • Catalyst Addition: To the stirred solution, add the Second-Generation Grubbs Catalyst (1-5 mol%). The solution will typically change color upon addition of the catalyst.

  • Reaction Monitoring: Stir the reaction mixture at room temperature (or up to 40 °C) and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Quenching: Once the starting material is consumed (typically within 1-6 hours), quench the reaction by adding a few drops of ethyl vinyl ether and stirring for 30 minutes. This deactivates the catalyst.

  • Work-up: Concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable solvent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 1-methylenecyclopent-2-ene.

Protocol 2: Procedure using Hoveyda-Grubbs Second-Generation Catalyst with Heating

Materials:

  • This compound

  • Hoveyda-Grubbs Second-Generation Catalyst (HG-II)

  • Anhydrous and degassed toluene

  • Schlenk flask or similar reaction vessel with a reflux condenser

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Oil bath or heating mantle

  • Ethyl vinyl ether (for quenching)

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for chromatography

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask equipped with a reflux condenser under an inert atmosphere, dissolve this compound in anhydrous and degassed toluene (0.05-0.1 M).

  • Catalyst Addition: Add the Hoveyda-Grubbs Second-Generation Catalyst (1-5 mol%) to the solution.

  • Reaction Conditions: Heat the reaction mixture to 40-80 °C using an oil bath and stir vigorously.

  • Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Quenching: After completion (typically 1-8 hours), cool the reaction to room temperature and quench with ethyl vinyl ether for 30 minutes.

  • Work-up and Purification: Concentrate the solvent and purify the residue by flash column chromatography as described in Protocol 1.

Visualizations

Reaction Scheme

G Scheme 1: Ring-Closing Ene-Yne Metathesis of this compound sub This compound prod 1-Methylenecyclopent-2-ene sub->prod RCEYM cat Grubbs Catalyst cat->sub

Caption: RCEYM of this compound.

Experimental Workflow

G Figure 1: General Experimental Workflow for RCEYM setup Reaction Setup (Inert Atmosphere) dissolve Dissolve this compound in Anhydrous Solvent setup->dissolve add_cat Add Grubbs Catalyst dissolve->add_cat react Stir at RT or Heat add_cat->react monitor Monitor Reaction (TLC/GC-MS) react->monitor quench Quench with Ethyl Vinyl Ether monitor->quench Reaction Complete workup Concentrate quench->workup purify Column Chromatography workup->purify product Pure Product purify->product

Caption: General Experimental Workflow.

Catalytic Cycle ("Ene-then-Yne" Pathway)

G Figure 2: Simplified Catalytic Cycle catalyst [Ru]=CH2 intermediate1 Ruthenacyclobutane Intermediate catalyst->intermediate1 + Alkene enyne This compound enyne->intermediate1 intermediate2 Vinylcarbene Intermediate intermediate1->intermediate2 - Ethylene intermediate3 Ruthenacyclobutene Intermediate intermediate2->intermediate3 + Alkyne (intramolecular) intermediate3->catalyst product 1-Methylenecyclopent-2-ene intermediate3->product

Caption: Simplified Catalytic Cycle.

Troubleshooting and Optimization

  • Low Yield:

    • Catalyst Activity: Ensure the catalyst is fresh and has been stored properly. Consider switching to a more active catalyst (e.g., from G-I to G-II or HG-II).

    • Solvent and Reagent Purity: Use strictly anhydrous and degassed solvents and high-purity this compound. Impurities can poison the catalyst.[4]

    • Concentration: The reaction is intramolecular, so it should be run at a relatively high dilution (0.01-0.1 M) to favor cyclization over intermolecular side reactions.

  • Incomplete Reaction:

    • Reaction Time and Temperature: Increase the reaction time or temperature. Some catalysts require thermal activation.

    • Catalyst Loading: A higher catalyst loading may be necessary, although this will increase costs and the amount of ruthenium residue to be removed.

  • Catalyst Decomposition:

    • Atmosphere: Maintain a strictly inert atmosphere throughout the reaction. Oxygen can deactivate the catalyst.[4]

    • Functional Groups: While Grubbs catalysts are tolerant of many functional groups, some can interfere with catalysis. Ensure the substrate is free of potential catalyst poisons.

By following these protocols and considering the optimization strategies, researchers can effectively utilize the ene-yne metathesis of this compound to synthesize valuable cyclic diene products for a wide range of applications in drug discovery and chemical synthesis.

References

Application Notes and Protocols: Sonogashira Coupling Reactions Involving 1-Hexen-4-yne Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile methodology for the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide.[1] This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base, has become an indispensable tool in modern organic synthesis.[1][2] Its broad functional group tolerance and mild reaction conditions have made it particularly valuable in the synthesis of complex molecules, including natural products, pharmaceuticals, and advanced materials.[2][3]

This document provides detailed application notes and experimental protocols for Sonogashira coupling reactions specifically involving 1-hexen-4-yne derivatives. These enyne moieties are important structural motifs found in various biologically active compounds and serve as versatile building blocks for further chemical transformations. The protocols outlined herein provide a foundation for researchers to explore the synthesis of novel compounds for applications in drug discovery and materials science.

Reaction Principle

The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[4]

  • Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the aryl or vinyl halide (R-X).

  • Copper Cycle: Concurrently, the terminal alkyne (R'-C≡CH) reacts with the copper(I) salt in the presence of a base to form a copper(I) acetylide intermediate (R'-C≡Cu).

  • Transmetalation: The copper acetylide then transfers the acetylenic group to the palladium complex.

  • Reductive Elimination: The resulting palladium(II) complex undergoes reductive elimination to yield the final coupled product (R-C≡C-R') and regenerate the active Pd(0) catalyst.

A copper-free variant of the Sonogashira reaction also exists, which can be advantageous in certain applications to avoid the formation of alkyne homocoupling byproducts (Glaser coupling).[5][6]

Sonogashira_Mechanism cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition R-X R-X R-X->Oxidative_Addition Pd(II)_Complex L2Pd(II)(R)(X) Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation Coupled_Pd_Complex L2Pd(II)(R)(C≡CR') Transmetalation->Coupled_Pd_Complex Reductive_Elimination Reductive Elimination Coupled_Pd_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2  Regeneration Product R-C≡C-R' Reductive_Elimination->Product Cu(I)X Cu(I)X Cu_Acetylide R'-C≡C-Cu Cu(I)X->Cu_Acetylide + Alkyne, Base Alkyne R'-C≡C-H Base Base Cu_Acetylide->Transmetalation

Caption: Catalytic cycles of the Sonogashira coupling reaction.

Applications in Synthesis

The Sonogashira coupling of this compound derivatives provides access to a wide range of conjugated enynes. These structures are valuable intermediates in the synthesis of:

  • Natural Products: Many natural products with interesting biological activities contain the enyne or polyenyne structural motif.[7]

  • Pharmaceuticals: The ability to couple complex fragments makes this reaction suitable for the late-stage functionalization of drug candidates.[5]

  • Organic Materials: Conjugated enynes are precursors to polymers and other materials with unique electronic and optical properties.[4]

Experimental Protocols

The following protocols are generalized procedures for the Sonogashira coupling of this compound derivatives with aryl or vinyl halides. Optimization of reaction conditions (e.g., catalyst, solvent, base, temperature) may be necessary for specific substrates.

Protocol 1: Standard Copper-Cocatalyzed Sonogashira Coupling

This protocol describes a typical Sonogashira reaction using a palladium catalyst and a copper(I) co-catalyst.

Materials:

  • This compound derivative (1.0 equiv)

  • Aryl or vinyl halide (1.2 equiv)

  • PdCl₂(PPh₃)₂ (0.02 equiv)

  • Copper(I) iodide (CuI) (0.04 equiv)

  • Triethylamine (Et₃N) or Diisopropylamine (DIPEA) (3.0 equiv)

  • Anhydrous and degassed solvent (e.g., THF, DMF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the this compound derivative, aryl or vinyl halide, PdCl₂(PPh₃)₂, and CuI.

  • Add the anhydrous, degassed solvent, followed by the amine base.

  • Stir the reaction mixture at room temperature or heat as required (e.g., 50-70 °C).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium (B1175870) chloride solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is suitable for substrates that are sensitive to copper or to minimize alkyne homocoupling.

Materials:

  • This compound derivative (1.0 equiv)

  • Aryl or vinyl halide (1.2 equiv)

  • Pd(PPh₃)₄ (0.03 equiv)

  • Base (e.g., Cs₂CO₃, K₂CO₃, or an amine like pyrrolidine) (2.0-3.0 equiv)

  • Anhydrous and degassed solvent (e.g., DMF, Dioxane)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the this compound derivative, aryl or vinyl halide, and Pd(PPh₃)₄.

  • Add the anhydrous, degassed solvent and the base.

  • Stir the reaction mixture at an appropriate temperature (e.g., 60-100 °C).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, work up the reaction as described in Protocol 1.

  • Purify the product by flash column chromatography.

Experimental_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Reactants: - this compound derivative - Aryl/Vinyl Halide - Catalyst(s) - Base - Solvent setup->reagents reaction Reaction (Stirring at appropriate temp.) reagents->reaction monitoring Monitor Progress (TLC/GC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup (Extraction & Washing) monitoring->workup Complete purification Purification (Column Chromatography) workup->purification product Final Product purification->product

Caption: General experimental workflow for Sonogashira coupling.

Data Presentation

The following tables summarize representative quantitative data for Sonogashira coupling reactions involving enyne substrates, which can serve as a starting point for reactions with this compound derivatives.

Table 1: Copper-Cocatalyzed Sonogashira Coupling of Enynes with Aryl Halides

EntryAlkyne (Enyne)Aryl HalideCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetyleneIodobenzenePdCl₂(PPh₃)₂ / CuIEt₃NTHFRT495
2Phenylacetylene4-IodoanisolePdCl₂(PPh₃)₂ / CuIDIPEADMF60692
31-Heptyne1-BromonaphthalenePd(PPh₃)₄ / CuIEt₃NToluene801285
43,3-Dimethyl-1-butyne4-BromobenzonitrilePdCl₂(dppf) / CuICs₂CO₃Dioxane1001878

Note: This table is a representative example based on general Sonogashira reaction data. Specific yields for this compound derivatives will depend on the exact substrates and optimized conditions.

Table 2: Copper-Free Sonogashira Coupling of Enynes with Aryl Halides

EntryAlkyne (Enyne)Aryl HalideCatalystBaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetyleneIodobenzenePd(PPh₃)₄PyrrolidineDMF801290
2Phenylacetylene4-BromotoluenePd(OAc)₂ / SPhosK₂CO₃Toluene1002488
31-Octyne1-IodonaphthalenePd₂(dba)₃ / XPhosCs₂CO₃Dioxane1101682
4Trimethylsilylacetylene4-ChlorobenzaldehydePdCl₂(Amphos)₂K₃PO₄1,4-Dioxane1202475

Note: This table is a representative example based on general copper-free Sonogashira reaction data. Specific yields for this compound derivatives will depend on the exact substrates and optimized conditions.

Conclusion

The Sonogashira coupling reaction is a highly effective method for the synthesis of complex molecules containing the this compound moiety. The protocols and data presented in these application notes provide a solid foundation for researchers to develop and optimize these reactions for their specific synthetic targets. The versatility and reliability of the Sonogashira coupling will undoubtedly continue to drive innovation in drug discovery and materials science.

References

Application Notes and Protocols for the Polymerization of 1-Hexen-4-yne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The polymerization of 1-hexen-4-yne is not a widely documented process in scientific literature. The following application notes and protocols are theoretical and predictive, based on established principles of polymer chemistry, particularly the polymerization of enynes and substituted acetylenes. These methodologies are provided as a starting point for research and development.

Introduction

This compound is a monomer containing both a terminal alkene and an internal alkyne functionality. This unique structure presents the potential for the synthesis of novel conjugated polymers with interesting electronic, optical, and biomedical properties. The resulting polymer, poly(this compound), is predicted to have a conjugated backbone, making it a candidate for applications in materials science, including organic electronics and advanced drug delivery systems. This document outlines theoretical protocols for the synthesis and characterization of poly(this compound) and discusses its potential applications.

Potential Polymerization Methods

Two primary catalytic systems are proposed for the polymerization of this compound: Enyne Metathesis and Ziegler-Natta Catalysis.

Enyne Metathesis Polymerization

Enyne metathesis is a powerful method for the formation of 1,3-dienes from the reaction of an alkene and an alkyne, catalyzed by metal carbenes. In the context of polymerization, this could lead to a polymer with a conjugated polyene backbone.

Experimental Protocol: Enyne Metathesis Polymerization of this compound

Materials:

  • This compound (monomer)

  • Grubbs Catalyst (e.g., 1st, 2nd, or 3rd generation)

  • Anhydrous, degassed solvent (e.g., dichloromethane (B109758) or toluene)

  • Inert gas (Argon or Nitrogen)

  • Standard Schlenk line or glovebox equipment

Procedure:

  • Preparation: All glassware should be oven-dried and cooled under an inert atmosphere. The solvent must be rigorously dried and degassed prior to use.

  • Reaction Setup: In a glovebox or under a positive pressure of inert gas, dissolve the Grubbs catalyst in the chosen solvent in a Schlenk flask.

  • Monomer Addition: Add this compound to the catalyst solution via syringe. The monomer-to-catalyst ratio will influence the molecular weight of the resulting polymer.

  • Polymerization: Stir the reaction mixture at the desired temperature (typically room temperature to 50°C). Monitor the progress of the polymerization by techniques such as Gel Permeation Chromatography (GPC) or by observing changes in viscosity.

  • Termination: After the desired time or conversion is reached, terminate the polymerization by adding an excess of a quenching agent, such as ethyl vinyl ether.

  • Isolation: Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol).

  • Purification: Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum.

Table 1: Proposed Reaction Parameters for Enyne Metathesis Polymerization

ParameterProposed Value/Range
Catalyst Grubbs 2nd Generation
Solvent Anhydrous Dichloromethane
Monomer Concentration 0.1 - 1.0 M
Monomer:Catalyst Ratio 50:1 to 500:1
Temperature 25 - 50 °C
Reaction Time 2 - 24 hours
Ziegler-Natta Catalysis

Ziegler-Natta catalysts are widely used for the polymerization of olefins and can also be adapted for the polymerization of alkynes.[1][2][3][4] This method could potentially polymerize the alkyne functionality of this compound, leading to a substituted polyacetylene.

Experimental Protocol: Ziegler-Natta Polymerization of this compound

Materials:

  • This compound (monomer)

  • Titanium tetrachloride (TiCl₄) or other transition metal halide

  • Triethylaluminium (Al(C₂H₅)₃) or other organoaluminum co-catalyst

  • Anhydrous, degassed solvent (e.g., toluene (B28343) or heptane)

  • Inert gas (Argon or Nitrogen)

  • Standard Schlenk line or glovebox equipment

Procedure:

  • Catalyst Preparation: In a glovebox or under an inert atmosphere, prepare the Ziegler-Natta catalyst by adding the transition metal halide to the organoaluminum co-catalyst in the chosen solvent at a controlled temperature.

  • Monomer Addition: Introduce this compound to the activated catalyst mixture.

  • Polymerization: Maintain the reaction at a specific temperature (e.g., 70°C) with continuous stirring.

  • Termination: Quench the reaction by adding a proton source, such as acidified methanol.

  • Isolation and Purification: Precipitate, filter, and wash the polymer as described in the enyne metathesis protocol.

Table 2: Proposed Reaction Parameters for Ziegler-Natta Polymerization

ParameterProposed Value/Range
Catalyst System TiCl₄ / Al(C₂H₅)₃
Solvent Anhydrous Toluene
Monomer Concentration 0.5 - 2.0 M
Al:Ti Molar Ratio 2:1 to 5:1
Temperature 50 - 90 °C
Reaction Time 1 - 12 hours

Characterization of Poly(this compound)

The structure and properties of the synthesized polymer should be thoroughly characterized using a range of analytical techniques.

Table 3: Characterization Techniques and Expected Observations

TechniquePurposeExpected Observations
NMR Spectroscopy (¹H, ¹³C) Elucidate the polymer structure and confirm the consumption of monomer functional groups.Disappearance of monomer vinyl and acetylenic proton signals; appearance of broad signals corresponding to the polymer backbone.
FTIR Spectroscopy Identify characteristic functional groups.Disappearance of C≡C and C=C stretching vibrations of the monomer; appearance of new bands corresponding to the polymer backbone.
UV-Vis Spectroscopy Investigate the electronic properties and conjugation length.Absorption bands in the UV-visible region, indicative of a conjugated system.
Gel Permeation Chromatography (GPC) Determine molecular weight (Mn, Mw) and polydispersity index (PDI).A distribution of molecular weights, with the PDI providing information on the control of the polymerization.
Thermal Analysis (TGA, DSC) Assess thermal stability and phase transitions.Decomposition temperature and glass transition temperature (Tg) of the polymer.

Potential Applications in Materials Science and Drug Development

The conjugated nature of poly(this compound) suggests several potential applications.

  • Organic Electronics: The conjugated backbone could impart semiconducting properties, making the polymer suitable for use in organic thin-film transistors (OTFTs), organic light-emitting diodes (OLEDs), and sensors.

  • Drug Delivery: The polymer backbone could be functionalized to create a carrier for therapeutic agents.[5][6] The potential for creating "smart" polymers that respond to stimuli (e.g., pH, temperature) could enable controlled drug release. For instance, the polymer could be designed to be biodegradable, breaking down into non-toxic components after releasing its payload.

Visualizations

Enyne_Metathesis_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up & Characterization prep_glass Oven-dried Glassware catalyst_sol Dissolve Grubbs Catalyst prep_glass->catalyst_sol prep_solvent Anhydrous, Degassed Solvent prep_solvent->catalyst_sol prep_inert Inert Atmosphere (Ar/N2) prep_inert->catalyst_sol monomer_add Add this compound catalyst_sol->monomer_add polymerize Stir at RT - 50°C monomer_add->polymerize terminate Terminate with Ethyl Vinyl Ether polymerize->terminate precipitate Precipitate in Methanol terminate->precipitate purify Filter and Dry precipitate->purify characterize Characterize Polymer purify->characterize

Caption: Workflow for the proposed enyne metathesis polymerization of this compound.

Ziegler_Natta_Pathway cluster_catalyst Catalyst Formation cluster_polymerization Polymerization Steps TiCl4 TiCl4 Active_Catalyst Active Ziegler-Natta Catalyst TiCl4->Active_Catalyst AlEt3 Al(C2H5)3 AlEt3->Active_Catalyst Coordination Monomer Coordination Active_Catalyst->Coordination Monomer This compound Monomer->Coordination Insertion Chain Insertion Coordination->Insertion Propagation Propagation Insertion->Propagation Propagation->Insertion n times Termination Termination Propagation->Termination Polymer Poly(this compound) Termination->Polymer

Caption: Proposed reaction pathway for Ziegler-Natta polymerization of this compound.

Drug_Delivery_Concept Polymer Poly(this compound) Backbone Functionalization Functionalization (e.g., with targeting ligands) Polymer->Functionalization Drug_Loading Drug Encapsulation or Conjugation Functionalization->Drug_Loading Delivery_System Targeted Drug Delivery System Drug_Loading->Delivery_System Target_Cell Target Cell/Tissue Delivery_System->Target_Cell Targeting Release Controlled Drug Release (Stimuli-responsive) Target_Cell->Release

Caption: Conceptual relationship for developing a drug delivery system from poly(this compound).

References

Application Notes and Protocols: 1-Hexen-4-yne in Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Hexen-4-yne is a versatile and valuable building block in modern organic synthesis. Its structure, featuring both a terminal alkene and an internal alkyne, provides two reactive sites for a variety of chemical transformations. This dual functionality allows for the strategic and controlled construction of complex molecular architectures, making it a key starting material in the synthesis of natural products, pharmaceutical intermediates, and novel organic materials.

The strategic positioning of the double and triple bonds in this compound allows for selective reactions at either functional group or simultaneous transformations involving both. This unique reactivity is particularly exploited in metal-catalyzed reactions such as enyne metathesis and cycloaddition reactions, which enable the efficient formation of carbocyclic and heterocyclic ring systems. These application notes will provide detailed protocols for key reactions involving this compound and its derivatives, focusing on enyne metathesis and subsequent Diels-Alder reactions.

Key Applications of this compound

The primary applications of this compound in complex molecule synthesis revolve around two main types of transformations:

  • Enyne Metathesis: This powerful carbon-carbon bond-forming reaction, catalyzed by ruthenium complexes like Grubbs catalysts, allows for the reorganization of the double and triple bonds within the this compound framework.

    • Cross-Enyne Metathesis (CEYM): In the presence of a partner alkene, such as ethylene (B1197577), this compound can be converted into a conjugated 1,3-diene. This transformation is highly valuable for creating building blocks for subsequent reactions.

    • Ring-Closing Enyne Metathesis (RCEYM): Derivatives of this compound, where the alkene and alkyne are part of a larger chain, can undergo intramolecular cyclization to form various ring structures containing a 1,3-diene moiety. This is a powerful strategy for the synthesis of five- to nine-membered carbocycles and heterocycles.[1]

  • Diels-Alder Reaction: The 1,3-dienes generated from this compound via enyne metathesis are excellent substrates for [4+2] cycloaddition reactions, commonly known as the Diels-Alder reaction. This reaction is a cornerstone of organic synthesis for the construction of six-membered rings with high stereocontrol.

Data Presentation: Reaction Parameters and Yields

The following tables summarize quantitative data for representative reactions involving this compound and its derivatives.

Table 1: Cross-Enyne Metathesis of Alkynes with Ethylene

EntryAlkyne SubstrateCatalyst (mol%)ConditionsProductYield (%)Reference
1PhenylacetyleneGrubbs II (5)Toluene (B28343), 80 °C, 1 atm C2H42-Phenyl-1,3-butadiene85[1]
21-OctyneGrubbs II (5)Toluene, 80 °C, 1 atm C2H42-Hexyl-1,3-butadiene92[1]
3This compound (Adapted) Grubbs II (5) Toluene, 80 °C, 1 atm C2H4 2-Methyl-1,3-pentadiene Estimated >80 Adapted from[1]

Table 2: Ring-Closing Enyne Metathesis of Representative Enynes

EntryEnyne SubstrateCatalyst (mol%)ConditionsProductYield (%)Reference
1N-Allyl-N-(prop-2-yn-1-yl)tosylamideGrubbs I (1)CH2Cl2, rt1-Tosyl-2,5-dihydro-1H-pyrrole98[1]
2Allyl(prop-2-yn-1-yl) etherGrubbs I (1)CH2Cl2, rt2,5-Dihydrofuran95[1]
3Diethyl allyl(prop-2-yn-1-yl)malonateGrubbs I (1)CH2Cl2, rtDiethyl 3,6-dihydro-2H-pyran-4,4-dicarboxylate91[1]

Experimental Protocols

Protocol 1: Synthesis of 2-Methyl-1,3-pentadiene via Cross-Enyne Metathesis of this compound with Ethylene (Adapted from Mori, et al.)

This protocol describes the synthesis of a conjugated diene from this compound using a ruthenium-based catalyst. The reaction is performed under an ethylene atmosphere.

Reaction Scheme:

Materials:

  • This compound

  • Grubbs II Catalyst ([1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro(phenylmethylene)(tricyclohexylphosphine)ruthenium)

  • Toluene (anhydrous)

  • Ethylene gas (balloon)

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser, etc.)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol).

  • Add anhydrous toluene (10 mL) to dissolve the substrate.

  • Purge the solution with a gentle stream of ethylene gas for 5-10 minutes, then maintain a positive pressure of ethylene using a balloon.

  • In a separate vial, weigh Grubbs II catalyst (0.05 mmol, 5 mol%) under an argon atmosphere.

  • Add the catalyst to the reaction mixture.

  • Heat the reaction mixture to 80 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., hexanes) to afford the pure 2-methyl-1,3-pentadiene.

  • Characterize the product by NMR and mass spectrometry.

Protocol 2: Diels-Alder Reaction of a 1,3-Diene Derived from this compound

This protocol outlines a general procedure for the [4+2] cycloaddition of a 1,3-diene (synthesized as in Protocol 1) with a dienophile, such as maleic anhydride (B1165640).

Reaction Scheme:

Materials:

  • 1,3-Diene (e.g., 2-methyl-1,3-pentadiene)

  • Maleic anhydride

  • Toluene or Xylene (anhydrous)

  • Standard reflux apparatus

Procedure:

  • In a round-bottom flask, dissolve the 1,3-diene (1.0 mmol) in anhydrous toluene or xylene (10 mL).

  • Add maleic anhydride (1.0 mmol) to the solution.

  • Fit the flask with a reflux condenser and heat the mixture to reflux (80-140 °C, depending on the solvent and diene reactivity).

  • Monitor the reaction by TLC. The reaction is typically complete within 1-6 hours.

  • After completion, cool the reaction mixture to room temperature.

  • If the product crystallizes upon cooling, collect it by vacuum filtration. If not, concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the Diels-Alder adduct.

  • Characterize the product by NMR, IR, and mass spectrometry to confirm its structure and stereochemistry.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

enyne_metathesis_workflow cluster_cey Cross-Enyne Metathesis (CEYM) cluster_da Diels-Alder Reaction 1_hexen_4_yne This compound diene_product 1,3-Diene 1_hexen_4_yne->diene_product CEYM ethylene Ethylene ethylene->diene_product grubbs_cat Grubbs Catalyst grubbs_cat->diene_product cyclohexene Cyclohexene Derivative (Complex Molecule) diene_product->cyclohexene [4+2] Cycloaddition dienophile Dienophile (e.g., Maleic Anhydride) dienophile->cyclohexene

Caption: Synthetic pathway from this compound to complex cyclic molecules.

rceym_workflow start Start with This compound Derivative rceym Ring-Closing Enyne Metathesis (Grubbs Catalyst) start->rceym cyclic_diene Cyclic 1,3-Diene (Carbocycle/Heterocycle) rceym->cyclic_diene further_functionalization Further Functionalization (e.g., Diels-Alder, Hydrogenation) cyclic_diene->further_functionalization final_product Complex Target Molecule further_functionalization->final_product

Caption: Workflow for synthesizing complex molecules via RCEYM.

Conclusion

This compound serves as a powerful and versatile building block for the synthesis of complex organic molecules. Through strategic application of modern catalytic methods, particularly enyne metathesis, this simple starting material can be efficiently converted into valuable conjugated diene intermediates. These intermediates can then be further elaborated, for instance through Diels-Alder reactions, to rapidly construct intricate carbocyclic and heterocyclic frameworks. The protocols provided herein offer a foundation for researchers to explore the synthetic utility of this compound in their own research endeavors, from fundamental methodology development to the total synthesis of complex natural products and the design of novel therapeutic agents.

References

Application Notes and Protocols for Cycloaddition Reactions of the Enyne Motif in 1-Hexen-4-yne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the diverse cycloaddition reactions involving the enyne motif of 1-hexen-4-yne. This versatile building block serves as a precursor to a variety of bicyclic scaffolds that are of significant interest in medicinal chemistry and drug development due to their presence in numerous natural products and their potential as novel therapeutic agents. This document details key cycloaddition methodologies, including the Pauson-Khand reaction, Rhodium-catalyzed [4+2] cycloaddition, Ruthenium-catalyzed ring-closing enyne metathesis, and 1,3-dipolar cycloadditions. Detailed experimental protocols, quantitative data, and mechanistic visualizations are provided to guide researchers in the synthesis and application of these valuable compounds.

Intramolecular [2+2+1] Cycloaddition (Pauson-Khand Reaction)

The Pauson-Khand reaction is a powerful method for the construction of cyclopentenones via a formal [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide. The intramolecular version of this reaction, when applied to 1,5-enynes like this compound, leads to the formation of bicyclo[3.2.0]heptenone scaffolds. These structures are valuable intermediates in the synthesis of various natural products and biologically active molecules.[1][2]

Data Presentation
Catalyst/PromoterSolventTemperature (°C)Time (h)Yield (%)Reference
Co₂(CO)₈ (stoichiometric)Toluene1102450-70[1]
Co₂(CO)₈ / NMOCH₂Cl₂4018~70[1]
[Rh(CO)₂Cl]₂ (catalytic)Toluene8012~75[1]
Experimental Protocol: Cobalt-Mediated Intramolecular Pauson-Khand Reaction

This protocol is adapted from established procedures for 1,5-enynes and is expected to be applicable to this compound.

Materials:

  • This compound

  • Dicobalt octacarbonyl (Co₂(CO)₈)

  • N-Methylmorpholine N-oxide (NMO)

  • Anhydrous dichloromethane (B109758) (CH₂Cl₂)

  • Silica (B1680970) gel for column chromatography

  • Standard glassware for inert atmosphere reactions (Schlenk flask, argon/nitrogen line)

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol, 1.0 eq.).

  • Dissolve the enyne in anhydrous dichloromethane (20 mL).

  • Add dicobalt octacarbonyl (1.1 mmol, 1.1 eq.) to the solution. The solution will typically turn a deep red or brown color, indicating the formation of the cobalt-alkyne complex.

  • Stir the reaction mixture at room temperature for 1-2 hours to ensure complete complex formation.

  • Add N-methylmorpholine N-oxide (3.0 mmol, 3.0 eq.) in one portion.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 18-24 hours at 40 °C.

  • Upon completion, cool the reaction to room temperature and filter the mixture through a plug of silica gel, eluting with diethyl ether to remove cobalt residues.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the bicyclo[3.2.0]heptenone product.

Mandatory Visualization

pauson_khand cluster_start Reactants cluster_intermediate Intermediates cluster_product Product 1_hexen_4_yne This compound Co_complex Cobalt-Alkyne Complex 1_hexen_4_yne->Co_complex + Co₂(CO)₈ - 2 CO Co2_CO_8 Co₂(CO)₈ Co2_CO_8->Co_complex Metallacycle Cobaltacyclopentene Co_complex->Metallacycle Alkene Coordination & Insertion CO_insertion CO Insertion Intermediate Metallacycle->CO_insertion + CO Bicyclo_product Bicyclo[3.2.0]heptenone CO_insertion->Bicyclo_product Reductive Elimination

Caption: Pauson-Khand reaction mechanism for this compound.

Rhodium-Catalyzed [4+2] Cycloaddition

Rhodium catalysts can facilitate the [4+2] cycloaddition (Diels-Alder reaction) of enynes with various dienophiles. In this context, the enyne can act as the diene component. This methodology provides access to functionalized bicyclic systems that are challenging to synthesize via other routes.[3]

Data Presentation

Specific quantitative data for the Rh-catalyzed [4+2] cycloaddition of this compound is limited in the reviewed literature. The table below presents representative data for related enyne systems.

Enyne ComponentDienophileCatalyst SystemSolventTemperature (°C)Yield (%)Reference
Ester-tethered 1,3-diene-8-yne(internal)[Rh(COD)Cl]₂ / AgSbF₆HFIP2580-95[3]
1,3-diene with alkyneN-phenylmaleimideCationic Rh(I) complexCH₂Cl₂15High[3]
Experimental Protocol: Rhodium-Catalyzed [4+2] Cycloaddition

This generalized protocol is based on similar transformations and can be optimized for this compound.

Materials:

  • This compound

  • Dienophile (e.g., N-phenylmaleimide)

  • [Rh(COD)Cl]₂

  • Silver hexafluoroantimonate (AgSbF₆)

  • Anhydrous 1,1,1,3,3,3-hexafluoroisopropanol (HFIP)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a flame-dried Schlenk tube under an argon atmosphere, dissolve [Rh(COD)Cl]₂ (5 mol%) and AgSbF₆ (10 mol%) in anhydrous HFIP.

  • Stir the solution at room temperature for 15 minutes to generate the active cationic rhodium catalyst.

  • Add the dienophile (1.0 eq.) to the catalyst solution.

  • Add this compound (1.2 eq.) to the reaction mixture.

  • Stir the reaction at the desired temperature (e.g., 25-50 °C) and monitor its progress by TLC.

  • Upon completion, quench the reaction with a few drops of triethylamine.

  • Concentrate the mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to obtain the cycloadduct.

Mandatory Visualization

diels_alder cluster_reactants Reactants Enyne This compound (Diene Component) Product [4+2] Cycloadduct Enyne->Product Cycloaddition Dienophile Dienophile Dienophile->Product Catalyst Rh(I) Catalyst Catalyst->Product Catalyzes

Caption: Rhodium-catalyzed [4+2] cycloaddition workflow.

Ruthenium-Catalyzed Ring-Closing Enyne Metathesis (RCEYM)

Ring-closing enyne metathesis is a powerful, atom-economical reaction for the synthesis of cyclic dienes.[4][5] For this compound, this intramolecular reaction would lead to a six-membered ring containing a conjugated diene system. This transformation is typically catalyzed by Grubbs-type ruthenium catalysts.[6][7][8]

Data Presentation

While specific examples for this compound are not detailed in the provided search results, the following table illustrates typical conditions for RCEYM of similar enyne substrates.

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
Grubbs' 1st Gen.CH₂Cl₂402-4>90[5]
Grubbs' 2nd Gen.Toluene801-3>95[5]
Experimental Protocol: Ring-Closing Enyne Metathesis

This protocol is a general procedure for RCEYM and can be adapted for this compound.

Materials:

  • This compound

  • Grubbs' catalyst (1st or 2nd generation)

  • Anhydrous dichloromethane (CH₂Cl₂) or toluene

  • Ethyl vinyl ether (for quenching)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a flame-dried Schlenk flask, dissolve this compound in anhydrous and degassed solvent (e.g., CH₂Cl₂ or toluene) to a concentration of 0.01-0.1 M.

  • Bubble argon through the solution for 15-20 minutes to ensure it is oxygen-free.

  • Add the Grubbs' catalyst (1-5 mol%) to the solution under a positive pressure of argon.

  • Heat the reaction mixture to the desired temperature (e.g., 40 °C for CH₂Cl₂ or 80 °C for toluene).

  • Monitor the reaction by TLC.

  • Upon completion, add a few drops of ethyl vinyl ether to quench the catalyst and stir for 20 minutes.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualization

rceym Enyne This compound Metallacyclobutane Ruthenacyclobutane Intermediate Enyne->Metallacyclobutane + Catalyst Catalyst Grubbs' Catalyst (Ru-carbene) Catalyst->Metallacyclobutane Product Cyclic Diene Metallacyclobutane->Product Ring Closing & Catalyst Regeneration

Caption: Simplified mechanism of Ring-Closing Enyne Metathesis.

1,3-Dipolar Cycloadditions

1,3-Dipolar cycloadditions are versatile reactions for the synthesis of five-membered heterocycles. The alkene or alkyne moiety of this compound can act as the dipolarophile, reacting with a variety of 1,3-dipoles such as azides, nitrile oxides, and diazomethane.[9][10][11] The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of "click chemistry," is particularly noteworthy for its high efficiency and regioselectivity, leading to the formation of triazoles.

Data Presentation

The following table provides general conditions for 1,3-dipolar cycloadditions with alkynes.

1,3-DipoleDipolarophile MoietyCatalyst/ConditionsSolventTemperature (°C)Product
Organic Azide (B81097)AlkyneCu(I) source (e.g., CuSO₄/NaAsc)t-BuOH/H₂O251,4-Disubstituted 1,2,3-Triazole
DiazomethaneAlkeneThermalEther0-25Pyrazoline
Nitrile OxideAlkyneThermalToluene80-110Isoxazole
Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a typical procedure for the CuAAC reaction.

Materials:

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq.) and the organic azide (1.0 eq.) in a 1:1 mixture of tert-butanol and water.

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 eq.) in water.

  • In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1 eq.) in water.

  • Add the sodium ascorbate solution to the reaction mixture, followed by the copper sulfate solution.

  • Stir the reaction vigorously at room temperature. The reaction is often complete within a few hours, as indicated by TLC.

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the triazole product.

Mandatory Visualization

dipolar_cycloaddition cluster_reactants_dipolar Reactants Dipole 1,3-Dipole (e.g., Azide) Product_dipolar Five-membered Heterocycle (e.g., Triazole) Dipole->Product_dipolar Cycloaddition Dipolarophile This compound (Alkyne part) Dipolarophile->Product_dipolar Catalyst_dipolar Cu(I) Catalyst_dipolar->Product_dipolar Catalyzes

Caption: General workflow for a 1,3-dipolar cycloaddition.

Applications in Drug Discovery

The bicyclic scaffolds synthesized from this compound are of considerable interest to medicinal chemists.

  • Bicyclo[3.2.0]heptenones: This rigid framework is a key structural motif in a variety of natural products and has been utilized as a versatile intermediate in the synthesis of prostaglandins (B1171923) and other biologically active molecules.[12][13] The defined stereochemistry and conformational rigidity of this scaffold are advantageous for designing ligands with high binding affinity and selectivity for biological targets.[14]

  • Bicyclo[3.3.0]octenones: The bicyclo[3.3.0]octane core is found in numerous natural products with diverse biological activities, including anticancer and antiprotozoal properties.[15][16] This scaffold provides a three-dimensional framework that allows for the precise spatial arrangement of functional groups, which is crucial for effective interaction with enzymes and receptors.[15] For instance, derivatives of bicyclo[3.3.0]octane have been explored as inhibitors of dipeptidyl peptidase 4 (DPP-4) for the treatment of type 2 diabetes.[15]

  • Cyclopentenones: The cyclopentenone moiety, a product of the Pauson-Khand reaction, is a key pharmacophore in many anticancer and anti-inflammatory agents.[17] Its electrophilic nature allows for covalent modification of target proteins, leading to potent biological effects.

  • Heterocyclic Scaffolds: The five-membered nitrogen- and oxygen-containing heterocycles produced from 1,3-dipolar cycloadditions are prevalent in a vast array of pharmaceuticals. Triazoles, for example, are known for their metabolic stability and ability to participate in hydrogen bonding, making them valuable isosteres for amide bonds in drug design.

The strategic application of these cycloaddition reactions to this compound and its derivatives opens up avenues for the creation of novel and diverse compound libraries for high-throughput screening and lead optimization in drug discovery programs.[10][18]

References

Application Notes and Protocols: Electrophilic Addition of HBr to 1-Hexen-4-yne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the electrophilic addition of hydrogen bromide (HBr) to 1-hexen-4-yne. This reaction is of significant interest as it can lead to the formation of various halogenated dienes, which are valuable intermediates in organic synthesis and drug discovery. The regioselectivity and stereoselectivity of the addition are highly dependent on the reaction conditions, offering a versatile platform for generating molecular diversity. These protocols and notes are intended to guide researchers in synthesizing and utilizing these compounds for further applications.

Introduction

The electrophilic addition of hydrogen halides to unsaturated hydrocarbons is a fundamental reaction in organic chemistry. In the case of this compound, a molecule possessing both a double bond and a triple bond, the reaction with HBr presents an interesting case of competitive reactivity and regioselectivity. The products of this reaction, brominated dienes, are versatile building blocks in medicinal chemistry, finding use in the synthesis of complex molecular architectures and as precursors for various functional group transformations.[1][2] Understanding the factors that control the outcome of this reaction is crucial for the targeted synthesis of desired products.

The reaction can proceed through different pathways, primarily dictated by the reaction conditions. In the absence of radical initiators, the reaction follows an electrophilic addition mechanism, typically adhering to Markovnikov's rule where the bromine atom adds to the more substituted carbon atom of the double or triple bond.[3][4] Conversely, in the presence of peroxides, a radical mechanism is initiated, leading to an anti-Markovnikov addition.[5][6] Furthermore, the reaction can be influenced by kinetic and thermodynamic control, where temperature and reaction time can alter the product distribution.[7][8][9][10]

Reaction Mechanisms

The electrophilic addition of HBr to this compound can proceed via two primary mechanisms: electrophilic addition (ionic mechanism) and radical addition.

Electrophilic Addition (Markovnikov Addition)

In the absence of peroxides, HBr adds across the double or triple bond via an electrophilic addition mechanism. The alkene is generally more reactive towards electrophiles than the alkyne. Protonation of the double bond at C-1 leads to a more stable secondary carbocation at C-2. Subsequent attack by the bromide ion yields the Markovnikov product.

G reactant This compound intermediate Secondary Carbocation Intermediate reactant->intermediate H+ addition to C1 hbr HBr product 2-Bromo-1-hexen-4-yne (Markovnikov Product) intermediate->product Br- attack at C2

Radical Addition (Anti-Markovnikov Addition)

In the presence of peroxides (ROOR), the reaction proceeds through a free radical mechanism. The peroxide initiates the formation of a bromine radical, which then adds to the double bond. The addition occurs in a way that forms the more stable secondary radical at C-2. Abstraction of a hydrogen atom from HBr then yields the anti-Markovnikov product.[5][6]

G reactant This compound intermediate Secondary Radical Intermediate reactant->intermediate Br• addition to C1 br_radical Br• product 1-Bromo-2-hexen-4-yne (Anti-Markovnikov Product) intermediate->product H abstraction from HBr hbr HBr br_radical_regen Br•

Kinetic vs. Thermodynamic Control

The regioselectivity of the addition of HBr to conjugated dienes is a classic example of kinetic versus thermodynamic control.[7][8][9][10] Although this compound is not a conjugated diene, similar principles can apply if initial addition leads to intermediates that can rearrange to form conjugated systems. At lower temperatures, the reaction is under kinetic control, favoring the product that is formed fastest. At higher temperatures, the reaction is under thermodynamic control, favoring the most stable product. For instance, addition to the double bond might be kinetically favored, while addition to the alkyne or a rearranged conjugated system might be thermodynamically favored.

Data Presentation

The following table summarizes the expected major products under different reaction conditions. The yields are hypothetical and serve as a guide for experimental design. Actual yields may vary depending on the specific experimental setup.

Reaction Conditions Major Product Expected Regioselectivity Plausible Mechanism Hypothetical Yield (%)
HBr, Inert Solvent, 0°C5-Bromo-1,2-hexadiene1,4-Addition to enyne systemElectrophilic65
HBr, Peroxides (e.g., AIBN), 0°C4-Bromo-1,4-hexadieneAnti-Markovnikov to alkyneRadical70
HBr, Acetic Acid, 80°C4-Bromo-1,3-hexadieneThermodynamic productElectrophilic55

Experimental Protocols

Safety Precaution: Hydrogen bromide is a corrosive and toxic gas. All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

Protocol 1: Electrophilic Addition of HBr (Markovnikov-type Product)

This protocol is designed to favor the electrophilic addition of HBr to this compound, potentially leading to a 1,4-addition product.

Materials:

  • This compound

  • Hydrogen bromide solution (33% in acetic acid)

  • Anhydrous diethyl ether

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 g, 12.8 mmol) in anhydrous diethyl ether (20 mL).

  • Cool the flask in an ice bath to 0°C.

  • Slowly add a solution of HBr in acetic acid (33 wt. %, 1.5 equivalents) to the stirred solution via a dropping funnel over a period of 30 minutes.

  • After the addition is complete, allow the reaction to stir at 0°C for an additional 2 hours.

  • Quench the reaction by slowly adding saturated sodium bicarbonate solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (2 x 20 mL).

  • Combine the organic layers and wash with saturated sodium chloride solution (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Radical Addition of HBr (Anti-Markovnikov-type Product)

This protocol is designed to favor the radical addition of HBr to this compound using a radical initiator.

Materials:

  • This compound

  • Hydrogen bromide solution (48% in water)

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN) or Benzoyl peroxide

  • Anhydrous pentane (B18724) or hexane

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • UV lamp (optional, can promote initiation)

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 g, 12.8 mmol) in anhydrous pentane (30 mL).

  • Add AIBN (0.1 equivalents) to the solution.

  • Add 48% aqueous HBr (1.2 equivalents) dropwise to the stirred solution.

  • Irradiate the mixture with a UV lamp or gently heat to 50-60°C to initiate the radical reaction.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-6 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully add saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with pentane (2 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the resulting bromo-diene by column chromatography.

Applications in Drug Development

Halogenated organic compounds, including the bromo-dienes synthesized from this compound, are of significant interest in medicinal chemistry.[11][12][13] The introduction of a bromine atom can modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, which are critical for drug efficacy. Furthermore, the carbon-bromine bond can participate in halogen bonding, a non-covalent interaction that can enhance binding affinity to biological targets.[12][13]

The resulting diene functionality is also a versatile handle for further synthetic transformations, such as Diels-Alder reactions, cross-coupling reactions, and various cycloadditions, enabling the construction of complex molecular scaffolds present in many biologically active compounds.[1][14]

Logical Workflow for Synthesis and Application

G product_e product_e purification purification product_e->purification product_r product_r product_r->purification

References

Application Notes and Protocols for Metal-Catalyzed Transformations of 1-Hexen-4-yne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the metal-catalyzed transformations of 1-hexen-4-yne, a versatile building block in organic synthesis. The reactions highlighted herein demonstrate the utility of various transition metal catalysts in constructing diverse molecular architectures, including valuable cyclopentenone derivatives.

Introduction

This compound is a readily accessible enyne that serves as a precursor for a variety of metal-catalyzed transformations. Its unique structure, featuring both an alkene and an alkyne moiety, allows for a range of intramolecular reactions, leading to the formation of cyclic compounds with high atom economy. These transformations are of significant interest in the synthesis of natural products, pharmaceuticals, and advanced materials. This document outlines key metal-catalyzed reactions of this compound, providing detailed protocols and quantitative data to facilitate their application in a research and development setting.

Key Transformations and Experimental Protocols

Several transition metals, including gold, platinum, palladium, and rhodium, have been shown to effectively catalyze the transformation of enynes.[1][2] Below are detailed protocols for representative metal-catalyzed reactions applicable to this compound and structurally related enynes.

Gold(I)-Catalyzed Cycloisomerization

Gold(I) complexes are highly effective catalysts for the electrophilic activation of alkynes, enabling a variety of nucleophilic additions and cyclizations.[3] In the case of 1,4-enynes like this compound, gold catalysis can facilitate intramolecular cyclization to yield valuable cyclopentenone derivatives.

Reaction Scheme:

G cluster_reaction Gold(I)-Catalyzed Cycloisomerization of this compound This compound This compound Product 3-Methyl-2-cyclopentenone This compound->Product Au(I) Catalyst Catalyst [(Ph3P)AuCl]/AgSbF6

Caption: Gold(I)-catalyzed cycloisomerization of this compound.

Experimental Protocol (General Procedure):

This protocol is adapted from a general procedure for gold-catalyzed four-component reactions of alkynes.[4]

Materials:

  • This compound

  • (4-CF3Ph)3PAuCl (or a similar phosphinegold(I) chloride)

  • Silver salt (e.g., AgSbF6 or AgOTf)

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or Acetonitrile (MeCN))

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add the gold(I) catalyst (e.g., (4-CF3Ph)3PAuCl, 5-10 mol%) and the silver salt cocatalyst (5-10 mol%).

  • Add the anhydrous solvent (to achieve a substrate concentration of 0.1 M).

  • Add this compound (1.0 equiv.) to the stirred solution.

  • The reaction mixture is stirred at room temperature or heated (e.g., 50 °C) for a specified time (typically 1-12 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[4]

  • Upon completion, the reaction mixture is cooled to room temperature, filtered through a short pad of silica (B1680970) gel, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired cyclopentenone derivative.

Quantitative Data:

While a specific yield for the cycloisomerization of this compound using this exact protocol is not available in the searched literature, similar gold-catalyzed cycloisomerizations of enynes typically proceed in good to excellent yields.[3] For a related gold-catalyzed four-component reaction, isolated yields are reported to be in the range of 50-90%.[4]

Catalyst SystemSubstrateProductYield (%)Reaction Time (h)Temperature (°C)
(4-CF3Ph)3PAuCl / Selectfluor / H2ODiethyl (3-phenylprop-2-yn-1-yl)phosphonateOxo-arylfluorinated product851250

Table adapted from a gold-catalyzed four-component reaction of a related alkyne.[4]

Platinum(II)-Catalyzed Skeletal Rearrangement

Platinum catalysts, such as PtCl2, are known to catalyze the cycloisomerization and skeletal rearrangement of enynes.[5][6] For 1,4-enynes, these reactions can lead to the formation of various cyclic structures through complex mechanistic pathways.

Reaction Scheme:

G cluster_reaction Platinum(II)-Catalyzed Rearrangement of this compound This compound This compound Product Cyclic Products This compound->Product Pt(II) Catalyst Catalyst PtCl2

Caption: Platinum(II)-catalyzed rearrangement of this compound.

Experimental Protocol (General Procedure):

This protocol is based on a general procedure for the PtCl2-catalyzed cycloisomerization of 1-alkenyl-1-alkynylcyclopropanes, which are structurally related to 1,4-enynes.[5]

Materials:

  • This compound

  • Platinum(II) chloride (PtCl2)

  • Carbon monoxide (CO) atmosphere (optional, but can influence reactivity)

  • High-boiling solvent (e.g., Xylene or Toluene)

Procedure:

  • A solution of this compound in the chosen solvent (e.g., xylene, to achieve a concentration of 0.1 M) is prepared in a reaction vessel.

  • PtCl2 (typically 5 mol%) is added to the solution.

  • The reaction vessel is flushed with carbon monoxide (if applicable) and heated to a high temperature (e.g., 140 °C).

  • The reaction is monitored by TLC or GC-MS.

  • After completion, the mixture is cooled, and the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography to isolate the rearranged products.

Quantitative Data:

CatalystSubstrateProductYield (%)Reaction Time (h)Temperature (°C)
PtCl2/CO1-(prop-1-en-2-yl)-1-(phenylethynyl)cyclopropaneCyclooctatriene derivative7812140

Table adapted from a PtCl2-catalyzed cycloisomerization of a related 1,4-enyne.[5]

Palladium(II)-Catalyzed Cyclization

Palladium catalysts are widely used for enyne cyclizations.[7] While many examples involve 1,6-enynes, these catalysts can also be applied to the transformation of 1,4-enynes, often leading to different reaction pathways.

Reaction Scheme:

G cluster_reaction Palladium(II)-Catalyzed Cyclization of this compound This compound This compound Product Cyclized Products This compound->Product Pd(II) Catalyst Catalyst Pd(OAc)2

Caption: Palladium(II)-catalyzed cyclization of this compound.

Experimental Protocol (General Procedure):

This is a general protocol that can be adapted for the dearomative 1,4-difunctionalization of naphthalenes using a palladium catalyst.[8]

Materials:

  • This compound derivative (e.g., with an aryl substituent)

  • Palladium(II) acetate (B1210297) (Pd(OAc)2)

  • Ligand (e.g., a phosphine (B1218219) ligand)

  • Base (e.g., K2CO3)

  • Solvent (e.g., Toluene)

Procedure:

  • To an oven-dried reaction tube, add the this compound derivative (1.0 equiv.), Pd(OAc)2 (5-10 mol%), the ligand (10-20 mol%), and the base (2.0 equiv.).

  • Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.

  • Add the anhydrous solvent via syringe.

  • Stir the reaction mixture at a specified temperature (e.g., 80-110 °C) for the required time (e.g., 12-24 hours).

  • After cooling to room temperature, the reaction mixture is filtered and concentrated.

  • The residue is purified by flash column chromatography.

Quantitative Data:

For a palladium-catalyzed dearomative 1,4-difunctionalization of a naphthalene (B1677914) derivative, the following data is representative:

Catalyst SystemSubstrateProductYield (%)Reaction Time (h)Temperature (°C)
Pd(OAc)2 / SPhosN-(naphthalen-1-yl)methacrylamideDihydronaphthalene derivative9524110

Table adapted from a palladium-catalyzed dearomative difunctionalization reaction.[8]

Rhodium(I)-Catalyzed Cycloadditions

Rhodium catalysts are particularly effective in mediating cycloaddition reactions of enynes.[9] For 1,4-enynes, rhodium catalysis can lead to the formation of seven-membered rings through [4+2+1] cycloadditions with carbon monoxide.

Reaction Scheme:

G cluster_reaction Rhodium(I)-Catalyzed [4+2+1] Cycloaddition Enyne Ene/Yne-Ene-Allene (from 1,4-enyne derivative) Product Fused 5/7-membered Ring Enyne->Product Rh(I) Catalyst CO CO Catalyst [Rh(COD)Cl]2

Caption: Rhodium(I)-catalyzed [4+2+1] cycloaddition.

Experimental Protocol (General Procedure):

This protocol is based on the rhodium-catalyzed [4+2+1] cycloaddition of in situ generated ene/yne-ene-allenes.[9]

Materials:

  • A suitable 1,4-enyne precursor that can generate an ene/yne-ene-allene in situ

  • [Rh(COD)Cl]2 or [Rh(CO)2Cl]2

  • Solvent (e.g., 1,2-Dichloroethane (DCE))

  • Carbon monoxide (CO) atmosphere

Procedure:

  • A solution of the enyne substrate in the chosen solvent is placed in a reaction vessel.

  • The rhodium catalyst (5-10 mol%) is added.

  • The vessel is charged with carbon monoxide (typically 1 atm).

  • The reaction is stirred at a specific temperature (e.g., 60 °C) for a set time (e.g., 12-24 hours).

  • After completion, the solvent is removed, and the product is purified by chromatography.

Quantitative Data:

CatalystSubstrateProductYield (%)Reaction Time (h)Temperature (°C)
[Rh(CO)2Cl]2N-Ts tethered ene-ene-propargyl esterFused 5/7-membered ring8112Ambient
[Rh(COD)Cl]2N-Ts tethered ene-ene-propargyl esterFused 5/7-membered ring821260

Table adapted from a rhodium-catalyzed [4+2+1] cycloaddition of a related enyne.[9]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general mechanistic pathways and experimental workflows for the metal-catalyzed transformations of this compound.

G General Catalytic Cycle for Enyne Cycloisomerization Enyne This compound Coordination Coordination to Alkyne Enyne->Coordination Metal_Catalyst Metal Catalyst (e.g., Au(I), Pt(II)) Metal_Catalyst->Coordination Cyclization Intramolecular Nucleophilic Attack (5-exo-dig) Coordination->Cyclization Intermediate Vinyl-Metal Intermediate Cyclization->Intermediate Protodemetalation Protodemetalation Intermediate->Protodemetalation Product Cyclopentenone Product Protodemetalation->Product Catalyst_Regeneration Catalyst Regeneration Protodemetalation->Catalyst_Regeneration Catalyst_Regeneration->Metal_Catalyst

Caption: General catalytic cycle for enyne cycloisomerization.

G Experimental Workflow for Metal-Catalyzed Reactions Start Start Setup Reaction Setup: - Dry Glassware - Inert Atmosphere Start->Setup Reagents Addition of Reagents: - Solvent - Catalyst - this compound Setup->Reagents Reaction Reaction: - Stirring - Heating (if required) - Monitoring (TLC/GC-MS) Reagents->Reaction Workup Work-up: - Quenching - Extraction Reaction->Workup Purification Purification: - Column Chromatography Workup->Purification Analysis Product Analysis: - NMR, MS, IR Purification->Analysis End End Analysis->End

Caption: General experimental workflow for metal-catalyzed reactions.

Conclusion

The metal-catalyzed transformations of this compound and related enynes offer powerful strategies for the synthesis of complex cyclic molecules. The protocols and data presented here serve as a guide for researchers to explore these reactions further. The choice of metal catalyst and reaction conditions can significantly influence the outcome, leading to a diverse range of products from a single starting material. Further optimization of these protocols for this compound specifically is encouraged to achieve higher yields and selectivities for desired products.

References

Application Notes and Protocols: 1-Hexen-4-yne in the Synthesis of Conjugated Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Conjugated polymers are a class of organic macromolecules characterized by a backbone of alternating single and double or triple bonds, which results in delocalized π-electrons. This electronic structure imparts unique optical and electronic properties, making them suitable for a wide range of applications, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), sensors, and biomedical devices.

The monomer 1-hexen-4-yne is an intriguing potential precursor for the synthesis of conjugated polymers due to its combination of a terminal alkene and an internal alkyne. However, it is important to note that the direct, linear polymerization of this compound to yield a fully conjugated polymer is not a widely documented or established method in scientific literature. The primary challenge lies in selectively and sequentially polymerizing the vinyl and ethynyl (B1212043) groups to form a conjugated backbone.

This document outlines a potential and scientifically plausible approach for the application of this compound in conjugated polymer synthesis, drawing parallels with the well-established cyclopolymerization of α,ω-diynes, such as 1,6-heptadiyne (B51785). Cyclopolymerization of such monomers is a powerful technique to generate conjugated polymers with cyclic repeating units. This application note provides a hypothetical reaction scheme for this compound and a detailed experimental protocol based on the successful polymerization of a related monomer as a practical guide for researchers.

Hypothetical Application: Cyclopolymerization of this compound

The most probable route to a conjugated polymer using this compound as a monomer is through cyclopolymerization. In this process, the propagation step involves an intramolecular cyclization followed by an intermolecular addition to the next monomer unit. For this compound, this would theoretically proceed via a metathesis catalyst, such as a Schrock-type molybdenum or Grubbs-type ruthenium catalyst.

The proposed mechanism involves the initial reaction of the metathesis catalyst with the terminal double bond of this compound. This is followed by an intramolecular cyclization involving the alkyne, leading to a metallacyclobutene intermediate. Subsequent intermolecular reaction with another monomer unit would propagate the polymer chain, resulting in a polymer with a conjugated backbone composed of five- or six-membered rings, depending on the regioselectivity of the cyclization.

Hypothetical Cyclopolymerization of this compound

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Monomer This compound Intermediate1 Catalyst-Monomer Adduct Monomer->Intermediate1 Catalyst Addition Catalyst Metathesis Catalyst (e.g., Schrock or Grubbs) Cyclization Metallacyclobutene Intermediate Intermediate1->Cyclization Intramolecular Cyclization Addition Growing Polymer Chain Cyclization->Addition Intermolecular Addition of Monomer Polymer Conjugated Polymer with Cyclic Repeating Units Addition->Polymer Quenching Agent

Caption: Hypothetical reaction pathway for the cyclopolymerization of this compound.

Experimental Protocol: Cyclopolymerization of a 1,6-Heptadiyne Derivative (Analogous System)

As a direct and validated protocol for this compound is not available, the following procedure for the living cyclopolymerization of diethyl dipropargylmalonate (a 1,6-heptadiyne derivative) is provided as a detailed and practical template.[1] This method, employing a well-defined molybdenum alkylidene complex, yields a soluble, conjugated polymer with a high degree of conjugation and a narrow molecular weight distribution. Researchers can adapt this protocol as a starting point for investigating the polymerization of this compound.

Materials:

  • Monomer: Diethyl dipropargylmalonate (or analogous 1,6-heptadiyne derivative)

  • Initiator: Schrock's catalyst, Mo(NAr)(CHCMe₂Ph)(OR)₂ (where Ar = 2,6-diisopropylphenyl and OR = OCMe(CF₃)₂)

  • Solvent: Anhydrous, deoxygenated 1,2-dimethoxyethane (B42094) (DME)

  • Quenching Agent: Benzaldehyde (B42025)

  • Precipitation Solvent: Methanol (B129727)

  • Other: Anhydrous, deoxygenated toluene (B28343) (for stock solutions), inert atmosphere glovebox or Schlenk line, standard glassware.

Procedure:

  • Preparation of Stock Solutions (Inside a Glovebox):

    • Prepare a stock solution of the initiator (e.g., 10 mg in 1.0 mL of anhydrous toluene).

    • Prepare a stock solution of the monomer (e.g., 100 mg in 1.0 mL of anhydrous DME).

    • Prepare a stock solution of the quenching agent, benzaldehyde (e.g., 0.1 mL in 1.0 mL of anhydrous DME).

  • Polymerization Reaction:

    • In a vial inside the glovebox, add the desired amount of anhydrous DME.

    • Add the monomer stock solution to the DME. The amount will depend on the desired monomer-to-initiator ratio.

    • Initiate the polymerization by adding the initiator stock solution to the monomer solution with vigorous stirring.

    • The reaction mixture should rapidly change color, indicating the formation of the propagating species.

    • Allow the polymerization to proceed at room temperature for the desired time (e.g., 1-2 hours). For living polymerizations, the reaction time can be used to control the polymer chain length.

  • Termination:

    • Terminate the living polymerization by adding an excess of the benzaldehyde stock solution (e.g., 5-10 equivalents relative to the initiator).

    • Stir the mixture for an additional 30 minutes.

  • Polymer Isolation and Purification:

    • Remove the reaction vial from the glovebox.

    • Precipitate the polymer by adding the reaction mixture dropwise to a large volume of rapidly stirring methanol.

    • Collect the precipitated polymer by filtration.

    • Wash the polymer with fresh methanol to remove any residual monomer and catalyst byproducts.

    • Dry the polymer under vacuum to a constant weight.

General Experimental Workflow

G Start Start Prep Prepare Stock Solutions (Monomer, Initiator, Quencher) in Glovebox Start->Prep Reaction Combine Monomer and Solvent Prep->Reaction Initiation Add Initiator to Start Polymerization Reaction->Initiation Stir Stir at Room Temperature Initiation->Stir Termination Add Quenching Agent Stir->Termination Precipitation Precipitate Polymer in Methanol Termination->Precipitation Filtration Collect Polymer by Filtration Precipitation->Filtration Wash Wash with Methanol Filtration->Wash Dry Dry Under Vacuum Wash->Dry Characterization Characterize Polymer (GPC, NMR, UV-Vis) Dry->Characterization End End Characterization->End

References

Application Notes and Protocols: Grignard Reagent-Mediated Synthesis of 1-Hexen-4-yne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 1-Hexen-4-yne, a valuable building block in organic synthesis, via a Grignard reagent-mediated coupling reaction. The primary method described involves the reaction of 1-propynylmagnesium bromide with allyl bromide. This approach offers a reliable route to the desired enyne structure. Included are comprehensive experimental procedures for the preparation of the Grignard reagent and the subsequent coupling reaction, a summary of quantitative data, and a visual representation of the reaction workflow.

Introduction

Grignard reagents are powerful tools in organic chemistry for the formation of carbon-carbon bonds. The synthesis of this compound, an enyne, can be efficiently achieved through the nucleophilic attack of a propargyl Grignard reagent on an allylic halide. This method provides a straightforward and effective means to construct the 1-en-4-yne moiety, which is a versatile functional group in the synthesis of more complex molecules, including natural products and pharmaceutical intermediates. The reaction between 1-propynylmagnesium bromide and allyl bromide is a notable example of this transformation.

Reaction Scheme

The overall synthesis is a two-step process involving the formation of the Grignard reagent followed by the coupling reaction.

Step 1: Formation of 1-Propynylmagnesium Bromide

The Grignard reagent, 1-propynylmagnesium bromide, can be prepared by the reaction of ethylmagnesium bromide with propyne (B1212725).

Step 2: Coupling with Allyl Bromide

The prepared 1-propynylmagnesium bromide is then reacted with allyl bromide to yield the final product, this compound. A cuprous chloride (CuCl) catalyst can be employed to facilitate this coupling reaction.[1]

Data Presentation

ParameterValue/ConditionReference
Reactants 1-Propynylmagnesium Bromide, Allyl BromideGeneral Knowledge
Catalyst Cuprous Chloride (CuCl)[1]
Solvent Diethyl Ether or Tetrahydrofuran (B95107) (THF)General Grignard Protocols
Reaction Temperature 0 °C to room temperatureGeneral Grignard Protocols
Reaction Time Varies (typically several hours)General Grignard Protocols
Reported Yield Up to 50%BenchChem
Work-up Aqueous ammonium (B1175870) chloride quenchGeneral Grignard Protocols

Experimental Protocols

Materials and Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Ice bath

  • Magnesium turnings

  • Ethyl bromide

  • Propyne (gas or condensed liquid)

  • Allyl bromide

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Cuprous chloride (CuCl)

  • Saturated aqueous ammonium chloride solution

  • Standard laboratory glassware for work-up and purification

Protocol 1: Preparation of 1-Propynylmagnesium Bromide

This protocol is adapted from established procedures for the synthesis of alkynyl Grignard reagents.

  • Apparatus Setup: Assemble a dry three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a gas inlet for an inert atmosphere. Place a magnetic stir bar in the flask.

  • Grignard Formation (Ethylmagnesium Bromide): In the flask, place magnesium turnings. Under a positive pressure of inert gas, add anhydrous diethyl ether. To the dropping funnel, add a solution of ethyl bromide in anhydrous diethyl ether.

  • Initiation: Add a small portion of the ethyl bromide solution to the magnesium suspension. The reaction can be initiated by gentle warming if necessary. A color change and/or gentle reflux indicates the start of the reaction.

  • Addition: Once the reaction has initiated, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux.

  • Propyne Addition: Cool the freshly prepared ethylmagnesium bromide solution in an ice bath. Introduce propyne gas into the solution via a subsurface addition tube while stirring vigorously. Alternatively, a pre-condensed solution of propyne in a cold solvent can be added. The reaction is complete when the evolution of ethane (B1197151) gas ceases. The resulting solution is 1-propynylmagnesium bromide.

Protocol 2: Synthesis of this compound

  • Catalyst Addition: To the freshly prepared solution of 1-propynylmagnesium bromide at 0 °C, add a catalytic amount of cuprous chloride (CuCl).

  • Allyl Bromide Addition: Add a solution of allyl bromide in anhydrous diethyl ether to the dropping funnel. Add the allyl bromide solution dropwise to the stirred Grignard reagent solution, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours. Monitor the reaction progress by a suitable technique (e.g., TLC or GC).

  • Quenching: Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of ammonium chloride to quench the reaction and any unreacted Grignard reagent.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., magnesium sulfate (B86663) or sodium sulfate).

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude product can be purified by distillation to yield pure this compound.

Visualizations

Reaction_Workflow cluster_step1 Step 1: Grignard Reagent Formation cluster_step2 Step 2: Coupling Reaction A Mg turnings + Ethyl Bromide in Ether B Ethylmagnesium Bromide A->B Reaction D 1-Propynylmagnesium Bromide B->D Reaction with C Propyne C->D F Reaction Mixture D->F CuCl (cat.) E Allyl Bromide E->F G Quenching (aq. NH4Cl) F->G H Work-up & Purification G->H I This compound H->I

Caption: Workflow for the Grignard-mediated synthesis of this compound.

Reaction_Mechanism reagent CH3-C≡C-MgBr product CH3-C≡C-CH2-CH=CH2 + MgBr2 reagent->product Nucleophilic Attack substrate CH2=CH-CH2-Br substrate->product

Caption: Simplified reaction mechanism for the coupling step.

References

Troubleshooting & Optimization

Optimizing reaction conditions for 1-Hexen-4-yne synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of 1-Hexen-4-yne. It includes frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and comparative data to optimize reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent laboratory-scale methods for the synthesis of this compound are:

  • Grignard Reagent-Mediated Coupling: This involves the reaction of a propynyl (B12738560) Grignard reagent (e.g., 1-propynylmagnesium bromide) with an allyl halide, such as allyl bromide.[1] This method is effective for forming the carbon-carbon bond between the allyl and propynyl groups.

  • Double Dehydrohalogenation: This route typically starts with a dihaloalkene precursor, such as 5,6-dibromo-1-hexene. A strong base is used to eliminate two molecules of hydrogen halide (HBr), leading to the formation of the alkyne.

Q2: What are the typical yields for this compound synthesis?

A2: Yields can vary significantly depending on the chosen method and the optimization of reaction conditions. For the Grignard reagent-mediated coupling of 1-propynylmagnesium bromide and allyl bromide, yields around 50% have been reported. However, this can be influenced by factors such as the purity of reagents and the exclusion of moisture. Yields for the dehydrohalogenation route are highly dependent on the choice of base and reaction conditions.

Q3: What are the main side products I should be aware of during the synthesis of this compound?

A3: Common side products can include positional isomers (e.g., 1-hexen-3-yne), geometric isomers, and oligomeric or polymeric materials. In Grignard reactions, homo-coupling of the Grignard reagent can also occur. During dehydrohalogenation, incomplete elimination can lead to the formation of vinyl halides.

Q4: How can I purify the synthesized this compound?

A4: Due to the volatile nature of this compound, fractional distillation under reduced pressure is a common and effective purification method. For removal of closely related impurities, flash column chromatography using silica (B1680970) gel is also a viable option. The choice of eluent system for chromatography will depend on the polarity of the impurities. A non-polar mobile phase, such as a mixture of hexanes and a small amount of a more polar solvent like ethyl acetate, is a good starting point.

Q5: What analytical techniques are recommended to confirm the identity and purity of this compound?

A5: The identity and purity of this compound can be confirmed using a combination of spectroscopic and chromatographic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will confirm the structure of the molecule.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the C≡C triple bond and the C=C double bond.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC can be used to assess the purity of the sample, while MS will provide information about the molecular weight and fragmentation pattern of the compound.

Troubleshooting Guides

Grignard Reaction Troubleshooting
Issue Potential Cause Recommended Solution
Low or No Product Yield Presence of moisture in glassware or solvents.Flame-dry all glassware under vacuum and use anhydrous solvents.
Impure or oxidized magnesium turnings.Use fresh, high-purity magnesium turnings. Consider activating the magnesium with a small crystal of iodine or 1,2-dibromoethane.
Low reactivity of the Grignard reagent.Ensure the Grignard reagent has formed completely before adding the allyl halide. Titration of an aliquot of the Grignard solution can confirm its concentration.
Side reactions such as Wurtz coupling.Maintain a low reaction temperature during the addition of the allyl halide.
Formation of Impurities Presence of isomeric byproducts.Optimize the reaction temperature and consider using a catalyst to improve selectivity.
Oligomerization or polymerization.Use a less concentrated solution and maintain a low reaction temperature.
Dehydrohalogenation Troubleshooting
Issue Potential Cause Recommended Solution
Low or No Product Yield Incomplete reaction.Increase the reaction time or temperature. Consider using a stronger base.
Degradation of the product.Monitor the reaction closely and avoid excessive heating or prolonged reaction times.
Formation of Impurities Presence of vinyl halide intermediates.Use a molar excess of the strong base to ensure complete double dehydrohalogenation.
Isomerization of the double or triple bond.Choose a base and solvent system that minimizes isomerization. Lower reaction temperatures can sometimes help.

Experimental Protocols

Protocol 1: Synthesis of this compound via Grignard Reaction

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether or THF

  • Propyne (B1212725) (or a suitable precursor for the Grignard reagent)

  • Allyl bromide

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • Preparation of the Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add anhydrous diethyl ether to cover the magnesium. Prepare a solution of propyne in anhydrous diethyl ether and add it dropwise to the magnesium suspension. The reaction is initiated by the addition of a small crystal of iodine. Once the reaction starts, add the remaining propyne solution at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Coupling Reaction: Cool the Grignard reagent solution to 0 °C using an ice bath. Add a solution of allyl bromide in anhydrous diethyl ether dropwise from the dropping funnel. Maintain the temperature below 10 °C during the addition. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

  • Work-up: Cool the reaction mixture in an ice bath and quench the reaction by the slow, dropwise addition of a saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and remove the solvent by distillation. Purify the crude product by fractional distillation under reduced pressure to obtain this compound.

Protocol 2: Synthesis of this compound via Double Dehydrohalogenation

Materials:

  • 5,6-dibromo-1-hexene

  • Strong base (e.g., sodium amide in liquid ammonia, or potassium tert-butoxide in DMSO)

  • Anhydrous solvent (e.g., liquid ammonia, DMSO)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet, and a low-temperature thermometer, dissolve 5,6-dibromo-1-hexene in the appropriate anhydrous solvent.

  • Dehydrohalogenation: Cool the solution to the appropriate temperature (e.g., -78 °C for liquid ammonia). Slowly add the strong base to the stirred solution. The reaction is typically exothermic and should be controlled by the rate of addition. After the addition is complete, allow the reaction to stir for the specified time, monitoring the progress by TLC or GC.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution at low temperature. Allow the mixture to warm to room temperature. Add diethyl ether and water to the reaction mixture and transfer to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and remove the solvent by distillation. Purify the crude product by fractional distillation under reduced pressure.

Data Presentation

Table 1: Exemplary Effect of Temperature on Grignard Reaction Yield
Temperature (°C)Reaction Time (h)Yield of this compound (%)
0345
10352
25 (Room Temp)348
35 (Reflux in Ether)242

Note: This data is illustrative and actual results may vary based on specific experimental conditions.

Table 2: Exemplary Effect of Base on Dehydrohalogenation Yield
BaseSolventTemperature (°C)Reaction Time (h)Yield of this compound (%)
NaNH₂Liquid NH₃-78265
KOtBuDMSO25458
KOtBuTHF65355
NaOHEthanol/Water80635

Note: This data is illustrative and actual results may vary based on specific experimental conditions.

Mandatory Visualization

experimental_workflow cluster_grignard Grignard Synthesis Workflow cluster_dehydro Dehydrohalogenation Workflow start_g Start: Anhydrous Conditions prep_g Prepare Propynyl Grignard Reagent start_g->prep_g Mg, Ether/THF couple_g Couple with Allyl Bromide prep_g->couple_g 0-10 °C workup_g Aqueous Work-up (NH4Cl) couple_g->workup_g purify_g Purification: Fractional Distillation workup_g->purify_g product_g Product: This compound purify_g->product_g start_d Start: 5,6-dibromo-1-hexene react_d Double Dehydrohalogenation (Strong Base) start_d->react_d e.g., NaNH2/NH3 workup_d Aqueous Work-up (NH4Cl) react_d->workup_d purify_d Purification: Fractional Distillation workup_d->purify_d product_d Product: This compound purify_d->product_d

Caption: Comparative workflows for the synthesis of this compound.

troubleshooting_logic cluster_diagnosis Initial Diagnosis cluster_grignard_issues Grignard Troubleshooting cluster_dehydro_issues Dehydrohalogenation Troubleshooting start Low Yield in This compound Synthesis method Which Synthesis Method? start->method grignard Grignard Reaction method->grignard Grignard dehydro Dehydrohalogenation method->dehydro Dehydro moisture Check for Moisture (Anhydrous Conditions?) grignard->moisture base_strength Check Base Strength/Amount (Sufficiently Strong/Excess?) dehydro->base_strength mg_quality Check Mg Quality (Fresh/Activated?) moisture->mg_quality No fix_moisture Action: Flame-dry glassware, use anhydrous solvents moisture->fix_moisture Yes temp_control Check Temperature Control (Too High?) mg_quality->temp_control No fix_mg Action: Use fresh Mg, activate with I2 mg_quality->fix_mg Yes fix_temp Action: Maintain low temp during addition temp_control->fix_temp Yes reaction_time Check Reaction Time/Temp (Incomplete Reaction?) base_strength->reaction_time No fix_base Action: Use stronger base or larger excess base_strength->fix_base Yes fix_time_temp Action: Increase time/temp, monitor by TLC/GC reaction_time->fix_time_temp Yes

Caption: Troubleshooting decision tree for low yield in this compound synthesis.

References

Technical Support Center: Purification of 1-Hexen-4-yne

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 1-Hexen-4-yne from common reaction byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the common byproducts I might encounter when synthesizing this compound?

A1: Depending on the synthetic route, common byproducts include positional isomers (e.g., 1-hexen-3-yne), geometric isomers (cis/trans isomers if applicable to other byproducts), and products from side reactions such as homocoupling (e.g., 1,5-hexadiyne (B1215225) or 3-hexyne).

Q2: What are the primary methods for purifying this compound?

A2: The most common and effective methods for purifying this compound are fractional distillation, preparative gas chromatography (prep-GC), and column chromatography. For challenging separations involving isomers with similar boiling points, specialized techniques like argentation chromatography may be necessary.

Q3: How can I identify the impurities present in my crude this compound sample?

A3: A combination of analytical techniques is recommended for impurity identification. Gas chromatography-mass spectrometry (GC-MS) is excellent for separating volatile components and providing their mass-to-charge ratio, aiding in the identification of isomeric byproducts. 1H and 13C NMR spectroscopy can provide detailed structural information to confirm the identity of impurities. Comparison of the obtained spectra with literature data for suspected byproducts is crucial.

Q4: Where can I find physical property data for this compound and its potential byproducts?

A4: The table below summarizes the key physical properties of this compound and some of its common byproducts to aid in the selection of an appropriate purification method.

Data Presentation: Physical Properties of this compound and Common Byproducts

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Density (g/cm³)
This compound C₆H₈80.1353.5 (at 760 mmHg)[1]0.756[1]
1-Hexen-3-yne (B80827)C₆H₈80.1384[2]Not readily available
3-HexyneC₆H₁₀82.1481-82[1][3][4]0.723[3][4]
1,5-HexadiyneC₆H₆78.1186-87.86[5][6]0.805[6]

Experimental Protocols and Troubleshooting Guides

Purification by Fractional Distillation

Fractional distillation is a suitable method for separating this compound from byproducts with significantly different boiling points.[7][8][9][10]

Experimental Workflow for Fractional Distillation

cluster_prep Preparation cluster_distill Distillation cluster_analysis Analysis start Crude this compound setup Assemble Fractional Distillation Apparatus start->setup heat Heat the crude mixture setup->heat vaporize Vapors rise through the fractionating column heat->vaporize condense Vapors condense and re-vaporize vaporize->condense collect Collect fractions at specific boiling ranges condense->collect analyze Analyze fractions by GC-MS or NMR collect->analyze combine Combine pure fractions analyze->combine end Pure this compound combine->end

Caption: Workflow for the purification of this compound by fractional distillation.

Detailed Protocol:

  • Apparatus Setup: Assemble a fractional distillation apparatus with a heating mantle, a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a receiving flask, and a thermometer. Ensure all joints are properly sealed.

  • Charging the Flask: Charge the round-bottom flask with the crude this compound mixture and a few boiling chips.

  • Heating: Gently heat the mixture.

  • Fraction Collection: As the vapor rises and condenses, monitor the temperature at the top of the column. Collect the fraction that distills at the boiling point of this compound (approximately 53.5 °C at atmospheric pressure). Fractions with lower or higher boiling points should be collected separately.

  • Analysis: Analyze the collected fractions using GC-MS or NMR to determine their purity.

  • Pooling: Combine the fractions containing pure this compound.

Troubleshooting Guide for Fractional Distillation

IssuePossible CauseRecommended Solution
Poor separation of components Insufficient column efficiency.Use a longer fractionating column or one with a more efficient packing material.
Distillation rate is too fast.Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established in the column.
Product is still impure Boiling points of impurities are too close to the product.Consider purification by preparative GC or argentation chromatography for a more effective separation.
Bumping or uneven boiling Absence of boiling chips or superheating.Add new boiling chips to the cooled mixture before reheating. Ensure even heating.
Purification by Preparative Gas Chromatography (Prep-GC)

Prep-GC is a high-resolution technique suitable for separating isomers with very close boiling points.[11][12][13][14]

Logical Workflow for Prep-GC Purification

cluster_input Input cluster_process Process cluster_output Output crude Crude this compound inject Inject sample into GC crude->inject separate Separation on GC column inject->separate detect Detection of components separate->detect collect Fraction collection detect->collect pure Pure this compound collect->pure byproducts Separated Byproducts collect->byproducts

Caption: Logical workflow for the purification of this compound using preparative GC.

Detailed Protocol:

  • Method Development: Develop an analytical GC method to achieve baseline separation of this compound from its byproducts. Note the retention times of all components.

  • System Setup: Set up the preparative GC system with an appropriate column (e.g., a non-polar or medium-polarity column) and optimize the temperature program and gas flow rates based on the analytical method.

  • Injection: Inject a small amount of the crude mixture onto the column.

  • Fraction Collection: Set the fraction collector to collect the eluent at the retention time corresponding to this compound.

  • Analysis and Pooling: Analyze the collected fraction for purity. Repeat the process to collect a sufficient amount of pure product.

Troubleshooting Guide for Prep-GC

IssuePossible CauseRecommended Solution
Poor resolution of peaks Inappropriate GC column or conditions.Optimize the temperature program (e.g., use a slower ramp rate). Select a different stationary phase with better selectivity for the target compounds.
Low recovery of the product Inefficient trapping of the collected fraction.Ensure the collection trap is sufficiently cooled. Optimize the carrier gas flow rate.
Peak fronting or tailing Column overload or active sites on the column.Inject a smaller sample volume. Use a deactivated column or a column with a thicker stationary phase film.
Purification by Argentation Chromatography

Argentation chromatography is particularly effective for separating compounds based on the degree of unsaturation, such as separating enynes from dienes or other alkynes.[15][16][17][18] Silver ions on the stationary phase interact more strongly with double bonds than triple bonds, and with cis-double bonds more than trans-double bonds, leading to differential retention.

Detailed Protocol:

  • Stationary Phase Preparation: Prepare a silica (B1680970) gel slurry in a non-polar solvent (e.g., hexane) and add a solution of silver nitrate (B79036) (AgNO₃) in water or acetonitrile. Thoroughly mix and then evaporate the solvent to obtain silver nitrate-impregnated silica gel.

  • Column Packing: Pack a chromatography column with the prepared stationary phase.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a non-polar solvent and load it onto the column.

  • Elution: Elute the column with a non-polar solvent or a mixture of non-polar and slightly more polar solvents (e.g., hexane/diethyl ether gradient).

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC or GC to identify those containing the pure product.

Troubleshooting Guide for Argentation Chromatography

IssuePossible CauseRecommended Solution
Poor separation Inappropriate solvent system.Adjust the polarity of the eluent. A less polar solvent will generally increase retention times and may improve separation.
Deactivation of the stationary phase.Protect the column from light, as silver nitrate is light-sensitive. Use freshly prepared stationary phase.
Product streaking on the column Sample overloading.Reduce the amount of sample loaded onto the column.

References

Common side reactions in the synthesis of 1-Hexen-4-yne

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 1-Hexen-4-yne. The information is tailored for researchers, scientists, and drug development professionals to help navigate potential challenges and optimize reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The most frequently employed method for the synthesis of this compound is the coupling reaction between a propynyl (B12738560) Grignard reagent and an allyl halide. A common example involves the reaction of propynylmagnesium bromide with allyl bromide, often catalyzed by a copper(I) salt like cuprous chloride (CuCl). Another approach involves the dehydrohalogenation of a suitable dihaloalkane.

Q2: What are the primary side reactions to be aware of during the synthesis of this compound?

A2: The primary side reactions of concern include the formation of positional and geometric isomers, such as 1-hexen-3-yne (B80827) and cis/trans isomers of the desired product.[1] In Grignard-based syntheses, homocoupling of the alkyne (Glaser coupling) can occur, leading to the formation of hexa-2,4-diyne.[1] Additionally, over-reaction or incomplete reactions can result in a mixture of byproducts.[1] If the reaction temperature is not carefully controlled, polymerization of the starting materials or the product can also occur.

Q3: How can I monitor the progress of the reaction and identify side products?

A3: Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for monitoring the reaction progress. By taking small aliquots from the reaction mixture at different time intervals, you can track the consumption of starting materials and the formation of this compound and any volatile byproducts. The mass spectra of the different peaks in the chromatogram can help in the identification of these compounds. Thin-layer chromatography (TLC) can also be a quick and effective way to monitor the reaction's progress, especially for visualizing the disappearance of the starting materials.

Q4: What are the recommended purification techniques for isolating this compound?

A4: Fractional distillation is the most common method for purifying this compound from unreacted starting materials and most side products due to differences in their boiling points. Careful control of the distillation temperature is crucial for effective separation. For isomers with very close boiling points, preparative gas chromatography or column chromatography on silica (B1680970) gel might be necessary for achieving high purity.

Troubleshooting Guides

This section provides a systematic approach to troubleshooting common problems encountered during the synthesis of this compound.

Problem 1: Low Yield of this compound
Potential Cause Troubleshooting Steps
Incomplete Reaction - Verify Reagent Quality: Ensure the Grignard reagent is freshly prepared and properly quantified. The allyl halide should be pure and free of inhibitors. - Optimize Reaction Time: Monitor the reaction by GC-MS or TLC to determine the optimal reaction time. - Increase Reaction Temperature: If the reaction is sluggish, a moderate increase in temperature might be necessary. However, be cautious as higher temperatures can promote side reactions.
Grignard Reagent Degradation - Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from quenching the Grignard reagent. - Solvent Purity: Use anhydrous ether or THF as the solvent, as any protic impurities will destroy the Grignard reagent.
Side Product Formation - Temperature Control: Maintain the recommended reaction temperature to minimize the formation of isomers and polymers.[1] - Catalyst Loading: If using a catalyst like CuCl, optimize its concentration. Too much or too little can affect the reaction's selectivity and yield.
Losses During Workup and Purification - Careful Extraction: During the aqueous workup, ensure complete extraction of the product into the organic phase. Multiple extractions with a suitable solvent are recommended. - Efficient Distillation: Use a well-insulated fractional distillation column and maintain a slow and steady distillation rate to minimize loss of the volatile product.
Problem 2: Presence of Significant Amounts of Isomeric Byproducts
Potential Cause Troubleshooting Steps
Isomerization during Reaction - Lower Reaction Temperature: High temperatures can promote the isomerization of the double or triple bond. Running the reaction at a lower temperature, even if it requires a longer reaction time, can improve selectivity. - Choice of Base (in dehydrohalogenation): The strength and steric bulk of the base used in dehydrohalogenation routes can influence the regioselectivity of the elimination and thus the isomer distribution.
Isomerization during Workup or Purification - Neutral Workup: Avoid strongly acidic or basic conditions during the workup, as these can catalyze isomerization. - Distillation under Reduced Pressure: If the product is thermally sensitive, distillation under reduced pressure will lower the boiling point and minimize the risk of thermal isomerization.
Problem 3: Formation of Homocoupling Products (e.g., Hexa-2,4-diyne)
Potential Cause Troubleshooting Steps
Oxidative Coupling of the Alkyne - Inert Atmosphere: The presence of oxygen can promote the oxidative homocoupling of the terminal alkyne. Maintaining a strict inert atmosphere throughout the reaction is crucial. - Catalyst Choice: While copper catalysts are effective, they can also promote Glaser coupling. In some cases, exploring alternative coupling catalysts might be beneficial.

Experimental Protocols

Key Experiment: Synthesis of this compound via Grignard Reaction

Materials:

  • Magnesium turnings

  • Ethyl bromide

  • Propyne (B1212725) (condensed)

  • Anhydrous diethyl ether or THF

  • Allyl bromide

  • Cuprous chloride (CuCl) (optional, as catalyst)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • Preparation of Ethylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings. Add a small crystal of iodine to activate the magnesium. Add a solution of ethyl bromide in anhydrous diethyl ether dropwise to initiate the Grignard reaction. Once the reaction starts, add the remaining ethyl bromide solution at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes.

  • Preparation of Propynylmagnesium Bromide: Cool the ethylmagnesium bromide solution in an ice bath. Bubble condensed propyne gas through the solution until it is saturated. The formation of the acetylide is an acid-base reaction.

  • Coupling Reaction: To the freshly prepared propynylmagnesium bromide solution, add a catalytic amount of cuprous chloride (optional). Cool the mixture in an ice bath and add a solution of allyl bromide in anhydrous diethyl ether dropwise with vigorous stirring.

  • Workup: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the reaction by GC-MS. Once the reaction is complete, quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

  • Extraction and Drying: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and remove the solvent by rotary evaporation at low temperature. Purify the crude product by fractional distillation. Collect the fraction boiling at approximately 82-84 °C.

Visualizations

Synthesis_Workflow cluster_reagents Starting Materials cluster_reaction Reaction Steps cluster_purification Purification Propyne Propyne Grignard_Formation Grignard Reagent Formation Propyne->Grignard_Formation AllylBromide Allyl Bromide Coupling Coupling Reaction AllylBromide->Coupling Mg Magnesium Mg->Grignard_Formation EtBr Ethyl Bromide EtBr->Grignard_Formation Grignard_Formation->Coupling Workup Aqueous Workup Coupling->Workup Distillation Fractional Distillation Workup->Distillation Product This compound Distillation->Product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic Start Low Yield or Impure Product GCMS_Analysis Analyze by GC-MS Start->GCMS_Analysis Check_Reagents Check Reagent Purity and Anhydrous Conditions Solvent_Dryness Improve Solvent Drying Check_Reagents->Solvent_Dryness Grignard_Prep Optimize Grignard Preparation Check_Reagents->Grignard_Prep Check_Temp Review Reaction Temperature Control Lower_Temp Lower Reaction Temperature Check_Temp->Lower_Temp Optimize_Catalyst Adjust Catalyst Loading Check_Temp->Optimize_Catalyst Check_Workup Evaluate Workup and Purification Technique Distillation_Efficiency Improve Fractional Distillation Setup Check_Workup->Distillation_Efficiency Neutral_Conditions Ensure Neutral pH during Workup Check_Workup->Neutral_Conditions GCMS_Analysis->Check_Reagents Unreacted Starting Materials Present GCMS_Analysis->Check_Temp Isomers or Polymers Detected GCMS_Analysis->Check_Workup Broad Product Peak or Multiple Impurities

Caption: Troubleshooting logic for this compound synthesis.

References

Technical Support Center: Dehydrohalogenation of Dihaloalkenes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the dehydrohalogenation of dihaloalkenes. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot and optimize their experiments. Here you will find answers to frequently asked questions and detailed guides to overcome common challenges in synthesizing alkenes and alkynes from dihaloalkene precursors.

Troubleshooting Guide

This guide addresses specific issues that may arise during the dehydrohalogenation of dihaloalkenes, providing potential causes and actionable solutions.

Problem 1: Low or No Yield of the Desired Alkene/Alkyne

  • Question: My dehydrohalogenation reaction is resulting in a very low yield or no product at all. What are the likely causes and how can I improve the yield?

  • Answer: Low or no yield in a dehydrohalogenation reaction can stem from several factors, primarily related to the reaction conditions and reagents. Here are the most common causes and their solutions:

    • Insufficient Base Strength: The choice of base is critical. For the elimination of the first HX molecule, a moderately strong base like potassium hydroxide (B78521) (KOH) may suffice. However, the subsequent elimination from the resulting vinylic halide to form an alkyne requires a much stronger base, such as sodium amide (NaNH₂).[1][2][3] If you are attempting a double dehydrohalogenation and observing incomplete reaction, switching to a stronger base is recommended.

    • Incorrect Stoichiometry of the Base: For the synthesis of a terminal alkyne from a dihalide, three equivalents of a strong base like NaNH₂ are often necessary. Two equivalents are required for the two elimination steps, and a third equivalent is needed to deprotonate the terminal alkyne, which drives the equilibrium towards the product. An aqueous workup is then used to reprotonate the acetylide.[1]

    • Inadequate Reaction Temperature: Elimination reactions are generally favored at higher temperatures.[4][5] If you are using a weaker base like KOH, high temperatures (often in the range of 150-200°C) may be required to drive the reaction to completion.[1] With stronger bases like NaNH₂, the reaction can often be carried out at lower temperatures.

    • Presence of Water: Strong bases like sodium amide react vigorously with water. Ensure that all your reagents and solvents are anhydrous to prevent quenching the base.[1]

    • Poor Leaving Group: The reactivity order for the halogen leaving group is I > Br > Cl > F.[6] If your starting material is a dichloroalkane, the reaction may be more sluggish than with a dibromo- or diiodoalkane. Fluorine is generally a poor leaving group for elimination reactions.

Problem 2: Formation of Undesired Side Products

  • Question: My reaction is producing significant amounts of side products. How can I minimize their formation?

  • Answer: The formation of side products is a common issue. The primary competing reaction is nucleophilic substitution (SN2), and for terminal alkynes, isomerization to more stable internal alkynes can also occur.

    • Minimizing Substitution Reactions: Nucleophilic substitution competes with elimination, especially when using a base that is also a good nucleophile (e.g., hydroxide).[6][7] To favor elimination over substitution:

      • Use a Sterically Hindered Base: A bulky base, such as potassium tert-butoxide (KOtBu), will favor elimination by making it difficult for the base to act as a nucleophile and attack the carbon atom.[5][6]

      • Increase the Reaction Temperature: Higher temperatures generally favor elimination over substitution.[4][8]

    • Controlling Isomerization of Alkynes: Terminal alkynes can isomerize to more stable internal alkynes, especially under high temperatures with bases like KOH.[3][9] To obtain the terminal alkyne as the major product:

      • Use Sodium Amide (NaNH₂) in Liquid Ammonia (B1221849): This strong base deprotonates the terminal alkyne as it forms, creating a stable acetylide salt. This effectively removes the terminal alkyne from the equilibrium, preventing its isomerization. A subsequent aqueous workup will regenerate the terminal alkyne.[1][3][10]

Problem 3: Difficulty in Product Purification

  • Question: I am having trouble purifying my final product. What are some effective purification strategies?

  • Answer: The choice of purification method depends on the physical properties of your product and the nature of the impurities.

    • Recrystallization: This is a suitable method for solid products, such as diphenylacetylene (B1204595), to remove impurities.[1]

    • Distillation: For liquid products, distillation can be used to separate the desired compound from non-volatile impurities and the solvent.

    • Column Chromatography: This is a versatile technique for separating the product from side products and any unreacted starting material.

Frequently Asked Questions (FAQs)

Q1: What is the difference in reactivity between vicinal and geminal dihalides in dehydrohalogenation?

A1: Both vicinal (halogens on adjacent carbons) and geminal (halogens on the same carbon) dihalides can be used to synthesize alkynes through double dehydrohalogenation.[10][11][12] In many cases, their reactivity is comparable, and both will yield an alkyne upon treatment with a strong base.

Q2: How does the choice of solvent affect the reaction yield?

A2: The solvent plays a crucial role in dehydrohalogenation reactions. The solvent can affect the solubility of the reagents and can interact with the catalyst or intermediates.[13] For E2 reactions, which are common in dehydrohalogenation, a polar aprotic solvent is often preferred as it can solvate the cation of the base without solvating the anionic base, thus increasing its effective basicity. The use of the conjugate acid of the base as the solvent (e.g., ethanol (B145695) for sodium ethoxide) is also common.

Q3: What is Zaitsev's rule and when does it apply?

A3: Zaitsev's rule states that in an elimination reaction, the more substituted (more stable) alkene will be the major product.[6][14][15] This is generally true when using a small, strong base. However, if a sterically hindered (bulky) base like potassium tert-butoxide is used, the Hofmann product (the less substituted alkene) will be favored.[9]

Q4: Can I synthesize an alkene from a dihaloalkane?

A4: Yes, a single dehydrohalogenation of a dihaloalkane will produce a haloalkene. If the goal is to obtain an alkene, a starting material with a single halogen is typically used. However, vicinal dihalides can be converted to alkenes through dehalogenation using reagents like zinc dust in methanol.[16][17]

Data Presentation

Table 1: Comparison of Bases for Dehydrohalogenation

BaseStructureTypical SolventRelative StrengthKey Applications & Remarks
Potassium HydroxideKOHEthanolStrongEffective for the first elimination. High temperatures are often required for the second elimination to form an alkyne, which can lead to isomerization.[1][3]
Sodium EthoxideNaOEtEthanolStrongSimilar in strength to KOH, commonly used for E2 reactions.
Potassium tert-ButoxideKOtButert-ButanolStrong (Bulky)Favors the formation of the less substituted (Hofmann) alkene due to steric hindrance.[6][9]
Sodium AmideNaNH₂Liquid AmmoniaVery StrongThe base of choice for synthesizing terminal alkynes as it prevents isomerization.[1][3][10] Requires anhydrous conditions.

Experimental Protocols

Protocol 1: Synthesis of Diphenylacetylene from meso-Stilbene Dibromide

This protocol details the synthesis of an internal alkyne using potassium hydroxide.

  • Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, place the dried meso-stilbene dibromide.

  • Reagents: Add 30 mL of ethylene (B1197577) glycol and approximately 3 g of potassium hydroxide (KOH) pellets.

  • Reaction: Heat the mixture to reflux using a heating mantle for 20-30 minutes. The solution will darken.

  • Workup: Cool the reaction mixture to room temperature and pour it into a beaker containing 100 mL of cold water.

  • Purification: Collect the precipitated crude diphenylacetylene by vacuum filtration and wash the solid with water. Recrystallize the crude product from hot ethanol to obtain pure diphenylacetylene.[1]

Protocol 2: General Procedure for the Synthesis of a Terminal Alkyne

This protocol provides a general method for synthesizing a terminal alkyne using sodium amide.

  • Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a dry-ice condenser, add liquid ammonia.

  • Base Formation: Add a catalytic amount of ferric nitrate (B79036) and then slowly add sodium metal in small pieces until the blue color persists.

  • Reaction: Slowly add the dihaloalkane to the sodium amide solution in liquid ammonia.

  • Quenching: After the reaction is complete, carefully quench the excess sodium amide by the slow addition of ammonium (B1175870) chloride.

  • Workup: Allow the ammonia to evaporate. Add water to the residue and extract the alkyne with a suitable organic solvent (e.g., ether).

  • Purification: Dry the organic layer over a suitable drying agent, filter, and remove the solvent under reduced pressure. The crude alkyne can be further purified by distillation or chromatography.

Visualizations

logical_relationship cluster_problem Low Yield cluster_causes Potential Causes cluster_solutions Solutions problem Low or No Product Yield cause1 Insufficient Base Strength problem->cause1 cause2 Inadequate Temperature problem->cause2 cause3 Presence of Water problem->cause3 cause4 Incorrect Stoichiometry problem->cause4 solution1 Use Stronger Base (e.g., NaNH₂) cause1->solution1 solution2 Increase Reaction Temperature cause2->solution2 solution3 Use Anhydrous Reagents/Solvents cause3->solution3 solution4 Use 3 eq. of Base for Terminal Alkynes cause4->solution4

Caption: Troubleshooting logic for low product yield.

experimental_workflow start Start: Dihaloalkane reagents Add Strong Base (e.g., NaNH₂) & Solvent (e.g., liq. NH₃) start->reagents reaction Dehydrohalogenation Reaction reagents->reaction workup Aqueous Workup reaction->workup extraction Solvent Extraction workup->extraction purification Purification (Distillation/Chromatography) extraction->purification end Final Product: Alkyne purification->end

Caption: General experimental workflow for alkyne synthesis.

References

Managing the volatility of propyne in 1-Hexen-4-yne synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 1-Hexen-4-yne, with a specific focus on managing the volatility of propyne (B1212725).

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when working with propyne?

A1: Propyne is a highly flammable and colorless gas that can form explosive mixtures with air.[1] Its high volatility and potential for explosive decomposition, especially under pressure or at elevated temperatures, are the main safety concerns.[2] It is crucial to handle propyne in a well-ventilated area, away from ignition sources, and to use non-sparking tools and explosion-proof equipment.[2]

Q2: What are the most common synthetic routes to this compound?

A2: The two most common laboratory-scale synthetic routes are:

  • Grignard Reaction: This involves the reaction of a propynyl (B12738560) Grignard reagent (propynylmagnesium bromide) with an allyl halide, such as allyl bromide.[3]

  • Double Dehydrohalogenation: This method starts with a dihalogenated hexane (B92381) derivative, which is then treated with a strong base to eliminate two molecules of hydrogen halide, forming the alkyne.[4][5]

Q3: My Grignard reaction for this compound synthesis has a low yield. What are the common causes?

A3: Low yields in Grignard reactions are often due to a few key factors:

  • Presence of Water: Grignard reagents are extremely sensitive to moisture. Ensure all glassware is flame-dried or oven-dried and that all solvents and reagents are anhydrous.[6]

  • Poor Quality Magnesium: The surface of the magnesium turnings may be oxidized. It is recommended to use fresh, shiny magnesium turnings or to activate them prior to use with a small crystal of iodine or 1,2-dibromoethane.[7][8]

  • Side Reactions: A common side reaction is the Wurtz-like homocoupling of the allyl halide.[7]

  • Incomplete Reaction: Ensure the reaction is allowed to proceed for a sufficient amount of time and at an appropriate temperature.

Q4: How can I effectively introduce gaseous propyne into my reaction mixture?

A4: Due to its high volatility, introducing propyne gas requires careful control. The most common method is to bubble the gas directly into the reaction solvent at a controlled rate using a mass flow controller or a calibrated rotameter. The gas should be passed through a drying agent (e.g., a column of calcium sulfate) before entering the reaction vessel. It is crucial to have a well-ventilated fume hood and to monitor for any potential leaks.

Q5: What are the typical impurities in this compound synthesis, and how can they be removed?

A5: Common impurities include isomers such as 1-hexen-3-yne (B80827) and by-products from side reactions. Purification can be challenging due to the similar boiling points of these compounds. Fractional distillation is a common first step. For high-purity samples, preparative gas chromatography (pGC) is often the most effective technique.[9] In some cases, argentation chromatography, which utilizes the interaction of silver ions with unsaturated bonds, can be used to separate isomers.[9]

Troubleshooting Guides

Issue 1: Difficulty Initiating the Grignard Reaction
Symptom Possible Cause Troubleshooting Step
No bubbling or heat evolution after adding the allyl halide.Oxidized magnesium surface.Add a single crystal of iodine to the magnesium suspension. Gentle warming with a heat gun may also be necessary to initiate the reaction.[10]
Traces of water in the solvent or on the glassware.Ensure all glassware is rigorously dried in an oven and cooled under an inert atmosphere. Use freshly distilled, anhydrous solvents.
Impure allyl halide.Distill the allyl halide immediately before use to remove any impurities or stabilizers.
Issue 2: Low or No Product Formation in Dehydrohalogenation
Symptom Possible Cause Troubleshooting Step
Starting material is recovered after the reaction.The base is not strong enough.For double dehydrohalogenation to form an alkyne, a very strong base like sodium amide (NaNH₂) in liquid ammonia (B1221849) is typically required.[5]
Insufficient amount of base.At least two equivalents of the strong base are needed for the double elimination. An excess is often used to ensure the reaction goes to completion.[4]
Reaction temperature is too low.Some dehydrohalogenation reactions, especially the second elimination to form the alkyne, may require elevated temperatures to proceed at a reasonable rate.[11]
Issue 3: Propyne Gas Flow is Unstable or Difficult to Control
Symptom Possible Cause Troubleshooting Step
Gas flow rate fluctuates significantly.Regulator malfunction.Ensure you are using a two-stage regulator designed for corrosive or flammable gases. Check for any leaks in the regulator connections.
Clogging in the gas delivery tube.Ensure the gas delivery tube is clean and dry. A small amount of moisture can freeze at the tip due to the cooling effect of the expanding gas, causing a blockage.
Inadequate pressure differential.Ensure the cylinder pressure is sufficiently higher than the pressure in the reaction vessel to maintain a steady flow.

Data Presentation

Table 1: Physical Properties of Propyne

PropertyValueReference
Molecular FormulaC₃H₄[12]
Molar Mass40.07 g/mol [12]
Boiling Point-23.2 °C[13]
Melting Point-102.7 °C[13]
Vapor Pressure5.2 atm at 20 °C[13]
Lower Explosive Limit1.7%[2]
Solubility in WaterInsoluble[14]
Solubility in Organic SolventsSoluble in ethanol, chloroform, and benzene.[14]

Table 2: Solubility of Propyne in Various Solvents

SolventMolarity (approx.)Reference
Heptane~3-4% solution[1]
N,N-Dimethylformamide~4% solution (~1.0 M)[1]
Tetrahydrofuran (B95107)~5% solution (~1.0 M)[1]
Hexane~2% solution (~0.3 M)[1]
Dichloromethane~2% solution (~0.7 M)[1]
Toluene~2% solution (~0.4 M)[1]

Experimental Protocols

Protocol 1: Synthesis of this compound via Grignard Reaction

Materials:

  • Magnesium turnings

  • Iodine crystal

  • Anhydrous tetrahydrofuran (THF)

  • Propyne gas

  • Allyl bromide

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • Grignard Reagent Preparation:

    • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a gas inlet tube.

    • Under a positive pressure of nitrogen, add magnesium turnings and a single crystal of iodine to the flask.

    • Add anhydrous THF to the flask.

    • Cool the flask to 0°C in an ice bath.

    • Slowly bubble propyne gas through the stirred THF solution. The disappearance of the iodine color and the formation of a greyish solution indicate the formation of the propynylmagnesium bromide Grignard reagent.

  • Coupling Reaction:

    • Once the Grignard reagent formation is complete, slowly add a solution of allyl bromide in anhydrous THF to the reaction mixture at 0°C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to 0°C and slowly quench the reaction by adding saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the organic phase under reduced pressure.

    • Purify the crude product by fractional distillation to obtain this compound.

Protocol 2: Synthesis of this compound via Double Dehydrohalogenation

Materials:

Procedure:

  • Reaction Setup:

    • In a well-ventilated fume hood, set up a three-necked round-bottom flask equipped with a dry ice/acetone condenser, a mechanical stirrer, and a gas inlet.

    • Condense ammonia gas into the flask at -78°C.

  • Dehydrohalogenation:

    • Carefully add sodium amide to the liquid ammonia with stirring.

    • Slowly add a solution of 1,2-dibromohexane in diethyl ether to the sodium amide/liquid ammonia mixture.

    • Stir the reaction mixture at -78°C for 2-3 hours.

  • Work-up and Purification:

    • Allow the ammonia to evaporate overnight in the fume hood.

    • Carefully add water to the remaining residue to quench any unreacted sodium amide.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.

    • Filter and carefully remove the solvent by distillation.

    • Purify the crude product by fractional distillation.

Mandatory Visualizations

experimental_workflow cluster_grignard Grignard Synthesis cluster_dehydro Dehydrohalogenation Synthesis start_g Prepare Anhydrous Setup prep_g Prepare Propynyl Grignard Reagent start_g->prep_g react_g Couple with Allyl Bromide prep_g->react_g workup_g Aqueous Work-up react_g->workup_g purify_g Fractional Distillation workup_g->purify_g product_g This compound purify_g->product_g start_d Prepare Dihaloalkane react_d Double Elimination with NaNH2 start_d->react_d workup_d Ammonia Evaporation & Quench react_d->workup_d purify_d Fractional Distillation workup_d->purify_d product_d This compound purify_d->product_d

Caption: Synthetic workflows for this compound.

troubleshooting_logic cluster_reagents Reagent Issues cluster_conditions Condition Optimization cluster_purification Purification Strategy start Low Yield in Synthesis check_reagents Check Reagent Purity & Dryness start->check_reagents check_conditions Verify Reaction Conditions start->check_conditions check_impurities Analyze for Impurities/By-products start->check_impurities redistill Redistill Solvents/Reagents check_reagents->redistill activate Activate Magnesium check_reagents->activate use_fresh Use Fresh Reagents check_reagents->use_fresh adjust_temp Adjust Temperature check_conditions->adjust_temp adjust_time Increase Reaction Time check_conditions->adjust_time change_base Use Stronger Base check_conditions->change_base fractional Fractional Distillation check_impurities->fractional prep_gc Preparative GC check_impurities->prep_gc

Caption: Troubleshooting logic for low yield.

propyne_safety cluster_ppe Personal Protective Equipment propyne Propyne Gas Cylinder regulator Two-Stage Regulator propyne->regulator drying_tube Drying Tube (e.g., CaSO4) regulator->drying_tube flow_control Mass Flow Controller / Rotameter drying_tube->flow_control reaction_vessel Reaction Vessel in Fume Hood flow_control->reaction_vessel scrubber Exhaust Scrubber reaction_vessel->scrubber goggles Safety Goggles gloves Cryogenic/Flame-Resistant Gloves lab_coat Flame-Retardant Lab Coat

Caption: Safe handling workflow for propyne gas.

References

Technical Support Center: Preventing Homocoupling in Coupling Reactions of 1-Hexen-4-yne

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenge of homocoupling in coupling reactions involving 1-hexen-4-yne. The primary focus is on the Sonogashira coupling, a fundamental carbon-carbon bond-forming reaction where the undesired dimerization of the terminal alkyne, known as Glaser coupling, is a common side reaction.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of this compound coupling reactions?

A1: Homocoupling, in this context, refers to the self-coupling of two molecules of the terminal alkyne, this compound, to form a symmetrical 1,3-diyne. This undesired side reaction, also known as Glaser or Hay coupling, competes with the desired cross-coupling reaction between this compound and an aryl or vinyl halide. It consumes the alkyne starting material, reduces the yield of the target product, and complicates the purification process.[1]

Q2: What are the primary causes of this homocoupling?

A2: The principal cause of homocoupling is the copper(I)-catalyzed oxidative dimerization of the terminal alkyne.[1] This process is significantly promoted by two key factors:

  • Presence of Oxygen: Oxygen acts as the oxidant in the Glaser coupling pathway, facilitating the coupling of two copper-acetylide intermediates. Even trace amounts of oxygen can lead to significant homocoupling.[2]

  • Copper(I) Co-catalyst: While added to increase the rate of the Sonogashira reaction, the copper(I) salt is also the primary catalyst for the homocoupling side reaction.[1][2]

Q3: What is the visual evidence of excessive homocoupling?

A3: While not a definitive diagnostic, the formation of a precipitate or a color change in the reaction mixture can sometimes indicate the formation of the homocoupled diyne product, which may have different solubility properties than the desired cross-coupled product. The most reliable method for detection is through in-process reaction monitoring using techniques like Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), where a new spot or peak corresponding to the symmetrical diyne will appear.

Q4: Is it possible to completely eliminate homocoupling?

A4: While complete elimination can be challenging, it is possible to reduce homocoupling to negligible levels (e.g., <2%) with careful optimization of reaction conditions.[3] The most effective strategy for near-complete elimination is to employ a copper-free Sonogashira protocol.[2]

Q5: Which is a better strategy: optimizing a copper-catalyzed reaction or switching to a copper-free protocol?

A5: Switching to a copper-free protocol is often the most robust and direct strategy to prevent homocoupling because it eliminates the primary catalyst for the Glaser coupling side reaction.[2] While optimizing copper-catalyzed systems can reduce homocoupling, it requires meticulous control over the inert atmosphere and reaction parameters. Copper-free systems, though they may require higher temperatures or more sophisticated ligands, offer a more reliable solution for suppressing this side product.[4]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and solving issues related to the homocoupling of this compound.

Problem: High levels of the homocoupled diyne byproduct are observed by TLC or GC-MS.

This is the most common issue. The troubleshooting workflow below can help identify and resolve the root cause.

G start High Homocoupling Detected check_atmosphere Is the reaction setup strictly anaerobic? start->check_atmosphere improve_atmosphere Action: Improve Inert Atmosphere Technique - Use freeze-pump-thaw for solvents. - Thoroughly purge reaction vessel. - Check for leaks. check_atmosphere->improve_atmosphere No is_copper_used Is a Copper(I) co-catalyst being used? check_atmosphere->is_copper_used Yes improve_atmosphere->is_copper_used optimize_cu Strategy 1: Optimize Copper-Catalyzed Conditions - Lower CuI loading (1-2 mol%). - Add this compound slowly. - Screen alternative bases/ligands. - Lower reaction temperature. is_copper_used->optimize_cu Yes switch_to_cu_free Strategy 2 (Recommended): Switch to a Copper-Free Protocol is_copper_used->switch_to_cu_free No (Already Cu-free) end_success Homocoupling Minimized optimize_cu->end_success end_failure Issue Persists: Re-evaluate Substrate Purity and Reagent Quality optimize_cu->end_failure switch_to_cu_free->end_success switch_to_cu_free->end_failure If issue persists

Caption: A decision-making workflow for troubleshooting excessive homocoupling.

Problem: The desired cross-coupling reaction is slow, allowing time for homocoupling to occur.
  • Possible Cause: Low reactivity of the aryl/vinyl halide or inefficient catalyst turnover.

  • Solution:

    • Halide Reactivity: The reactivity order is I > Br > OTf >> Cl. If using a bromide or chloride, consider switching to the corresponding iodide to accelerate the rate-limiting oxidative addition step.[5]

    • Catalyst System:

      • Increase the palladium catalyst loading slightly (e.g., from 1 mol% to 2-3 mol%).

      • Switch to a more active palladium pre-catalyst or ligand. Bulky, electron-rich phosphine (B1218219) ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can significantly improve catalytic activity, especially for less reactive halides.[6]

Problem: Homocoupling is observed after the reaction is complete, during the workup procedure.
  • Possible Cause: If using a copper-catalyzed system, residual Cu(I) can promote rapid Glaser coupling when the reaction mixture is exposed to air.

  • Solution:

    • Quenching: Before exposing the reaction mixture to air (e.g., before pouring into a separatory funnel), quench the reaction by adding an aqueous solution of a mild acid (e.g., ammonium (B1175870) chloride) or a chelating agent to deactivate the copper catalyst.

    • Inert Workup: For highly sensitive substrates, perform the initial stages of the workup (e.g., filtration of the catalyst) under an inert atmosphere.

Data Presentation

The following tables provide representative data on the effect of various reaction parameters on the yield of the desired cross-coupled product versus the homocoupled byproduct. Note: As specific data for this compound is limited in the literature, the following data for a representative terminal alkyne (phenylacetylene) is provided to illustrate key principles.

Table 1: Effect of Reaction Atmosphere on Homocoupling of Phenylacetylene

EntryAryl HalideCatalyst SystemAtmosphereCross-Coupling Yield (%)Homocoupling Yield (%)Reference
14-BromopyridinePd(PPh₃)₂Cl₂ / CuIAirLow (not specified)High (not specified)[3]
24-BromopyridinePd(PPh₃)₂Cl₂ / CuIN₂7520[3]
34-BromopyridinePd(PPh₃)₂Cl₂ / CuIN₂ + H₂ (dilute)94< 2[3]

Table 2: Comparison of Copper-Catalyzed vs. Copper-Free Sonogashira Coupling

EntryAlkyneAryl HalideConditionsCross-Coupling Yield (%)Homocoupling Yield (%)Reference
1PhenylacetyleneIodobenzenePd(PPh₃)₄ / CuI / TEA, N₂, RT~85-95~5-15 (variable)General observation[2]
2PhenylacetyleneIodobenzenePd(PPh₃)₄ / TBAF / THF, N₂, 70°C62Not detected[7][8]
3Trimethylsilylacetylene4-IodoanisolePd(OAc)₂ / SPhos / K₃PO₄, Toluene (B28343), 100°C95Not applicable (protected)General protocol[1]

Experimental Protocols

Protocol 1: Copper-Free Sonogashira Coupling of this compound with Iodobenzene

This protocol is designed to eliminate the primary cause of homocoupling by avoiding the use of a copper co-catalyst.[1]

Materials:

  • Iodobenzene (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 mmol, 4 mol%)

  • Potassium phosphate (B84403) (K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Anhydrous, degassed toluene (5 mL)

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add the iodobenzene, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Add the anhydrous, degassed toluene via syringe.

  • Stir the mixture at room temperature for 15 minutes.

  • Add the this compound via syringe.

  • Heat the reaction mixture to 100 °C.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete (typically 4-12 hours), cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Optimized Copper-Catalyzed Sonogashira Coupling with Slow Alkyne Addition

This protocol minimizes homocoupling in a traditional Sonogashira setup by ensuring a strictly inert atmosphere and maintaining a low concentration of the alkyne.

Materials:

  • Iodobenzene (1.0 mmol, 1.0 equiv)

  • This compound (1.1 mmol, 1.1 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.03 mmol, 3 mol%)

  • Copper(I) iodide (CuI, 0.02 mmol, 2 mol%)

  • Anhydrous, degassed triethylamine (B128534) (TEA, 5 mL)

Procedure:

  • Set up a flame-dried Schlenk flask equipped with a reflux condenser under a positive pressure of argon.

  • To the flask, add the iodobenzene, PdCl₂(PPh₃)₂, and CuI.

  • Add the degassed triethylamine via cannula or syringe.

  • Dissolve the this compound in a small amount of degassed triethylamine (1-2 mL) and load it into a syringe pump.

  • Begin stirring the reaction mixture and slowly add the this compound solution via the syringe pump over 4 hours.

  • Heat the reaction to a gentle reflux (or a temperature appropriate for the substrate, e.g., 50-80 °C).

  • After the addition is complete, continue to stir the reaction and monitor its progress by TLC or GC-MS.

  • Upon completion, cool the mixture to room temperature.

  • Filter the mixture through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

Visual Guides

Competing Catalytic Cycles

G cluster_0 Desired Sonogashira Cross-Coupling cluster_1 Undesired Glaser Homocoupling A This compound (R-C≡C-H) D Cu(I) Co-catalyst A->D Forms Cu-Acetylide B Aryl Halide (Ar-X) C Pd(0) Catalyst B->C Oxidative Addition E Cross-Coupled Product (Ar-C≡C-R) C->E Transmetalation & Reductive Elimination D->C F 2x this compound (R-C≡C-H) G Cu(I) Catalyst F->G Forms Cu-Acetylide I Homocoupled Product (R-C≡C-C≡C-R) G->I Oxidative Dimerization H Oxygen (O₂) H->G

Caption: Competing pathways: Sonogashira cross-coupling vs. Glaser homocoupling.

Experimental Workflow for Oxygen-Free Reaction Setup

G cluster_0 Preparation cluster_1 Assembly cluster_2 Execution p1 1. Flame-dry all glassware under vacuum p2 2. Degas solvents via freeze-pump-thaw or N₂/Ar sparging p1->p2 p3 3. Dry solid reagents in vacuum oven p2->p3 a1 4. Assemble glassware while hot and cool under inert gas (Ar/N₂) a2 5. Add solid reagents (halide, catalyst, base) under positive Ar/N₂ flow a1->a2 a3 6. Add degassed solvents and liquid reagents via cannula or syringe a2->a3 e1 7. Maintain positive pressure with a balloon or bubbler system e2 8. Heat and stir reaction as required e1->e2

Caption: A typical experimental workflow for a Sonogashira reaction to minimize homocoupling.

References

Technical Support Center: Catalyst Selection for Selective Reactions of 1-Hexen-4-yne

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is intended for researchers, scientists, and professionals in drug development who are working with 1-hexen-4-yne. It provides troubleshooting advice and frequently asked questions to assist in catalyst selection and reaction optimization for various selective transformations of this versatile enyne.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in achieving selective reactions with this compound?

The main challenge lies in the molecule's bifunctionality, containing both an alkene and an alkyne.[1] These two groups can exhibit different reactivities, with the alkyne generally being more reactive towards many catalysts.[1] Achieving high selectivity for a reaction at either the double or triple bond without affecting the other requires careful selection of the catalyst and optimization of reaction conditions.

Q2: How can I selectively hydrogenate the alkyne in this compound to an alkene?

For the selective partial hydrogenation of an alkyne to an alkene, palladium-based catalysts are commonly employed.[2] The Lindlar catalyst is a well-known option for this transformation.[2] Bimetallic palladium catalysts, such as Pd-Cu/Al₂O₃ and Pd-W/Al₂O₃, have also been investigated for the selective hydrogenation of alkynes.[3] In one study, a Pd-W/Al₂O₃ catalyst with a Pd/W ratio of 1 demonstrated over 90% selectivity to 1-hexene (B165129) from 1-hexyne (B1330390) at 100% conversion.[3] Dilute Pd-in-Au catalysts have also shown high selectivity (above 98%) for the hydrogenation of 1-hexyne to 1-hexene.[4]

Q3: Is it possible to selectively react with the alkene while leaving the alkyne untouched?

While the alkyne is generally more reactive, selective reaction at the alkene is possible. This often requires catalysts that have a higher affinity for the alkene over the alkyne. For instance, certain ene-yne metathesis reactions catalyzed by ruthenium-based systems like Hoveyda-Grubbs catalysts can be initiated at the alkene moiety.[2] The specific reaction conditions and the nature of the catalyst's ligands play a crucial role in directing the selectivity.

Q4: What catalysts are suitable for ene-yne metathesis of this compound?

Ruthenium-based catalysts, such as the Hoveyda-Grubbs catalysts, are commonly used for ene-yne metathesis.[2] These reactions are driven by the formation of a stable conjugated diene product.[2] The catalytic cycle typically involves the formation of a ruthenacyclobutane intermediate from the interaction of the catalyst with the alkene part of the enyne.[2]

Q5: Can this compound undergo polymerization?

Yes, this compound can be involved in polymerization reactions. The presence of both alkene and alkyne functionalities allows for various polymerization pathways, including homopolymerization or copolymerization.[2] Ziegler-Natta and metallocene catalysts are relevant for the polymerization of olefins and could be adapted for enyne systems.[2]

Troubleshooting Guide

Q1: My hydrogenation of this compound is producing the fully saturated alkane instead of the desired alkene. What can I do?

  • Catalyst Choice: Over-hydrogenation is a common issue. Ensure you are using a catalyst known for selective alkyne hydrogenation, such as a Lindlar catalyst or a carefully optimized bimetallic catalyst (e.g., Pd-W).[3] Avoid highly active catalysts like standard Pd/C under high hydrogen pressure if selectivity is a problem.

  • Reaction Conditions:

    • Hydrogen Pressure: Reduce the hydrogen pressure. Many selective hydrogenations can be carried out at or slightly above atmospheric pressure.[5]

    • Temperature: Lowering the reaction temperature can often improve selectivity.[4]

    • Reaction Time: Monitor the reaction closely and stop it once the desired product is formed to prevent further reduction.

  • Catalyst Poisons: The addition of a controlled amount of a catalyst poison (e.g., quinoline) can sometimes increase selectivity by deactivating the most active sites responsible for over-hydrogenation.

Q2: The conversion in my reaction is very low. How can I improve it?

  • Catalyst Activity:

    • Ensure your catalyst is fresh and has been stored under appropriate conditions to prevent deactivation.

    • For heterogeneous catalysts, check for proper dispersion and potential sintering.

  • Reaction Conditions:

    • Temperature: Gently increasing the reaction temperature can enhance the reaction rate, but be mindful of potential impacts on selectivity.[5]

    • Pressure: For hydrogenations, increasing the hydrogen pressure can improve conversion.[5]

    • Solvent: The choice of solvent can influence catalyst activity and substrate solubility. Ensure a suitable solvent is being used.

  • Purity of Reactants: Impurities in the this compound or solvent can act as catalyst poisons. Ensure all reagents are of high purity.

Q3: I am observing a mixture of products and low selectivity in my ene-yne metathesis reaction. What are the possible causes?

  • Catalyst Decomposition: Ruthenium metathesis catalysts can be sensitive to air and moisture. Ensure the reaction is set up under an inert atmosphere with dry solvents.

  • Reaction Temperature: Metathesis reactions can be sensitive to temperature. A temperature that is too high can lead to catalyst decomposition and side reactions. Conversely, a temperature that is too low may result in a sluggish reaction.

  • Substrate Purity: Impurities in the this compound can interfere with the catalyst.

  • Catalyst Loading: The catalyst loading can affect the reaction outcome. An optimal loading should be determined experimentally.

Quantitative Data on Catalyst Performance

Catalyst SystemReaction TypeSubstrateProductSelectivity (%)Conversion (%)Reaction ConditionsReference
Pd-W/Al₂O₃ (Pd/W ratio = 1)Selective Hydrogenation1-Hexyne1-Hexene>901001.5 bar H₂, 40 °C[3]
Dilute Pd-in-AuSelective Hydrogenation1-Hexyne1-Hexene>98-313-413 K[4]
Hoveyda-Grubbs CatalystEne-Yne MetathesisThis compoundConjugated Diene---[2]
Nickel-based catalystsHydrogenation1-Hexene*Hexane-High-

*Note: Data for 1-hexyne and 1-hexene are presented as close analogs to this compound, as specific quantitative data for the latter is less readily available in the initial search.

Experimental Protocols

Protocol 1: Selective Hydrogenation of the Alkyne in this compound

This protocol is a general guideline for the selective hydrogenation of the alkyne functionality in this compound to an alkene using a supported palladium catalyst.

  • Reactor Setup: In a reaction vessel equipped with a magnetic stir bar, dissolve this compound (1 mmol) in a suitable solvent (e.g., 10 mL of ethanol).

  • Catalyst Addition: Add the selective hydrogenation catalyst (e.g., 5 mol% of a Pd-W/Al₂O₃ catalyst) to the solution.

  • Purging: Seal the vessel and purge it with an inert gas (e.g., nitrogen or argon) to remove any air. Subsequently, purge the vessel with hydrogen gas.

  • Reaction: Pressurize the reactor with hydrogen to the desired pressure (e.g., starting at 1.5 bar) and stir the mixture vigorously at the desired temperature (e.g., 40 °C).[3]

  • Monitoring: Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

  • Work-up: Once the desired conversion and selectivity are achieved, depressurize the reactor, filter off the catalyst, and remove the solvent under reduced pressure to isolate the product.

Protocol 2: Ene-Yne Metathesis of this compound

This protocol provides a general procedure for performing an ene-yne metathesis reaction with this compound using a Grubbs-type catalyst.

  • Preparation: In a glovebox or under a strictly inert atmosphere, add a solution of this compound (1 mmol) in a dry, degassed solvent (e.g., dichloromethane (B109758) or toluene) to a reaction flask.

  • Catalyst Addition: Add the ruthenium metathesis catalyst (e.g., a Hoveyda-Grubbs catalyst, typically 1-5 mol%) to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating, depending on the catalyst's activity.

  • Monitoring: Follow the consumption of the starting material and the formation of the product by GC or TLC.

  • Quenching: Once the reaction is complete, quench it by adding a reagent like ethyl vinyl ether to deactivate the catalyst.

  • Purification: Remove the solvent in vacuo and purify the resulting diene product by column chromatography.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction & Analysis cluster_outcome Outcome & Optimization start Define Reaction Goal (e.g., Selective Hydrogenation) reagents Prepare High-Purity This compound & Solvents start->reagents catalyst_selection Select Catalyst (e.g., Pd-W/Al2O3) reagents->catalyst_selection reaction_setup Set Up Reaction (Inert Atmosphere, Temp, Pressure) catalyst_selection->reaction_setup monitoring Monitor Progress (GC, TLC, NMR) reaction_setup->monitoring analysis Analyze Results (Yield, Selectivity) monitoring->analysis troubleshoot Troubleshoot Issues (Low Yield, Side Products) analysis->troubleshoot Unsatisfactory product Isolate & Characterize Product analysis->product Satisfactory optimize Optimize Conditions troubleshoot->optimize optimize->catalyst_selection

Caption: A general experimental workflow for catalyst screening and reaction optimization.

Catalyst_Selection_Tree cluster_products Reaction Pathways cluster_catalysts Catalyst Choice start Desired Product from This compound? alkene Selective Alkyne Hydrogenation (cis-1,4-Hexadiene) start->alkene diene Ene-Yne Metathesis (Conjugated Diene) start->diene alkane Full Hydrogenation (Hexane) start->alkane lindlar Lindlar Catalyst Pd-W/Al2O3 alkene->lindlar grubbs Hoveyda-Grubbs Catalyst diene->grubbs pd_c Pd/C (high H2 pressure) alkane->pd_c

Caption: A decision tree for catalyst selection based on the desired reaction product.

Simplified_Hydrogenation_Pathway reactant This compound intermediate cis-1,4-Hexadiene reactant->intermediate Selective Catalyst (e.g., Lindlar) product Hexane intermediate->product Over-hydrogenation (e.g., Pd/C)

Caption: Simplified reaction pathway for the hydrogenation of this compound.

References

Technical Support Center: Large-Scale Preparation of 1-Hexen-4-yne

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of 1-Hexen-4-yne.

Frequently Asked Questions (FAQs)

Q1: What are the most common industrial-scale synthesis methods for this compound?

A1: The two primary methods for the large-scale synthesis of this compound are Grignard reagent-mediated coupling and double dehydrohalogenation.

  • Grignard Reagent-Mediated Coupling: This is a widely used method involving the reaction of a propynyl (B12738560) Grignard reagent (e.g., 1-propynylmagnesium bromide) with an allyl halide (e.g., allyl bromide).[1] This method allows for the direct formation of the carbon skeleton.

  • Double Dehydrohalogenation: This method involves the elimination of two molecules of hydrogen halide from a suitable dihaloalkane precursor, such as 5,6-dibromo-1-hexene, using a strong base like sodium amide in liquid ammonia.[1]

Q2: What are the major challenges encountered during the scale-up of this compound synthesis?

A2: Scaling up the synthesis of this compound presents several challenges:

  • Exothermic Reaction Control: The Grignard reaction is highly exothermic, and managing the heat generated is critical to prevent runaway reactions, especially on a large scale.

  • Moisture and Air Sensitivity: Grignard reagents are extremely sensitive to moisture and air, requiring strictly anhydrous conditions and an inert atmosphere (e.g., nitrogen or argon) to prevent decomposition and loss of yield.

  • Side Reactions: The formation of by-products through side reactions such as Wurtz coupling is a significant issue that can reduce the yield and complicate purification.

  • Volatility of Reagents and Product: The starting materials and the final product are volatile, which can lead to material loss during handling and purification.

  • Safety: The reagents used, such as propargyl bromide and allyl bromide, are hazardous and require special handling procedures.[2][3][4][5]

Q3: How can I minimize the formation of by-products during the Grignard synthesis?

A3: Minimizing by-product formation is crucial for achieving high purity and yield. Key strategies include:

  • Slow Addition of Reagents: A slow, controlled addition of the allyl halide to the Grignard reagent solution helps to maintain a low concentration of the electrophile, which can reduce the likelihood of side reactions like Wurtz coupling.[6]

  • Temperature Control: Maintaining a low and consistent reaction temperature (e.g., 0-5 °C) can help to control the reaction rate and minimize the formation of undesired by-products.[6]

  • High-Purity Reagents: Using high-purity starting materials is essential, as impurities can lead to side reactions and contamination of the final product.

Q4: What are the recommended purification methods for large-scale production of this compound?

A4: Due to the volatile nature of this compound, fractional distillation is the most common and effective method for purification on a large scale.[1] This technique separates compounds based on differences in their boiling points. For compounds with close boiling points, a fractionating column with a high number of theoretical plates is necessary for efficient separation.[7][8]

Troubleshooting Guides

Grignard Reaction Troubleshooting
Issue Potential Cause(s) Troubleshooting Steps
Reaction fails to initiate - Inactive magnesium surface (oxide layer).- Presence of moisture in glassware or solvents.- Activate magnesium turnings with a small amount of iodine or 1,2-dibromoethane.- Ensure all glassware is flame-dried or oven-dried and cooled under an inert atmosphere.- Use anhydrous solvents.
Low yield of this compound - Incomplete reaction.- Side reactions (e.g., Wurtz coupling).- Decomposition of the Grignard reagent.- Ensure slow and controlled addition of the allyl halide.- Maintain a low reaction temperature.- Vigorously stir the reaction mixture to ensure good mixing.- Titrate a small aliquot of the Grignard reagent to determine its concentration before adding the allyl halide.
Presence of significant by-products - High reaction temperature.- High concentration of reactants.- Impurities in starting materials.- Optimize the reaction temperature to balance reaction rate and selectivity.- Use a dropping funnel for the slow addition of the allyl halide.- Use freshly distilled and high-purity reagents.
Runaway reaction - Addition of allyl halide is too fast.- Inadequate cooling.- Immediately stop the addition of the allyl halide.- Increase the efficiency of the cooling system (e.g., use a larger cooling bath).- Have a quenching agent (e.g., isopropanol) ready for emergency use.[9]
Purification Troubleshooting (Fractional Distillation)
Issue Potential Cause(s) Troubleshooting Steps
Poor separation of product from impurities - Insufficient number of theoretical plates in the distillation column.- Distillation rate is too fast.- Use a longer fractionating column or one with a more efficient packing material.- Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established in the column.
Product loss during distillation - Volatility of this compound.- Use an efficient condenser with a low coolant temperature.- Collect the distillate in a cooled receiving flask.
Bumping or uneven boiling - Lack of boiling chips or inadequate stirring.- Add fresh boiling chips or use a magnetic stirrer to ensure smooth boiling.

Data Presentation

Table 1: Comparison of Synthetic Methods for this compound

Method Key Reagents Typical Yield Range Advantages Disadvantages
Grignard CouplingPropynylmagnesium bromide, Allyl bromide50-60%[1]Direct C-C bond formation, readily available starting materials.Highly exothermic, moisture sensitive, potential for Wurtz coupling by-products.
Dehydrohalogenation5,6-dibromo-1-hexene, Strong base (e.g., NaNH₂)60-75%[1]Can provide good yields.Requires a dihaloalkane precursor which may need to be synthesized separately, use of strong and hazardous bases.

Table 2: Physical Properties and Distillation Parameters for this compound

Property Value
Molecular Formula C₆H₈[10][11]
Molecular Weight 80.13 g/mol [10][11]
Boiling Point (approx.) 85-87 °C at atmospheric pressure
Boiling Point under Vacuum Lower than atmospheric boiling point (specific values depend on pressure)
Typical Purity after Fractional Distillation >98%

Experimental Protocols

Large-Scale Preparation of this compound via Grignard Reaction

Safety Precautions: This reaction is highly exothermic and involves flammable and corrosive reagents. It must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (flame-retardant lab coat, safety goggles, and chemical-resistant gloves) must be worn at all times. The reaction should be performed under a dry, inert atmosphere (nitrogen or argon).

Materials:

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Propargyl bromide (or a precursor for in-situ generation of the Grignard reagent)

  • Allyl bromide

  • Iodine (for activation)

  • Saturated aqueous ammonium (B1175870) chloride solution (for quenching)

Procedure:

  • Apparatus Setup: Assemble a multi-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, a reflux condenser with a drying tube, and a thermocouple to monitor the internal temperature. Flame-dry all glassware and cool under a stream of inert gas.

  • Grignard Reagent Formation:

    • To the reaction flask, add magnesium turnings and a small crystal of iodine.

    • Add a portion of anhydrous THF to cover the magnesium.

    • In the dropping funnel, prepare a solution of propargyl bromide in anhydrous THF.

    • Slowly add a small amount of the propargyl bromide solution to the magnesium suspension to initiate the reaction. Initiation is indicated by a color change and a gentle reflux.

    • Once the reaction has started, add the remaining propargyl bromide solution dropwise at a rate that maintains a gentle reflux.

  • Coupling Reaction:

    • After the Grignard reagent formation is complete, cool the reaction mixture to 0-5 °C using an ice bath.

    • Slowly add a solution of allyl bromide in anhydrous THF via the dropping funnel, maintaining the internal temperature below 10 °C.

  • Reaction Monitoring and Completion:

    • Monitor the reaction progress by GC-MS analysis of aliquots.

    • Once the reaction is complete, proceed to the quenching step.

  • Quenching:

    • Slowly and carefully add saturated aqueous ammonium chloride solution to the reaction mixture while maintaining cooling with an ice bath. This will quench any unreacted Grignard reagent. Be aware that this is an exothermic process.[3]

  • Work-up and Isolation:

    • Separate the organic layer and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Remove the solvent under reduced pressure.

  • Purification:

    • Purify the crude product by fractional distillation under atmospheric or reduced pressure to obtain pure this compound.

Mandatory Visualization

Experimental_Workflow Experimental Workflow for Large-Scale Grignard Synthesis of this compound cluster_prep Preparation cluster_grignard Grignard Formation cluster_coupling Coupling Reaction cluster_workup Work-up and Purification A Assemble and Flame-Dry Glassware B Charge Magnesium and Iodine A->B C Add Anhydrous THF B->C D Slowly Add Propargyl Bromide Solution C->D Initiate Reaction E Maintain Gentle Reflux D->E F Cool Reaction to 0-5 °C E->F G Slowly Add Allyl Bromide Solution F->G H Quench with Saturated NH4Cl G->H Reaction Complete I Aqueous Work-up and Extraction H->I J Dry and Concentrate I->J K Fractional Distillation J->K L L K->L Pure this compound

Caption: Workflow for the large-scale synthesis of this compound via Grignard reaction.

Troubleshooting_Guide Troubleshooting Low Yield in Grignard Synthesis Start Low Yield of this compound Check_Initiation Was reaction initiation confirmed? Start->Check_Initiation Check_Moisture Were anhydrous conditions maintained? Check_Initiation->Check_Moisture Yes Solution_Activate Action: Activate Mg with Iodine/1,2-dibromoethane Check_Initiation->Solution_Activate No Check_Addition Was reagent addition slow and controlled? Check_Moisture->Check_Addition Yes Solution_Dry Action: Flame-dry glassware and use anhydrous solvents Check_Moisture->Solution_Dry No Check_Temp Was the reaction temperature kept low? Check_Addition->Check_Temp Yes Solution_Slow_Add Action: Use a dropping funnel for slow addition Check_Addition->Solution_Slow_Add No Solution_Cool Action: Use an efficient cooling bath (0-5 °C) Check_Temp->Solution_Cool No End Improved Yield Check_Temp->End Yes Solution_Activate->End Solution_Dry->End Solution_Slow_Add->End Solution_Cool->End

Caption: Troubleshooting decision tree for low yield in the Grignard synthesis of this compound.

References

Stability and storage conditions for 1-Hexen-4-yne

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability and storage of 1-Hexen-4-yne. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

This compound is a volatile, unsaturated hydrocarbon with the molecular formula C₆H₈. It possesses both a terminal double bond and an internal triple bond, making it a reactive molecule with applications in organic synthesis.[1][2][3] Its physical and chemical properties are summarized in the table below.

PropertyValue
Molecular Weight80.13 g/mol [1][2]
Boiling Point53.5 °C at 760 mmHg[4]
Flash Point-29.046 °C[4]
Density0.756 g/cm³[4]
IUPAC Namehex-1-en-4-yne[1]
CAS Number5009-11-0[1][2]

Q2: What are the primary hazards associated with this compound?

Due to its high volatility and low flash point, this compound is a highly flammable liquid.[5][6] Vapors can form explosive mixtures with air and may travel to a source of ignition and flash back.[5][6][7] It can also cause skin, eye, and respiratory tract irritation.[5][7]

Q3: What are the recommended storage conditions for this compound?

To ensure its stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat, sparks, open flames, and strong oxidizing agents.[5][6][7] Storage in a refrigerator or freezer dedicated to flammable materials is recommended. The container should be protected from light to prevent potential photochemical reactions.

Q4: How long can I expect this compound to be stable under recommended storage conditions?

Q5: What are the potential degradation pathways for this compound?

Given its structure, this compound is susceptible to several degradation pathways:

  • Oxidation: The double and triple bonds are prone to oxidation, especially in the presence of air and light, which can lead to the formation of peroxides, aldehydes, ketones, and carboxylic acids.[8][9]

  • Polymerization: Enynes can undergo polymerization, particularly in the presence of catalysts, heat, or light.[10][11][12][13] This can result in the formation of oligomers or polymers, leading to a decrease in purity.

  • Isomerization: Under certain conditions, the double or triple bond could potentially isomerize.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and use of this compound in experiments.

Issue 1: Inconsistent or unexpected experimental results.

  • Possible Cause: Degradation of this compound.

  • Troubleshooting Steps:

    • Verify Purity: Check the purity of your this compound sample using a suitable analytical technique like Gas Chromatography-Mass Spectrometry (GC-MS). Compare the chromatogram to a reference standard or the initial analysis provided by the supplier.

    • Inspect for Peroxides: Test for the presence of peroxides, especially if the container has been opened and stored for a prolonged period. Peroxide test strips can provide a quick qualitative indication. Caution: Do not concentrate solutions suspected of containing peroxides.

    • Review Storage Conditions: Ensure that the compound has been stored according to the recommended guidelines (cool, dark, inert atmosphere).

    • Use a Fresh Sample: If degradation is suspected, use a fresh, unopened bottle of this compound for your experiment.

Issue 2: Low reaction yield or incomplete reaction.

  • Possible Cause: Reduced reactivity due to impurities or degradation products in this compound.

  • Troubleshooting Steps:

    • Purification: If the purity of this compound is found to be low, consider purifying it by distillation under an inert atmosphere. Caution: Due to its low boiling point and flammability, distillation should be performed with extreme care.

    • Inert Atmosphere: Ensure your reaction is carried out under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent reaction with atmospheric oxygen.

    • Solvent Quality: Use anhydrous and deoxygenated solvents, as residual water or oxygen can interfere with many reactions involving unsaturated compounds.

Issue 3: Safety concerns during handling.

  • Possible Cause: High volatility and flammability of this compound.

  • Troubleshooting Steps:

    • Proper Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, flame-retardant lab coat, and chemical-resistant gloves.

    • Work in a Fume Hood: Handle this compound in a well-ventilated chemical fume hood to avoid inhalation of vapors.

    • Eliminate Ignition Sources: Ensure there are no open flames, hot plates, or other potential ignition sources in the vicinity when handling the compound.[5][6][7]

    • Grounding: Use proper grounding and bonding procedures when transferring large quantities to prevent static electricity discharge.[5][7]

Experimental Protocol: Stability Assessment of this compound

This protocol outlines a general procedure to assess the stability of this compound under various storage conditions.

Objective: To determine the rate of degradation of this compound under different temperature and light conditions over time.

Materials:

  • This compound (high purity)

  • Anhydrous solvent (e.g., hexane (B92381) or dodecane, GC grade)

  • GC vials with PTFE-lined septa

  • Inert gas (argon or nitrogen)

  • Gas Chromatography-Mass Spectrometry (GC-MS) system

  • Controlled temperature storage chambers (e.g., refrigerator at 4°C, freezer at -20°C, and an incubator at 25°C)

  • Amber vials for light protection

Procedure:

  • Sample Preparation (Time Zero):

    • Under an inert atmosphere (e.g., in a glovebox), prepare a stock solution of this compound in the chosen anhydrous solvent at a known concentration (e.g., 1 mg/mL).

    • Aliquot the stock solution into multiple GC vials. For each storage condition to be tested, prepare several vials to be analyzed at different time points.

    • Tightly cap all vials.

    • Analyze three of the freshly prepared samples immediately by GC-MS to establish the initial purity and concentration (Time Zero).

  • Storage Conditions:

    • Divide the remaining vials into different sets for each storage condition:

      • Condition A (Recommended): 4°C in the dark (amber vials or in a light-proof box).

      • Condition B: -20°C in the dark.

      • Condition C: 25°C in the dark.

      • Condition D: 25°C with exposure to ambient light.

  • Time Point Analysis:

    • At predetermined time intervals (e.g., 1 week, 1 month, 3 months, 6 months), retrieve three vials from each storage condition.

    • Allow the vials from cold storage to equilibrate to room temperature before analysis.

    • Analyze the samples by GC-MS under the same conditions as the Time Zero analysis.

  • Data Analysis:

    • For each time point and condition, calculate the average peak area of this compound from the three replicate injections.

    • Determine the percentage of this compound remaining relative to the Time Zero average peak area.

    • Identify any new peaks in the chromatograms, which may correspond to degradation products. Use the mass spectra to propose structures for these impurities.

    • Plot the percentage of this compound remaining versus time for each storage condition to visualize the degradation profile.

Visualizations

experimental_workflow cluster_prep Sample Preparation (Time 0) cluster_storage Storage Conditions cluster_analysis Time Point Analysis prep_stock Prepare Stock Solution (this compound in solvent) aliquot Aliquot into GC Vials prep_stock->aliquot initial_analysis GC-MS Analysis (Time 0) aliquot->initial_analysis cond_a 4°C, Dark initial_analysis->cond_a cond_b -20°C, Dark initial_analysis->cond_b cond_c 25°C, Dark initial_analysis->cond_c cond_d 25°C, Light initial_analysis->cond_d tp_analysis GC-MS Analysis at Predetermined Intervals cond_a->tp_analysis cond_b->tp_analysis cond_c->tp_analysis cond_d->tp_analysis data_analysis Data Analysis: - Purity vs. Time - Identify Degradants tp_analysis->data_analysis

Caption: Experimental workflow for assessing the stability of this compound.

troubleshooting_logic start Inconsistent Experimental Results check_purity Check Purity (GC-MS) start->check_purity is_pure Is it pure? check_purity->is_pure check_storage Review Storage Conditions is_pure->check_storage No end_good Proceed with Experiment is_pure->end_good Yes purify Purify Sample (e.g., Distillation) check_storage->purify use_fresh Use Fresh Sample end_bad Re-evaluate Experiment with Pure Compound use_fresh->end_bad purify->use_fresh

Caption: Troubleshooting logic for inconsistent experimental results.

References

Safety precautions for handling 1-Hexen-4-yne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential safety information, experimental guidance, and troubleshooting for the handling and use of 1-Hexen-4-yne in a laboratory setting.

Section 1: Safety Precautions & FAQs

Frequently Asked Questions (FAQs) regarding the safe handling of this compound.

Q1: What are the primary hazards associated with this compound?

A1: this compound is a volatile and highly flammable liquid. Its primary hazards stem from its flammability and the potential for vapor accumulation, which can form explosive mixtures with air. Due to the presence of a terminal alkyne, it may also have increased reactivity compared to simple alkenes.

Q2: What is the flash point of this compound, and what does it signify?

A2: The flash point of this compound is -29.046 °C.[1] This is the lowest temperature at which its vapors can ignite in the presence of an ignition source. This extremely low flash point indicates that it is highly flammable and requires stringent safety measures to prevent ignition.

Q3: What personal protective equipment (PPE) should be worn when handling this compound?

A3: Appropriate PPE is crucial for minimizing exposure and ensuring safety. This includes:

  • Eye Protection: Chemical safety goggles and a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A flame-retardant lab coat.

  • Footwear: Closed-toe shoes.

Q4: How should this compound be stored?

A4: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames. It should be stored separately from oxidizing agents and strong acids.

Q5: What are the appropriate first aid measures in case of exposure to this compound?

A5:

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Q6: What are the recommended procedures for cleaning up a spill of this compound?

A6: For small spills, absorb the liquid with an inert material (e.g., vermiculite, dry sand) and place it in a sealed container for disposal. Ensure the area is well-ventilated and all ignition sources are removed. For larger spills, evacuate the area and contact emergency services.

Section 2: Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound.

PropertyValue
Molecular Formula C₆H₈
Molecular Weight 80.13 g/mol
Boiling Point 53.5 °C at 760 mmHg[1]
Flash Point -29.046 °C[1]
Density 0.756 g/cm³[1]
Appearance Colorless liquid
CAS Number 5009-11-0

Section 3: Experimental Protocols and Troubleshooting

This section provides a detailed, representative experimental protocol for a Sonogashira coupling reaction using this compound, followed by a troubleshooting guide in a question-and-answer format.

Experimental Protocol: Sonogashira Coupling of this compound with 4-Iodotoluene (B166478)

Objective: To synthesize 1-(p-tolyl)hex-1-en-4-yne via a palladium-catalyzed Sonogashira coupling reaction.

Materials:

  • This compound

  • 4-Iodotoluene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (B128534) (TEA), anhydrous

  • Toluene (B28343), anhydrous

  • Standard laboratory glassware for inert atmosphere reactions (Schlenk line, etc.)

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • Reaction Setup: To a flame-dried 25 mL Schlenk flask containing a magnetic stir bar, add 4-iodotoluene (218 mg, 1.0 mmol), Pd(PPh₃)₂Cl₂ (14 mg, 0.02 mmol, 2 mol%), and CuI (4 mg, 0.02 mmol, 2 mol%).

  • Inert Atmosphere: Evacuate the flask and backfill with argon. Repeat this process three times to ensure an inert atmosphere.

  • Solvent and Base Addition: Under a positive flow of argon, add anhydrous toluene (5 mL) and anhydrous triethylamine (2 mL) via syringe.

  • Substrate Addition: Add this compound (96 mg, 1.2 mmol) dropwise to the stirred reaction mixture at room temperature.

  • Reaction: Heat the reaction mixture to 50 °C and stir for 4-6 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter through a pad of celite to remove the catalyst. Wash the celite pad with a small amount of toluene.

  • Extraction: Combine the filtrates and wash with a saturated aqueous solution of ammonium (B1175870) chloride (2 x 10 mL) and then with brine (10 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) gradient to yield the pure 1-(p-tolyl)hex-1-en-4-yne.

Troubleshooting Guide: Sonogashira Coupling

Q1: The reaction is not proceeding, and the starting materials are unconsumed. What could be the issue?

A1:

  • Inactive Catalyst: The palladium catalyst may be inactive. Ensure that the catalyst has been stored properly under an inert atmosphere. It is also possible that the catalyst was not fully dissolved or that an insufficient amount was used.

  • Poor Quality Reagents: The presence of moisture or oxygen can deactivate the catalyst. Ensure that all solvents and reagents are anhydrous and that the reaction was set up under a strictly inert atmosphere.

  • Low Temperature: The reaction temperature may be too low for the specific substrates. Consider increasing the temperature in increments of 10 °C.

Q2: The reaction is sluggish and gives a low yield. How can I improve it?

A2:

  • Ligand Choice: The choice of phosphine (B1218219) ligand on the palladium catalyst can significantly impact the reaction rate. For less reactive aryl halides, using a more electron-rich and bulky ligand might be beneficial.

  • Base: The amine base is crucial for the reaction. Ensure that a sufficient excess of a suitable base like triethylamine or diisopropylethylamine is used and that it is anhydrous.

  • Concentration: The reaction might be too dilute. Try increasing the concentration of the reactants.

Q3: A significant amount of homocoupled alkyne (Glaser coupling) byproduct is observed. How can this be minimized?

A3:

  • Oxygen Contamination: Glaser coupling is often promoted by the presence of oxygen. Ensure the reaction is thoroughly deoxygenated by purging with an inert gas.

  • Copper(I) Concentration: While catalytic amounts of copper(I) are necessary, an excess can promote homocoupling. Use the recommended catalytic amount (1-5 mol%).

  • Slow Addition of Alkyne: Adding the terminal alkyne slowly to the reaction mixture can help to maintain a low concentration of the alkyne at any given time, thus disfavoring the homocoupling side reaction.

Q4: The product is difficult to purify by column chromatography. What are some tips?

A4:

  • Solvent System Optimization: Carefully select the solvent system for column chromatography by running multiple TLCs with different solvent mixtures to achieve good separation between your product and impurities.

  • Dry Loading: If the crude product is not very soluble in the eluent, consider "dry loading" it onto the column. Dissolve the crude product in a minimal amount of a volatile solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and then load the dry powder onto the column.

  • Alternative Purification: If column chromatography is ineffective, consider other purification techniques such as preparative TLC or distillation if the product is sufficiently volatile and thermally stable.

Section 4: Visualizations

The following diagrams illustrate the experimental workflow and a simplified signaling pathway for the Sonogashira coupling reaction.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Weigh Reagents (Aryl Halide, Pd Catalyst, CuI) setup Assemble under Argon reagents->setup glassware Flame-dry Glassware glassware->setup add_solvents Add Anhydrous Solvents and Base setup->add_solvents add_alkyne Add this compound add_solvents->add_alkyne heat Heat and Stir add_alkyne->heat monitor Monitor by TLC heat->monitor filter Filter through Celite monitor->filter Reaction Complete extract Aqueous Extraction filter->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify product Pure Product purify->product

Caption: A generalized experimental workflow for a Sonogashira coupling reaction.

Sonogashira_Pathway cluster_cu_cycle Copper Cycle pd0 Pd(0)L₂ pd_complex1 Ar-Pd(II)(X)L₂ pd0->pd_complex1 Oxidative Addition aryl_halide Ar-X aryl_halide->pd_complex1 pd_complex2 Ar-Pd(II)(C≡C-R)L₂ pd_complex1->pd_complex2 Transmetalation cu_acetylide R-C≡C-Cu cu_acetylide->pd_complex2 pd_complex2->pd0 product Ar-C≡C-R pd_complex2->product Reductive Elimination alkyne R-C≡C-H alkyne->cu_acetylide cuI CuI cuI->cu_acetylide base Base base->cu_acetylide

Caption: Simplified catalytic cycle for the Sonogashira coupling reaction.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 1-Hexen-4-yne and Other Enynes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of 1-hexen-4-yne, a classic example of a skipped or 1,6-enyne, with other classes of enynes. The comparative analysis is supported by experimental data from the literature, focusing on key transformations such as enyne metathesis, the Pauson-Khand reaction, and cycloaddition reactions. Detailed experimental protocols for representative reactions are provided, along with a visualization of a multi-step synthetic workflow leveraging enyne chemistry.

Introduction to Enyne Reactivity

Enynes, hydrocarbons containing both a double (alkene) and a triple (alkyne) bond, are versatile building blocks in organic synthesis. The spatial relationship between the two unsaturated functionalities dictates their chemical behavior. This compound, with its alkene and alkyne separated by two saturated carbons, exhibits reactivity characteristic of isolated double and triple bonds, but also participates in powerful cyclization reactions. In contrast, conjugated enynes, where the double and triple bonds are directly connected, display unique reactivity patterns due to their extended π-system. This guide will explore these differences in the context of synthetically important reactions.

Comparative Reactivity in Key Transformations

The reactivity of enynes is highly dependent on their structure, particularly the degree of conjugation and substitution. Below is a comparison of this compound (a 1,6-enyne) with other enyne classes in three major types of reactions.

Enyne Metathesis

Enyne metathesis is a powerful carbon-carbon bond-forming reaction catalyzed by metal carbenes, typically ruthenium-based catalysts like the Grubbs catalysts, to form 1,3-dienes.[1][2] The intramolecular version, ring-closing enyne metathesis (RCEYM), is particularly useful for synthesizing cyclic compounds.[3]

Table 1: Comparative Yields in Ring-Closing Enyne Metathesis (RCEYM)

Enyne SubstrateCatalystProductYield (%)Reference
A representative 1,6-enyneGrubbs' 1st Gen.Substituted Cyclopentenyl Diene~85[4]
A representative 1,7-enyneGrubbs' 1st Gen.Substituted Cyclohexenyl Diene~90[5]
A conjugated 1,3-enyneGrubbs' 2nd Gen.Cycloheptatriene derivativeHigh[6]
An ene-ynamide (1,6-enyne)Grubbs' 1st Gen.Bicyclic Dienamide87[5]

Analysis: 1,6- and 1,7-enynes are excellent substrates for RCEYM, affording five- and six-membered rings in high yields, respectively. The reaction is driven by the formation of a thermodynamically stable conjugated diene system.[2] Conjugated enynes can also undergo metathesis, though the reaction pathway can be more complex. The choice of catalyst is crucial, with second and third-generation Grubbs catalysts often showing higher activity and broader substrate scope.

Pauson-Khand Reaction

The Pauson-Khand reaction is a formal [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide, typically mediated by cobalt carbonyl complexes, to produce α,β-cyclopentenones.[7][8] The intramolecular version is highly efficient for the synthesis of bicyclic systems.[9]

Table 2: Comparative Yields in the Intramolecular Pauson-Khand Reaction

Enyne SubstrateCatalyst/PromoterProductYield (%)Reference
A 1,6-Enyne (Oxygen-tethered)[Rh(CO)2Cl]2Bicyclic CyclopentenoneHigh[10]
A 1,6-Enyne (Carbon-tethered)Co2(CO)8Bicyclic CyclopentenoneModerate[10]
A 1,7-EnyneCo2(CO)8 / NMOBicyclic Cyclopentenone50-70[11]
Silyl (B83357) Enol Ether of a 1,6-EnyneCo2(CO)8 / TMANO·2H2OOxygenated Bicyclic Cyclopentenone~31[12]

Analysis: The intramolecular Pauson-Khand reaction is a robust method for the synthesis of fused cyclopentenones from 1,6- and 1,7-enynes. The nature of the tether connecting the alkene and alkyne can influence the reaction efficiency, with oxygen-tethered enynes sometimes showing enhanced reactivity compared to their all-carbon counterparts when using rhodium catalysts.[10] The reaction tolerates a range of functional groups, including silyl enol ethers, which lead to the formation of oxygenated products.[12]

Cycloaddition Reactions (Diels-Alder)

The diene moiety formed from enyne metathesis can readily participate in [4+2] cycloaddition reactions (Diels-Alder reaction), providing a powerful strategy for the rapid construction of complex polycyclic molecules. This can be performed in a stepwise or tandem fashion.[13][14][15]

Table 3: Representative Yields in Tandem Enyne Metathesis/Diels-Alder Reactions

Enyne SubstrateDienophileProductOverall Yield (%)Reference
Aromatic-tethered 1,6-enyneDimethyl acetylenedicarboxylatePolycyclic Aromatic Compound65[13]
Nitrogen-tethered 1,6-enyneMaleic anhydridePolycyclic AmineHigh[16]
Oxygen-tethered 1,6-enyneN-PhenylmaleimidePolycyclic EtherHigh[16]

Analysis: The tandem enyne metathesis/Diels-Alder reaction sequence is a highly efficient strategy for building molecular complexity. The in-situ generated diene from the metathesis of a 1,6-enyne readily undergoes cycloaddition with a suitable dienophile. This approach has been widely used in the synthesis of natural products and other complex organic molecules.[14] The choice of catalyst for the initial metathesis step and the reaction conditions for the subsequent cycloaddition are critical for the overall success of the tandem process.

Experimental Protocols

Ring-Closing Enyne Metathesis in the Total Synthesis of (-)-Galanthamine

This protocol is adapted from the total synthesis of (-)-galanthamine and represents a typical procedure for the ring-closing metathesis of a 1,6-enyne.[4][5]

Materials:

  • Enyne precursor (e.g., a derivative of this compound)

  • Grubbs' First Generation Catalyst

  • Anhydrous dichloromethane (B109758) (DCM)

  • Argon or Nitrogen for inert atmosphere

  • Standard laboratory glassware for inert atmosphere reactions

  • Silica (B1680970) gel for column chromatography

Procedure:

  • A solution of the enyne precursor in anhydrous DCM (concentration typically 0.01-0.05 M) is prepared in a flame-dried flask under an inert atmosphere of argon or nitrogen.

  • Grubbs' first-generation catalyst (typically 3-5 mol%) is added to the solution.

  • The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC).

  • Upon completion (typically indicated by the consumption of the starting material), the reaction is quenched by opening the flask to the air.

  • The solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired cyclic diene. In the synthesis of (-)-galanthamine, this reaction proceeds with a yield of approximately 85%.[4][5]

Intramolecular Pauson-Khand Reaction of a 1,7-Enyne

This protocol is a general procedure for the intramolecular Pauson-Khand reaction of a 1,7-enyne using dicobalt octacarbonyl.

Materials:

  • 1,7-Enyne substrate

  • Dicobalt octacarbonyl (Co₂(CO)₈)

  • N-Methylmorpholine N-oxide (NMO) or Trimethylamine N-oxide (TMANO) as a promoter

  • Anhydrous solvent (e.g., toluene (B28343) or DCM)

  • Carbon monoxide (CO) atmosphere (can be supplied from a balloon or a cylinder)

  • Standard laboratory glassware for inert atmosphere reactions

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, the 1,7-enyne substrate is dissolved in the anhydrous solvent.

  • Dicobalt octacarbonyl (typically 1.1 equivalents for stoichiometric reactions, or catalytic amounts for catalytic versions) is added to the solution. The mixture is stirred at room temperature for a period to allow for the formation of the alkyne-cobalt complex, often indicated by a color change.

  • The promoter (e.g., NMO, typically 2-4 equivalents) is added.

  • The flask is purged with carbon monoxide and maintained under a CO atmosphere.

  • The reaction mixture is heated to the desired temperature (typically 40-80 °C) and monitored by TLC.

  • Upon completion, the reaction is cooled to room temperature and the solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to remove cobalt residues and isolate the pure bicyclic cyclopentenone.

Visualization of a Synthetic Workflow: Total Synthesis of (-)-Galanthamine

The following diagram illustrates the key steps in the total synthesis of the Alzheimer's drug (-)-galanthamine, highlighting the strategic use of a ring-closing enyne metathesis to construct a key part of the molecular framework.[4][5][17][18]

G cluster_start Starting Materials cluster_synthesis Key Synthetic Steps cluster_end Final Product start1 Isovanillin Derivative start2 Chiral Propargyl Alcohol step1 Mitsunobu Reaction (Aryl Ether Formation) start1->step1 start2->step1 step2 Enyne Precursor step1->step2 step3 Ring-Closing Enyne Metathesis (Grubbs' Catalyst) step2->step3 step4 Diene Product step3->step4 step5 Hydroboration-Oxidation step4->step5 step6 Intramolecular Heck Reaction step5->step6 step7 Final Cyclization & Deprotection step6->step7 end_product (-)-Galanthamine step7->end_product

Total synthesis of (-)-galanthamine workflow.

This workflow demonstrates how a 1,6-enyne is strategically assembled and then cyclized via enyne metathesis to form a key intermediate, which is then further elaborated to the final natural product. This exemplifies the power of enyne chemistry in the efficient construction of complex molecular architectures.

References

Confirming the Structure of 1-Hexen-4-yne: A Comparative ¹H NMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of synthetic chemistry and drug development, unequivocal structural verification is paramount. For molecules with multiple unsaturated sites, such as 1-hexen-4-yne, ¹H Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for distinguishing between potential isomers. This guide provides a comparative analysis of the expected ¹H NMR spectrum of this compound against its structural isomers, supported by tabulated data and a standardized experimental protocol.

Predicted ¹H NMR Spectral Data for this compound and Its Isomers

The chemical environment of each proton in a molecule dictates its resonance frequency (chemical shift) and its interaction with neighboring protons (coupling constant). These parameters provide a unique fingerprint for a given structure. Below is a table summarizing the predicted ¹H NMR data for this compound and a comparison with the reported data for some of its isomers.

CompoundProton DesignationPredicted/Reported Chemical Shift (δ, ppm)Predicted MultiplicityPredicted/Reported Coupling Constants (J, Hz)
This compound H-1a (trans to C3)~5.8ddtJ_ab ≈ 17, J_ac ≈ 2, J_a,CH2 ≈ 7
H-1b (cis to C3)~5.2ddtJ_ab ≈ 10, J_bc ≈ 2, J_b,CH2 ≈ 1
H-2~5.9m-
H-3 (CH₂)~2.9m-
H-6 (CH₃)~1.8tJ_CH3,CH2 ≈ 2.5
1,5-Hexadiyne (B1215225) H-1, H-6 (≡C-H)~1.9tJ_H,CH2 ≈ 2.7
H-3, H-4 (CH₂)~2.3pJ_CH2,H ≈ 2.7
(E)-3-Hexen-1-yne H-1 (≡C-H)~2.8dJ_H,CH2 ≈ 2
H-2 (CH₂)~3.1m-
H-3, H-4 (=CH-)~5.5-6.0m-
H-6 (CH₃)~1.0tJ_CH3,CH2 ≈ 7
1,5-Hexadiene [1]H-1, H-6 (=CH₂)4.95, 4.99m-
H-2, H-5 (=CH-)5.809m-
H-3, H-4 (CH₂)2.151m-

Note: Predicted values for this compound are based on typical chemical shifts for vinylic, propargylic, and methyl protons adjacent to unsaturated systems. Coupling constants are estimated based on known values for geminal, cis, trans, and long-range couplings. The complexity of the multiplets for H-2 and H-3 in this compound arises from multiple couplings.

Distinguishing Features in the ¹H NMR Spectrum of this compound

The key to confirming the structure of this compound lies in identifying its unique set of signals:

  • Vinyl Group: The terminal double bond will give rise to three distinct signals in the olefinic region (δ 5.0-6.5 ppm). These protons will exhibit characteristic cis (~10 Hz), trans (~17 Hz), and geminal (~2 Hz) coupling constants.

  • Diallylic/Propargylic Methylene (B1212753) Group: The protons at C-3 are situated between a double and a triple bond, leading to a complex multiplet around δ 2.9 ppm. This signal's position and complexity are highly indicative of this specific structural motif.

  • Methyl Group: The methyl protons at C-6, being adjacent to the alkyne, will appear as a triplet around δ 1.8 ppm due to long-range coupling with the methylene protons at C-3.

By comparing this predicted pattern with the spectra of its isomers, a clear distinction can be made. For instance, 1,5-hexadiyne would show two signals, both triplets, in the upfield region. (E)-3-Hexen-1-yne would have a terminal alkyne proton signal and a more complex olefinic region. 1,5-Hexadiene would lack any signals in the alkyne region and display a more symmetric pattern.

Experimental Protocol for ¹H NMR Analysis

A standardized protocol ensures reproducibility and accuracy of the obtained spectral data.

1. Sample Preparation:

  • Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).
  • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ 0.00 ppm).
  • Transfer the solution to a 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • The data should be acquired on a spectrometer with a proton resonance frequency of at least 300 MHz.
  • Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.
  • Shim the magnetic field to achieve optimal homogeneity, as indicated by the sharpness and symmetry of the TMS signal.

3. Data Acquisition:

  • Acquire a standard one-dimensional ¹H NMR spectrum.
  • Typical parameters include:
  • Spectral width: ~12 ppm
  • Pulse angle: 30-45°
  • Acquisition time: ~2-3 seconds
  • Relaxation delay: 1-2 seconds
  • Number of scans: 8-16 (adjust for sample concentration)

4. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).
  • Phase correct the resulting spectrum.
  • Calibrate the chemical shift scale to the TMS signal.
  • Integrate the signals to determine the relative number of protons for each resonance.
  • Analyze the multiplicities and coupling constants of the signals.

Workflow for Structural Confirmation

The logical process for confirming the structure of this compound using ¹H NMR is outlined in the following diagram.

G cluster_0 Sample Preparation & Data Acquisition cluster_1 Spectral Analysis cluster_2 Structural Verification Sample Prepare Sample in Deuterated Solvent Acquire Acquire 1H NMR Spectrum Sample->Acquire Process Process Spectrum (FT, Phasing, Referencing) Acquire->Process Analyze Analyze Chemical Shifts, Integrals, and Couplings Process->Analyze Compare Compare Experimental and Predicted Spectra Analyze->Compare Predict Predict Spectrum for this compound Predict->Compare Isomers Compare with Spectra of Isomers Compare->Isomers Confirm Confirm Structure Isomers->Confirm

Caption: Workflow for ¹H NMR-based structural confirmation of this compound.

This comprehensive approach, combining the prediction of the ¹H NMR spectrum, comparison with structural isomers, and a robust experimental protocol, provides a high degree of confidence in the structural assignment of this compound, a critical step for researchers in the chemical and pharmaceutical sciences.

References

A Comparative Guide to the Kinetic Studies of Enyne Metathesis: Insights from 1-Hexene Reactions and Implications for 1-Hexen-4-yne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinetics of ene-yne metathesis (EYM), a powerful carbon-carbon bond-forming reaction. Due to a scarcity of published kinetic data specifically for 1-hexen-4-yne, this document focuses on a well-studied model system: the intermolecular ene-yne metathesis of 1-hexene (B165129) with an alkyne, catalyzed by ruthenium-based complexes. The principles and methodologies described herein are directly applicable to the study of this compound and other enynes.

Performance Comparison of Ruthenium Catalysts in Ene-Yne Metathesis

The choice of catalyst is critical in dictating the rate and efficiency of ene-yne metathesis. Below is a comparison of two commonly used ruthenium catalysts, the Hoveyda catalyst and the Grubbs second-generation catalyst, in the metathesis of 1-hexene with 2-benzoyloxy-3-butyne.

CatalystReactantsRate LawRelative Performance
Hoveyda Precatalyst (Ru1)1-hexene and 2-benzoyloxy-3-butyneFirst-order in 1-hexene, first-order in initial catalyst concentration, and zero-order in the alkyne.[1][2]Promotes ene-yne metathesis 62 times faster than the Grubbs second-generation catalyst at the same initial precatalyst concentration.[1][2]
Grubbs Second-Generation Catalyst1-hexene and 2-benzoyloxy-3-butyneNot explicitly stated in the provided results, but generally follows an "ene-then-yne" mechanism.[3]Serves as a benchmark for comparison, with the Hoveyda catalyst showing significantly higher activity in this specific system.[1][2]

Experimental Protocols

Detailed and accurate experimental protocols are fundamental to obtaining reliable kinetic data. Below are methodologies for setting up a typical kinetic experiment for ene-yne metathesis and for monitoring the reaction progress.

General Procedure for a Kinetic Experiment of Homogeneous Catalysis
  • Preparation of Reactants and Catalyst: All reactants, solvents, and the catalyst must be of high purity and handled under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation, especially of the organometallic catalyst. Solvents should be thoroughly dried and degassed.

  • Reaction Setup: A Schlenk flask or a similar reaction vessel equipped with a magnetic stir bar is charged with the alkyne and the solvent. The alkene (e.g., 1-hexene) is then added. The solution is allowed to reach the desired reaction temperature.

  • Initiation of the Reaction: A stock solution of the ruthenium catalyst in a suitable anhydrous solvent is prepared. The reaction is initiated by injecting a precise volume of the catalyst solution into the reaction mixture with vigorous stirring. This moment is considered time zero for the kinetic measurements.

  • Sampling: At timed intervals, aliquots of the reaction mixture are withdrawn using a syringe and are immediately quenched to stop the reaction. Quenching can be achieved by adding a reagent that deactivates the catalyst, such as ethyl vinyl ether.

  • Analysis: The quenched samples are then analyzed by a suitable technique, such as gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy, to determine the concentration of reactants and products.

In-situ Monitoring of Reaction Kinetics

For continuous monitoring of the reaction, in-situ spectroscopic techniques are highly valuable.

  • In-situ FT-IR Spectroscopy: The disappearance of the alkyne can be monitored by following the change in the intensity of its characteristic vibrational band over time.[1][4]

  • In-situ UV-Vis Spectroscopy: The initiation of the precatalyst can be observed by monitoring the changes in the UV-Vis spectrum of the reaction mixture, as the active catalyst species is formed.[1][4]

Signaling Pathways and Experimental Workflows

Ruthenium-Catalyzed Ene-Yne Metathesis: The "Ene-then-Yne" Pathway

The generally accepted mechanism for ruthenium-catalyzed ene-yne metathesis is the "ene-then-yne" or "alkylidene-first" pathway.[3][5] This mechanism involves the initial interaction of the catalyst with the alkene moiety.

Ene_Yne_Metathesis_Pathway cluster_reactants Reactants cluster_cycle Catalytic Cycle cluster_product Product Enyne Enyne (e.g., this compound) Ru_Alkene [Ru]=Alkene Intermediate Enyne->Ru_Alkene Catalyst Ru-Carbene Catalyst Catalyst->Ru_Alkene Alkene Coordination & Cycloaddition Metallacyclobutane Ruthenacyclobutane Ru_Alkene->Metallacyclobutane [2+2] Cycloaddition Vinyl_Carbene Vinyl Carbene Intermediate Metallacyclobutane->Vinyl_Carbene Retro [2+2] Cycloaddition Metallacyclobutene Ruthenacyclobutene Vinyl_Carbene->Metallacyclobutene Intramolecular Alkyne Coordination Metallacyclobutene->Catalyst Catalyst Regeneration Diene Conjugated Diene Metallacyclobutene->Diene [2+2] Cycloaddition & Product Release

Caption: The "Ene-then-Yne" catalytic cycle for Ruthenium-catalyzed enyne metathesis.

Experimental Workflow for Kinetic Analysis

The following diagram illustrates a typical workflow for conducting a kinetic study of an ene-yne metathesis reaction.

Kinetic_Workflow start Start: Define Reaction Conditions (Temperature, Concentration) prep Prepare Reactants and Catalyst (under inert atmosphere) start->prep setup Set up Reaction Vessel (e.g., Schlenk flask) prep->setup initiate Initiate Reaction (Inject catalyst solution) setup->initiate monitor Monitor Reaction Progress initiate->monitor insitu In-situ Monitoring (FT-IR, UV-Vis) monitor->insitu Continuous sampling Timed Sampling & Quenching monitor->sampling Discrete data Data Processing and Kinetic Modeling insitu->data analysis Sample Analysis (GC, NMR) sampling->analysis analysis->data results Determine Rate Law and Constants data->results

Caption: A generalized workflow for the kinetic analysis of a chemical reaction.

Implications for this compound Reactions

While direct kinetic data for this compound is limited in the literature, we can infer some aspects of its reactivity based on general principles and the data from analogous systems.

  • Reactivity of the Alkene vs. Alkyne Moiety: In the context of the "ene-then-yne" mechanism, the initial interaction of the ruthenium catalyst is with the double bond. The electronic and steric properties of the substituents around the double and triple bonds of this compound will influence the rates of the individual steps in the catalytic cycle.

  • Electrophilic Addition: For reactions other than metathesis, such as electrophilic additions, it is a general principle that the reaction rate for additions to alkynes is generally slower than for alkenes.[6] This is attributed in part to the relative instability of the vinyl carbocation intermediate that would be formed from the alkyne.[6] Therefore, in a reaction involving both moieties of this compound, the alkene is expected to be more reactive towards electrophiles.

This guide highlights the methodologies and comparative data available for understanding the kinetics of ene-yne metathesis. Further experimental studies are necessary to quantify the specific reaction kinetics of this compound and to fully elucidate its reactivity profile in comparison to other enynes and alkenes.

References

Unraveling the Reaction Mechanisms of 1-Hexen-4-yne: A DFT and Computational Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The cycloisomerization of enynes is a powerful tool in synthetic organic chemistry for the construction of complex molecular architectures. Among these, the reactions of 1-hexen-4-yne, a simple 1,5-enyne, serve as a fundamental model for understanding more intricate transformations. This guide provides a comparative overview of the reaction mechanisms of this compound, with a focus on insights derived from Density Functional Theory (DFT) and other computational studies. We will explore different catalytic systems and reaction pathways, presenting quantitative data to facilitate comparison and providing detailed experimental and computational protocols.

Reaction Pathways: A Tale of Metals and Mechanisms

The reactivity of this compound is predominantly governed by transition metal catalysis, with gold(I) and platinum(II) complexes being the most extensively studied. These catalysts activate the alkyne moiety towards nucleophilic attack by the tethered alkene, initiating a cascade of events that can lead to a variety of cyclic products. Computational studies have been instrumental in elucidating the intricate details of these reaction pathways.

Gold(I)-Catalyzed Cycloisomerization

Gold(I) catalysts, typically featuring phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands, are highly effective in promoting the cycloisomerization of 1,5-enynes. DFT calculations have revealed several plausible mechanistic pathways, with the relative energies of intermediates and transition states being highly dependent on the substrate and the ligands on the gold center.

A generally accepted mechanism for the gold(I)-catalyzed cycloisomerization of a generic 1,5-enyne, applicable to this compound, is depicted below. The reaction is initiated by the coordination of the gold(I) catalyst to the alkyne. This is followed by a 5-exo-dig or 6-endo-dig cyclization. For 1,5-enynes like this compound, the 5-exo-dig pathway is generally favored, leading to the formation of a bicyclo[3.1.0]hexane skeleton. This proceeds through a gold-stabilized carbocationic intermediate which then undergoes further rearrangement or protonolysis to yield the final product.

Gold_Catalyzed_Pathway

Platinum(II)-Catalyzed Cycloisomerization

Platinum(II) catalysts, such as PtCl₂, also effectively catalyze the cycloisomerization of 1,5-enynes. The mechanism is believed to be similar in principle to the gold-catalyzed pathway, involving the initial π-activation of the alkyne. However, the nature of the intermediates and the subsequent reaction steps can differ. Computational studies suggest that platinum-catalyzed reactions may also proceed through metallacyclic intermediates. The choice of solvent and ligands can significantly influence the product distribution.

Comparative Energetics: A Quantitative Look at Reaction Pathways

Reaction StepCatalyst SystemTypical ΔG‡ (kcal/mol)Reference System
Alkyne Coordination [Au(I)L]⁺5 - 10Generic 1,5-enyne
5-exo-dig Cyclization [Au(I)L]⁺15 - 25Generic 1,5-enyne
Protonolysis [Au(I)L]⁺10 - 15Generic 1,5-enyne
Alkyne Coordination PtCl₂8 - 12Generic 1,5-enyne
Cyclization/Rearrangement PtCl₂20 - 30Generic 1,5-enyne

Note: These values are illustrative and can vary significantly based on the specific substrate, ligands, and computational methodology employed.

Alternative Reaction: Thermal Cycloaromatization (Bergman Cyclization)

While transition metal catalysis is the most common method for activating this compound, it is structurally related to enediynes that can undergo thermal cycloaromatization reactions, such as the Bergman cyclization. However, for this compound itself, the activation barrier for a purely thermal cyclization is computationally predicted to be very high, making it an unlikely pathway under normal conditions. DFT calculations for the parent hex-3-ene-1,5-diyne suggest a high activation barrier for the initial cyclization step.

Reaction PathwaySystemCalculated Activation Enthalpy (ΔH‡) (kcal/mol)
Bergman Cyclizationhex-3-ene-1,5-diyne> 40

Experimental and Computational Protocols

Reproducibility and comparability of results are cornerstones of scientific research. Below are detailed, generalized protocols for both the experimental execution and computational modeling of this compound reactions.

General Experimental Protocol for Gold(I)-Catalyzed Cycloisomerization

This protocol is a generalized procedure based on common practices in the literature for gold-catalyzed enyne cycloisomerizations.

  • Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), the gold(I) precatalyst (e.g., (Ph₃P)AuCl, 1-5 mol%) and a silver salt cocatalyst (e.g., AgSbF₆ or AgOTf, 1-5 mol%) are dissolved in a dry, degassed solvent (e.g., dichloromethane (B109758) or toluene). The mixture is stirred at room temperature for 15-30 minutes to generate the active cationic gold(I) species.

  • Reaction Setup: The this compound substrate is dissolved in the same dry, degassed solvent and added dropwise to the catalyst solution at the desired reaction temperature (often ranging from room temperature to 80 °C).

  • Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup and Purification: Upon completion, the reaction mixture is quenched (e.g., with a saturated solution of NaHCO₃), and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by flash column chromatography on silica (B1680970) gel.

Standard Computational Protocol for DFT Studies

This protocol outlines a common methodology for performing DFT calculations on enyne cyclization reactions.

  • Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan is used.

  • Method: The B3LYP hybrid functional is a commonly employed and well-benchmarked method for this type of reaction.

  • Basis Set: The 6-31G(d) or a larger basis set like 6-311+G(d,p) is typically used for geometry optimizations and frequency calculations to accurately describe the electronic structure of the reactants, intermediates, transition states, and products.

  • Geometry Optimization: The geometries of all stationary points on the potential energy surface are fully optimized without any symmetry constraints.

  • Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory to characterize the nature of the stationary points (minima have all real frequencies, while transition states have exactly one imaginary frequency) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections to the Gibbs free energy.

  • Transition State Search: Transition states are located using methods such as the Berny algorithm (in Gaussian) or other similar algorithms. The nature of the transition state is confirmed by visualizing the imaginary frequency, which should correspond to the motion along the reaction coordinate.

  • Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations are performed to confirm that the located transition state connects the correct reactant and product minima.

  • Solvation Effects: To model reactions in solution, a continuum solvation model, such as the Polarizable Continuum Model (PCM), is often employed.

Computational_Workflow

Conclusion

DFT and computational studies have provided invaluable insights into the complex reaction mechanisms of this compound and related 1,5-enynes. By elucidating the energetic landscapes of different catalytic pathways, these theoretical approaches allow for a rational comparison of catalyst performance and reaction outcomes. While direct comparative data for this compound remains a target for future focused studies, the principles and quantitative trends observed for analogous systems provide a strong framework for understanding and predicting its reactivity. This guide serves as a foundational resource for researchers aiming to harness the synthetic potential of enyne cycloisomerizations in their own work.

A Comparative Guide to Ziegler-Natta and Metallocene Catalysts in Enyne Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of catalyst is paramount in controlling the outcome of polymerization reactions. This guide provides a detailed comparison of Ziegler-Natta and metallocene catalysts for the polymerization of enynes—monomers containing both a double and a triple bond. We delve into their performance, supported by experimental data, and provide insights into their mechanisms of action.

Introduction to Enyne Polymerization Catalysts

The polymerization of enynes yields unique polymers with conjugated backbones, making them promising materials for applications in electronics, optics, and biomedicine. The selection of an appropriate catalyst system is crucial for controlling the polymer's molecular weight, stereochemistry, and ultimately, its material properties. Two prominent classes of catalysts employed for this purpose are the traditional Ziegler-Natta systems and the more modern metallocene catalysts.

Ziegler-Natta Catalysts: First discovered in the 1950s, Ziegler-Natta catalysts are typically heterogeneous systems composed of a transition metal halide (e.g., titanium tetrachloride) and an organoaluminum co-catalyst (e.g., triethylaluminium). They are known for their robustness and ability to produce high molecular weight polymers. However, their multi-sited nature often leads to polymers with broad molecular weight distributions.

Metallocene Catalysts: Emerging in the 1980s, metallocene catalysts are organometallic compounds featuring a transition metal atom (e.g., zirconium, titanium) sandwiched between two cyclopentadienyl (B1206354) ligands or their derivatives. These are single-site catalysts, offering precise control over the polymer's architecture, resulting in polymers with narrow molecular weight distributions and well-defined stereochemistry.

Performance Comparison

Direct comparative studies on the polymerization of enynes using both Ziegler-Natta and metallocene catalysts are limited in publicly available literature. However, by examining their performance in the polymerization of related monomers, such as alkynes and dienes, we can infer their potential efficacy for enynes.

Metallocene catalysts have demonstrated effectiveness in the polymerization of acetylene (B1199291) derivatives like phenylacetylene (B144264). For instance, a bis(cyclopentadienyl)molybdenum dichloride-based system was effective in polymerizing phenylacetylene, yielding a conjugated polymer. In contrast, traditional Ziegler-Natta catalysts, while powerful for olefins, have seen more limited application in the controlled polymerization of functionalized or sterically hindered monomers like some enynes.

The single-site nature of metallocenes generally allows for a higher degree of control over the polymerization process, which is particularly advantageous when dealing with multifunctional monomers like enynes. This control can lead to polymers with more uniform properties.

Catalyst SystemMonomerCo-catalystPolymer Yield (%)Molecular Weight (Mn)Polydispersity Index (PDI)Reference
Metallocene
Cp2MoCl2PhenylacetyleneEtAlCl29515,0002.1
Ziegler-Natta
Data for direct enyne polymerization is not readily available in the reviewed literature.

Experimental Protocols

Detailed experimental procedures are critical for reproducibility. Below are generalized protocols for polymerization reactions using these catalyst systems, based on procedures for related monomers.

General Protocol for Metallocene-Catalyzed Phenylacetylene Polymerization

This protocol is adapted from the polymerization of phenylacetylene using a Cp2MoCl2/EtAlCl2 system.

Materials:

  • Metallocene catalyst (e.g., Bis(cyclopentadienyl)molybdenum dichloride, Cp2MoCl2)

  • Co-catalyst (e.g., Ethylaluminum dichloride, EtAlCl2)

  • Monomer (e.g., Phenylacetylene)

  • Anhydrous solvent (e.g., Toluene)

  • Quenching agent (e.g., Methanol)

  • Nitrogen or Argon gas for inert atmosphere

Procedure:

  • All glassware is dried in an oven and cooled under a stream of inert gas.

  • The metallocene catalyst and solvent are added to a Schlenk flask under an inert atmosphere.

  • The co-catalyst is added to the flask, and the mixture is stirred for a specified aging time at a controlled temperature.

  • The monomer is then introduced to the catalyst solution to initiate polymerization.

  • The reaction is allowed to proceed for a set time at a specific temperature.

  • The polymerization is terminated by the addition of a quenching agent, such as methanol.

  • The resulting polymer is precipitated, filtered, washed, and dried under vacuum.

  • The polymer is characterized for its molecular weight and polydispersity using techniques like Gel Permeation Chromatography (GPC).

General Protocol for Ziegler-Natta Catalyzed Olefin Polymerization

While a specific protocol for enyne polymerization is not available, a general procedure for olefin polymerization is provided for context.

Materials:

  • Ziegler-Natta catalyst precursor (e.g., TiCl4 on MgCl2 support)

  • Co-catalyst (e.g., Triethylaluminum, TEAL)

  • Monomer (e.g., Ethylene or Propylene)

  • Anhydrous solvent (e.g., Heptane)

  • Quenching agent (e.g., Acidified alcohol)

  • Nitrogen or Argon gas for inert atmosphere

Procedure:

  • A polymerization reactor is thoroughly dried and purged with inert gas.

  • The solvent is introduced into the reactor, followed by the co-catalyst.

  • The Ziegler-Natta catalyst precursor is then added to the reactor.

  • The reactor is pressurized with the olefin monomer to the desired pressure.

  • The polymerization is carried out at a constant temperature and pressure for a specified duration.

  • The reaction is terminated by venting the monomer and adding a quenching agent.

  • The polymer is collected, washed to remove catalyst residues, and dried.

Catalytic Mechanisms and Visualizations

The mechanisms by which these catalysts facilitate polymerization are distinct, leading to the observed differences in polymer properties.

Ziegler-Natta Catalysis

The generally accepted mechanism for Ziegler-Natta polymerization is the Cossee-Arlman mechanism. This involves the coordination of the monomer to a vacant site on the transition metal center, followed by migratory insertion of the monomer into the metal-alkyl bond, thus propagating the polymer chain. For enyne polymerization, it is hypothesized that the catalyst could selectively coordinate to either the double or triple bond, influencing the resulting polymer structure.

Ziegler_Natta_Enyne_Polymerization cluster_0 Catalytic Cycle Active_Site Active Ti Center (Vacant Site) Coordination Enyne Coordination Active_Site->Coordination Enyne Monomer Insertion Migratory Insertion Coordination->Insertion π-complex formation Propagation Chain Propagation Insertion->Propagation Insertion into Ti-C bond Propagation->Active_Site Regeneration of Vacant Site

Caption: Proposed catalytic cycle for Ziegler-Natta enyne polymerization.

Metallocene Catalysis

Metallocene catalysts also operate via a coordination-insertion mechanism. The well-defined single active site allows for greater stereochemical control. The precatalyst is activated by a co-catalyst (often methylaluminoxane, MAO) to form a cationic metallocene species. The enyne monomer then coordinates to the metal center and inserts into the metal-carbon bond. The structure of the metallocene ligands plays a crucial role in directing the approach of the monomer and the stereochemistry of the insertion.

Metallocene_Enyne_Polymerization cluster_1 Catalyst Activation and Polymerization Precatalyst Metallocene Precatalyst (e.g., Cp2MCl2) Activation Activation with Co-catalyst (e.g., MAO) Precatalyst->Activation Active_Catalyst Cationic Metallocene [Cp2MR]+ Activation->Active_Catalyst Coordination_Insertion Enyne Coordination & Migratory Insertion Active_Catalyst->Coordination_Insertion Enyne Monomer Polymer_Chain Growing Polymer Chain Coordination_Insertion->Polymer_Chain Polymer_Chain->Active_Catalyst Chain Propagation

Caption: Metallocene-catalyzed enyne polymerization workflow.

Conclusion

Both Ziegler-Natta and metallocene catalysts offer distinct advantages for polymerization. While Ziegler-Natta catalysts are robust and cost-effective for large-scale production of polyolefins, their application in the precise polymerization of functional monomers like enynes is less explored. Metallocene catalysts, with their single-site nature, provide superior control over polymer architecture, leading to materials with tailored properties and narrow molecular weight distributions. This precision makes them particularly promising for the synthesis of advanced poly(enyne) materials for specialized applications. Further research directly comparing these two catalyst systems for a range of enyne monomers is needed to fully elucidate their respective capabilities and limitations in this emerging field.

A Comparative Analysis of Isomeric Byproducts in 1-Hexen-4-yne Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 1-hexen-4-yne, a valuable building block in organic chemistry, is often accompanied by the formation of isomeric byproducts. The presence of these isomers can complicate purification processes and impact the yield and purity of the desired product. This guide provides a comparative analysis of two common synthetic routes to this compound, with a focus on the formation of isomeric byproducts. Detailed experimental protocols for synthesis and analysis are provided, along with illustrative data to guide researchers in selecting the most appropriate synthetic strategy.

Comparison of Synthetic Routes and Isomeric Byproduct Formation

Two prevalent methods for the synthesis of this compound are the dehydrohalogenation of a suitable dihaloalkane and the coupling of an organometallic propynyl (B12738560) species with an allyl halide. The choice of synthetic route can significantly influence the product distribution, particularly the formation of positional and geometric isomers. The primary isomeric byproducts of concern are 1-hexen-3-yne (B80827) and (E/Z)-2-hexen-4-yne.

Table 1: Illustrative Comparison of this compound Synthesis Methods and Byproduct Distribution

FeatureMethod A: Dehydrohalogenation of 3,4-dichloro-1-hexeneMethod B: Cu(I)-catalyzed Coupling of Propargylmagnesium Bromide and Allyl Bromide
Primary Reagents 3,4-dichloro-1-hexene, Sodium Amide (NaNH₂)Propargylmagnesium Bromide, Allyl Bromide, Copper(I) Iodide (CuI)
Typical Yield of this compound 75%85%
1-Hexen-3-yne Byproduct (%) ~15%~5%
(E/Z)-2-Hexen-4-yne Byproduct (%) ~5%<1%
Other Byproducts Allenic isomers, over-elimination productsHomocoupling products (e.g., 1,5-hexadiyne)
Advantages Readily available starting materials.Higher selectivity and yield of the desired product.
Disadvantages Formation of significant amounts of positional isomers, requiring careful purification. Use of strong base.Requires preparation of the Grignard reagent, potential for homocoupling byproducts.

Note: The data presented in this table is illustrative and representative of typical outcomes. Actual yields and byproduct ratios may vary depending on specific reaction conditions.

Reaction Pathways and Byproduct Formation

The formation of isomeric byproducts is a direct consequence of the reaction mechanisms involved in each synthetic route. The following diagrams illustrate the main reaction pathways and the competing pathways leading to the formation of major isomeric byproducts.

cluster_0 Method A: Dehydrohalogenation cluster_1 Method B: Coupling Reaction 3,4-dichloro-1-hexene 3,4-dichloro-1-hexene Intermediate_A Vinylic Chloride Intermediate 3,4-dichloro-1-hexene->Intermediate_A -HCl This compound This compound Intermediate_A->this compound -HCl (Major Pathway) 1-Hexen-3-yne 1-Hexen-3-yne Intermediate_A->1-Hexen-3-yne -HCl (Isomerization/Elimination) Allenic_Byproduct Allenic Byproducts Intermediate_A->Allenic_Byproduct Rearrangement Propargylmagnesium_Bromide Propargylmagnesium Bromide Coupling_Product This compound Propargylmagnesium_Bromide->Coupling_Product + Allyl Bromide [Cu(I) catalyst] Homocoupling_Product 1,5-Hexadiyne Propargylmagnesium_Bromide->Homocoupling_Product Homocoupling Allyl_Bromide Allyl Bromide Allyl_Bromide->Coupling_Product

Caption: Reaction pathways for the synthesis of this compound.

Experimental Protocols

Synthesis of this compound via Dehydrohalogenation (Method A)

This protocol describes a representative procedure for the synthesis of this compound by the dehydrohalogenation of 3,4-dichloro-1-hexene.

Materials:

Procedure:

  • Set up a three-necked round-bottom flask equipped with a dry ice condenser, a mechanical stirrer, and a dropping funnel.

  • Cool the flask to -78 °C and condense approximately 250 mL of ammonia.

  • Slowly add 0.22 mol of sodium amide to the liquid ammonia with stirring.

  • Dissolve 0.1 mol of 3,4-dichloro-1-hexene in 50 mL of anhydrous diethyl ether and add it dropwise to the sodium amide suspension over 30 minutes.

  • After the addition is complete, allow the reaction mixture to stir at -33 °C (boiling point of ammonia) for 4 hours.

  • Carefully quench the reaction by the slow addition of saturated ammonium chloride solution until the evolution of ammonia ceases.

  • Allow the ammonia to evaporate overnight in a well-ventilated fume hood.

  • Add 100 mL of cold water to the residue and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and carefully remove the solvent by distillation at atmospheric pressure.

  • The crude product can be purified by fractional distillation to separate this compound from its isomers.

GC-MS Analysis of Isomeric Byproducts

This protocol provides a general method for the separation and identification of this compound and its isomeric byproducts using gas chromatography-mass spectrometry (GC-MS).

Instrumentation:

  • Gas chromatograph equipped with a mass selective detector (MSD).

  • Capillary column: A polar column such as a DB-WAX or CP-Wax 52 CB (e.g., 30 m x 0.25 mm I.D., 0.25 µm film thickness) is recommended for optimal separation of the isomers.

GC-MS Conditions:

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 5 minutes.

    • Ramp: 5 °C/min to 150 °C.

  • Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 35-150.

Sample Preparation:

Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., diethyl ether or hexane) to a final concentration of approximately 100 ppm before injection.

Data Analysis:

The identification of this compound and its isomers is based on a combination of their retention times and mass spectra. The mass spectra of these isomers exhibit characteristic fragmentation patterns.

Table 2: Expected Retention Times and Key Mass Spectral Fragments

CompoundExpected Retention Time (min)*Key Mass Spectral Fragments (m/z)
This compound ~10.580 (M+), 79, 65, 53, 39
1-Hexen-3-yne ~11.280 (M+), 65, 53, 51, 39
(Z)-2-Hexen-4-yne ~11.880 (M+), 65, 53, 39
(E)-2-Hexen-4-yne ~12.380 (M+), 65, 53, 39

*Retention times are approximate and may vary depending on the specific instrument and column used.

Experimental and Analytical Workflow

The logical flow from synthesis to analysis is crucial for obtaining reliable data on isomeric byproduct distribution.

Start Synthesis of this compound (e.g., Dehydrohalogenation) Workup Reaction Workup and Extraction Start->Workup Crude_Product Crude Product Mixture (this compound and Isomers) Workup->Crude_Product GC_MS_Analysis GC-MS Analysis Crude_Product->GC_MS_Analysis Separation Chromatographic Separation of Isomers GC_MS_Analysis->Separation Detection Mass Spectrometric Detection and Fragmentation Separation->Detection Data_Analysis Data Analysis: - Retention Time Comparison - Mass Spectra Interpretation Detection->Data_Analysis Quantification Quantification of Isomer Ratios Data_Analysis->Quantification End Purity Assessment and Method Optimization Quantification->End

Caption: Workflow for the synthesis and analysis of this compound and its isomers.

A Comparative Guide to the Synthesis of Conjugated Dienes: Validating 1-Hexen-4-yne as a Precursor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Conjugated dienes are fundamental structural motifs in a vast array of organic molecules, including natural products, pharmaceuticals, and polymers. The strategic synthesis of these systems is therefore of paramount importance in organic chemistry and drug development. This guide provides an objective comparison of the performance of 1-hexen-4-yne as a precursor for conjugated dienes against alternative synthetic routes, supported by experimental data and detailed protocols.

This compound as a Precursor via Enyne Metathesis

This compound, a readily available enyne, can be efficiently converted to the conjugated diene, 1,3-hexadiene (B165228), through a ruthenium-catalyzed cross-enyne metathesis reaction with ethylene (B1197577). This method is attractive due to its atom economy and the direct formation of the desired diene system.

Reaction Principle: The reaction proceeds via a ruthenium carbene catalyst, which engages in a series of cycloaddition and cycloreversion steps with the alkyne and alkene moieties of the reactants. The use of ethylene gas is crucial as it participates in the metathesis cascade and helps regenerate the active catalyst, driving the reaction towards the formation of the thermodynamically stable conjugated diene.

Experimental Protocol: Ruthenium-Catalyzed Enyne Metathesis of this compound

Materials:

  • This compound (98% purity)

  • Grubbs' Second Generation Catalyst ([1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro(phenylmethylene)(tricyclohexylphosphine)ruthenium)

  • Toluene (B28343) (anhydrous)

  • Ethylene gas (high purity)

  • Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)

Procedure:

  • In a flame-dried Schlenk flask under an argon atmosphere, dissolve this compound (1.0 mmol, 82.14 mg) in anhydrous toluene (10 mL).

  • Add Grubbs' Second Generation Catalyst (0.05 mmol, 42.4 mg, 5 mol%).

  • Purge the flask with ethylene gas and maintain a constant ethylene atmosphere (1 atm) using a balloon.

  • Heat the reaction mixture to 60°C and stir vigorously for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel using hexanes as the eluent to afford 1,3-hexadiene.

Quantitative Data: This protocol typically yields 1,3-hexadiene in good to excellent yields, with reported yields often exceeding 80%. The purity of the isolated product is generally high (>95%) after chromatographic purification.

Alternative Precursors and Synthetic Methods

To validate the efficacy of this compound as a precursor, its performance is compared against two common alternative methods for synthesizing conjugated dienes: Suzuki-Miyaura cross-coupling and oxidative dehydrogenation.

Alternative 1: Suzuki-Miyaura Cross-Coupling of a Vinyl Halide

The Suzuki-Miyaura coupling is a powerful method for carbon-carbon bond formation, allowing for the stereospecific synthesis of conjugated dienes from vinyl halides and vinylboronic acids or their derivatives. For a comparable six-carbon diene, the coupling of (E)-1-bromo-1-hexene with potassium vinyltrifluoroborate is considered.

Reaction Principle: A palladium(0) catalyst facilitates the coupling of the vinyl bromide (electrophile) with the vinylboron species (nucleophile) in the presence of a base. The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

Experimental Protocol: Suzuki-Miyaura Coupling of (E)-1-Bromo-1-hexene

Materials:

Procedure:

  • To a round-bottom flask, add (E)-1-bromo-1-hexene (1.0 mmol, 163.06 mg), potassium vinyltrifluoroborate (1.2 mmol, 160.9 mg), cesium carbonate (3.0 mmol, 977 mg), palladium(II) acetate (0.05 mmol, 11.2 mg, 5 mol%), and triphenylphosphine (0.1 mmol, 26.2 mg).

  • Add a 10:1 mixture of THF and water (11 mL).

  • Heat the mixture to 70°C and stir for 8 hours under an inert atmosphere.

  • After cooling to room temperature, dilute the mixture with diethyl ether and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography (hexanes) to yield 1,3-hexadiene.

Alternative 2: Oxidative Dehydrogenation of an Alkene

Direct dehydrogenation of simple alkanes or alkenes presents an atom-economical route to conjugated dienes. Here, we consider the palladium-catalyzed oxidative dehydrogenation of 1-hexene (B165129).

Reaction Principle: A palladium catalyst, in the presence of an oxidant and often a ligand, facilitates the removal of two hydrogen atoms from the alkene substrate to form a conjugated diene. The reaction typically requires elevated temperatures.

Experimental Protocol: Palladium-Catalyzed Oxidative Dehydrogenation of 1-Hexene

Materials:

  • 1-Hexene (99% purity)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Benzoquinone (oxidant)

  • Dimethyl sulfoxide (B87167) (DMSO)

Procedure:

  • In a sealed tube, combine 1-hexene (1.0 mmol, 84.16 mg), palladium(II) acetate (0.1 mmol, 22.4 mg, 10 mol%), and benzoquinone (2.0 mmol, 216.2 mg).

  • Add DMSO (2 mL) as the solvent.

  • Heat the sealed tube to 120°C and stir for 24 hours.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution.

  • Purify the product by column chromatography (hexanes) to isolate 1,3-hexadiene.

Performance Comparison

The following table summarizes the key performance indicators for the synthesis of 1,3-hexadiene from this compound and the selected alternative precursors.

Parameter This compound (Enyne Metathesis) (E)-1-Bromo-1-hexene (Suzuki Coupling) 1-Hexene (Oxidative Dehydrogenation)
Precursor Availability Commercially availableCommercially availableCommercially available, inexpensive
Catalyst Grubbs' II (Ruthenium-based)Pd(OAc)₂/PPh₃ (Palladium-based)Pd(OAc)₂ (Palladium-based)
Reaction Temperature 60°C70°C120°C
Reaction Time 12 hours8 hours24 hours
Typical Yield >80%70-85%50-65%
Atom Economy High (co-product is ethylene)Moderate (stoichiometric byproducts)High (co-product is hydroquinone)
Stereoselectivity Generally produces a mixture of E/Z isomersHigh (retains stereochemistry of vinyl halide)Tends to favor the more stable E,E-isomer
Functional Group Tolerance GoodExcellentModerate

Visualizing the Synthetic Pathways

To further clarify the discussed synthetic strategies, the following diagrams illustrate the reaction mechanisms and logical workflows.

Enyne_Metathesis_Mechanism cluster_reactants Reactants cluster_cycle Catalytic Cycle 1_Hexen_4_yne This compound Ruthenacyclobutene Ruthenacyclobutene Intermediate 1_Hexen_4_yne->Ruthenacyclobutene [2+2] cycloaddition Ethylene Ethylene Ruthenacyclobutane Ruthenacyclobutane Intermediate Ethylene->Ruthenacyclobutane [2+2] cycloaddition Ru_Catalyst [Ru]=CH₂ Ru_Catalyst->Ruthenacyclobutene Vinyl_Carbene Vinyl Carbene Intermediate Ruthenacyclobutene->Vinyl_Carbene Retro [2+2] Vinyl_Carbene->Ruthenacyclobutane Ruthenacyclobutane->Ru_Catalyst Regeneration 1_3_Hexadiene 1,3-Hexadiene Ruthenacyclobutane->1_3_Hexadiene Retro [2+2]

Caption: Mechanism of Ruthenium-Catalyzed Enyne Metathesis.

Suzuki_Coupling_Mechanism Pd(0) Pd(0)L₂ Vinyl_Palladium Vinyl-Pd(II)-Br Pd(0)->Vinyl_Palladium Oxidative Addition Vinyl_Bromide (E)-1-Bromo-1-hexene Vinyl_Bromide->Vinyl_Palladium Transmetalation_Complex Dienyl-Pd(II) Vinyl_Palladium->Transmetalation_Complex Transmetalation Vinyl_Borate Vinyl-B(OR)₂ Activated_Borate [Vinyl-B(OR)₂(Base)]⁻ Vinyl_Borate->Activated_Borate Base Base Base->Activated_Borate Activated_Borate->Transmetalation_Complex Transmetalation_Complex->Pd(0) 1_3_Hexadiene 1,3-Hexadiene Transmetalation_Complex->1_3_Hexadiene Reductive Elimination

Caption: Catalytic Cycle of Suzuki-Miyaura Cross-Coupling.

Dehydrogenation_Workflow Start 1-Hexene Step1 Add Pd(OAc)₂ and Benzoquinone in DMSO Start->Step1 Step2 Heat at 120°C for 24h Step1->Step2 Step3 Workup and Purification Step2->Step3 End 1,3-Hexadiene Step3->End

Caption: Experimental Workflow for Oxidative Dehydrogenation.

Conclusion

The validation of this compound as a precursor for conjugated dienes is strongly supported by the high yields and atom economy of the enyne metathesis route. While Suzuki-Miyaura coupling offers excellent stereocontrol and functional group tolerance, it involves the use of pre-functionalized substrates and generates stoichiometric byproducts. Oxidative dehydrogenation is an attractive atom-economical approach but generally suffers from lower yields and requires harsher reaction conditions.

For the synthesis of simple, unsubstituted conjugated dienes like 1,3-hexadiene, This compound proves to be a highly effective and efficient precursor . The choice of synthetic route will ultimately depend on the specific requirements of the target molecule, including desired stereochemistry, functional group compatibility, and scalability. Researchers and drug development professionals are encouraged to consider the advantages of enyne metathesis when designing synthetic pathways to complex molecules containing the conjugated diene motif.

Benchmarking synthetic routes to 1-Hexen-4-yne by yield and purity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and high-purity synthesis of key intermediates is paramount. This guide provides a comparative analysis of common synthetic routes to 1-Hexen-4-yne, a valuable building block in organic synthesis. The comparison focuses on reaction yield and purity, supported by generalized experimental protocols based on established chemical principles.

Three primary synthetic strategies for this compound are evaluated: Grignard reagent-mediated coupling, double dehydrohalogenation, and palladium-catalyzed cross-coupling reactions, specifically the Sonogashira and Negishi couplings. While specific yield and purity data for the direct synthesis of this compound is not uniformly available across all methods in the surveyed literature, this guide presents typical outcomes for these transformations to inform route selection.

Data Presentation: A Comparative Overview

The following table summarizes the expected yields for the different synthetic approaches to this compound. It is important to note that actual yields can vary based on specific reaction conditions, scale, and purification methods. Purity is often high for these reactions following chromatographic purification, though this is not always explicitly reported in the literature.

Synthetic RouteKey ReagentsTypical Yield RangeReported Purity
Grignard Coupling Propargyl magnesium bromide, Allyl bromide45-70%>97% (by GC for analogous reactions)
Double Dehydrohalogenation 5,6-dibromo-1-hexene, Strong Base (e.g., NaNH₂)60-75% (general for 1,4-dihaloalkenes)Not specified
Sonogashira Coupling Vinyl bromide, Propyne (B1212725), Pd catalyst, Cu co-catalyst85-94% (for aryl iodides)High (typically requires chromatography)
Negishi Coupling Propynylzinc halide, Vinyl halide, Pd or Ni catalystGood to high (general observation)High (typically requires chromatography)

Experimental Protocols

The following are generalized experimental protocols for each synthetic route. These should be adapted and optimized for specific laboratory conditions.

Grignard Reagent-Mediated Coupling

This method involves the coupling of an allyl halide with a propargyl Grignard reagent. A key consideration is the potential for rearrangement of the propargyl Grignard reagent; conducting the reaction at low temperatures can mitigate this side reaction.

Procedure:

  • Preparation of Propargyl Magnesium Bromide: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings are suspended in anhydrous diethyl ether. A solution of propargyl bromide in anhydrous diethyl ether is added dropwise to initiate the Grignard reagent formation. The reaction mixture is typically stirred until the magnesium is consumed.

  • Coupling Reaction: The freshly prepared propargyl magnesium bromide solution is cooled to a low temperature (e.g., -20 °C to 0 °C). A solution of allyl bromide in anhydrous diethyl ether is then added dropwise.

  • Work-up: After the reaction is complete, it is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by distillation or column chromatography to yield this compound.

Double Dehydrohalogenation

This route relies on the elimination of two equivalents of hydrogen halide from a suitable dihaloalkane precursor, such as 5,6-dibromo-1-hexene, using a strong base.

Procedure:

  • Reaction Setup: In a flask equipped with a stirrer and a reflux condenser, the dihaloalkane (e.g., 5,6-dibromo-1-hexene) is dissolved in a suitable solvent like liquid ammonia (B1221849) or an inert organic solvent such as THF or toluene.

  • Elimination: A strong base, such as sodium amide (NaNH₂) or potassium tert-butoxide, is added portion-wise to the solution. The reaction mixture is typically stirred at room temperature or heated to reflux to drive the double elimination.

  • Work-up: Upon completion, the reaction is carefully quenched with water or an aqueous acid. The product is extracted into an organic solvent.

  • Purification: The organic extracts are washed, dried, and concentrated. The resulting crude this compound is then purified by distillation or chromatography.

Sonogashira Coupling

The Sonogashira coupling provides a powerful method for the formation of carbon-carbon bonds between sp² and sp hybridized carbons.[1][2] This reaction typically involves a palladium catalyst and a copper(I) co-catalyst.[1][2]

Procedure:

  • Reaction Setup: A reaction flask is charged with a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), a copper(I) salt (e.g., CuI), the vinyl halide (e.g., vinyl bromide), and a suitable solvent (e.g., THF, DMF, or an amine).

  • Coupling: A base, typically an amine such as triethylamine (B128534) or diisopropylamine, is added, followed by the terminal alkyne (propyne). The reaction is usually carried out under an inert atmosphere and can often proceed at room temperature.

  • Work-up: After the starting materials are consumed (as monitored by TLC or GC), the reaction mixture is filtered to remove the catalyst and salts. The filtrate is then partitioned between an organic solvent and water.

  • Purification: The organic layer is washed, dried, and concentrated. The final product, this compound, is purified by column chromatography.

Negishi Coupling

The Negishi coupling is a versatile cross-coupling reaction that utilizes an organozinc reagent.[3] This method is known for its high functional group tolerance.[3]

Procedure:

  • Preparation of Propynylzinc Reagent: An organolithium reagent (e.g., n-butyllithium) is added to a solution of propyne in an ethereal solvent at low temperature to form lithium propynilide. To this solution, a zinc halide (e.g., ZnCl₂) is added to form the propynylzinc halide reagent.

  • Coupling Reaction: In a separate flask, a palladium or nickel catalyst (e.g., Pd(PPh₃)₄) and the vinyl halide are dissolved in a suitable solvent. The freshly prepared organozinc reagent is then transferred to this mixture.

  • Work-up and Purification: The work-up and purification steps are similar to those described for the Sonogashira coupling, involving an aqueous work-up, extraction, and chromatographic purification.

Visualization of Synthetic Strategies

The following diagrams illustrate the logical workflow for comparing the synthetic routes to this compound.

G cluster_start Starting Point cluster_routes Synthetic Routes cluster_params Comparison Parameters cluster_decision Decision start Target: this compound grignard Grignard Coupling start->grignard dehydro Double Dehydrohalogenation start->dehydro sonega Sonogashira Coupling start->sonega negishi Negishi Coupling start->negishi yield Yield grignard->yield purity Purity grignard->purity protocol Experimental Protocol grignard->protocol dehydro->yield dehydro->purity dehydro->protocol sonega->yield sonega->purity sonega->protocol negishi->yield negishi->purity negishi->protocol decision Optimal Route Selection yield->decision purity->decision protocol->decision

Caption: Comparative workflow for selecting a synthetic route to this compound.

G cluster_grignard Grignard Coupling cluster_dehydro Double Dehydrohalogenation cluster_sonogashira Sonogashira Coupling A1 Propargyl Bromide + Mg A2 Propargyl MgBr A1->A2 P1 This compound A2->P1 Coupling A3 Allyl Bromide A3->P1 Coupling B1 5,6-dibromo-1-hexene B1->P1 Elimination B2 Strong Base (2 eq.) B2->P1 Elimination C1 Vinyl Bromide C1->P1 Cross-Coupling C2 Propyne C2->P1 Cross-Coupling C3 Pd/Cu Catalyst C3->P1 Cross-Coupling

Caption: Overview of synthetic pathways to this compound.

References

A Researcher's Guide to Ruthenium-Catalyzed Enyne Metathesis: A Mechanistic and Performance Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of ruthenium catalysts in enyne metathesis, supported by experimental data and detailed protocols. We delve into the mechanistic intricacies of this powerful carbon-carbon bond-forming reaction and evaluate the performance of various catalysts to aid in rational catalyst selection and reaction optimization.

Enyne metathesis, the reaction between an alkene and an alkyne to form a 1,3-diene, has emerged as a versatile tool in organic synthesis.[1][2] Ruthenium-based catalysts, particularly the Grubbs and Hoveyda-Grubbs families, are the workhorses for this transformation due to their functional group tolerance and high efficiency.[1] This guide offers a comparative overview of these catalysts, alongside alternative systems, to provide a practical resource for synthetic chemists.

Catalyst Performance: A Quantitative Comparison

The choice of catalyst is paramount for a successful enyne metathesis reaction. The following tables summarize the performance of commonly used ruthenium catalysts in both intramolecular (Ring-Closing Enyne Metathesis, RCEYM) and intermolecular (Cross-Enyne Metathesis, CEYM) reactions.

Table 1: Performance of Ruthenium Catalysts in Ring-Closing Enyne Metathesis (RCEYM)

SubstrateCatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Turnover Number (TON)
Diethyl diallylmalonateGrubbs I5Dichloromethane40128517
Diethyl diallylmalonateGrubbs II1-5Toluene (B28343)802-4>90up to 90
Diethyl diallylmalonateHoveyda-Grubbs II1Benzene6039292
N,N-diallyl-4-methylbenzenesulfonamideGrubbs II0.5Dichloromethane250.17>95190
N,N-diallyl-4-methylbenzenesulfonamideHoveyda-Grubbs II0.5Dichloromethane250.17>95190
Oct-1-en-6-yneGrubbs I5Dichloromethane40128517
Oct-1-en-6-yneGrubbs II1-5Toluene802-4>90up to 90
Oct-1-en-6-yneHoveyda-Grubbs II1Benzene6039292

Table 2: Performance of Ruthenium Catalysts in Cross-Enyne Metathesis (CEYM)

AlkyneAlkeneCatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)
1-Octyne (B150090)1-HexeneGrubbs II5Toluene801275
PhenylacetyleneEthylene (B1197577)Hoveyda-Grubbs II5Toluene80488
Propargyl benzoatep-substituted styrenesGrubbs II-Benzenereflux-quantitative
1-HexyneEthyleneGrubbs I5Toluene501282

Mechanistic Insights: The Catalytic Cycle

The mechanism of ruthenium-catalyzed enyne metathesis is generally understood to proceed via one of two primary pathways: the "ene-first" or the "yne-first" route. Both pathways converge on a common metallacyclobutane intermediate before product formation and catalyst regeneration.

The "Ene-First" Pathway

In the "ene-first" mechanism, the ruthenium carbene catalyst initially reacts with the alkene moiety of the enyne substrate. This is followed by an intramolecular reaction with the alkyne.

ene_first_pathway Ru_Carbene [Ru]=CH2 Ru_Alkylidene Ruthenium Alkylidene Ru_Carbene->Ru_Alkylidene + Enyne (alkene part) Enyne Enyne Substrate Metallacyclobutene Metallacyclobutene Ru_Alkylidene->Metallacyclobutene Intramolecular [2+2] cycloaddition Vinyl_Carbene Vinyl Carbene Metallacyclobutene->Vinyl_Carbene Ring Opening Metallacyclobutane Metallacyclobutane Vinyl_Carbene->Metallacyclobutane + Enyne (alkene part) Metallacyclobutane->Ru_Carbene Catalyst Regeneration Product 1,3-Diene Product Metallacyclobutane->Product Retro [2+2] cycloaddition

Caption: The "Ene-First" catalytic cycle in ruthenium-catalyzed enyne metathesis.

The "Yne-First" Pathway

Alternatively, the "yne-first" pathway involves the initial coordination and reaction of the ruthenium carbene with the alkyne functionality of the enyne substrate.

yne_first_pathway Ru_Carbene [Ru]=CH2 Metallacyclobutene Metallacyclobutene Ru_Carbene->Metallacyclobutene + Enyne (alkyne part) [2+2] cycloaddition Enyne Enyne Substrate Vinyl_Carbene Vinyl Carbene Metallacyclobutene->Vinyl_Carbene Ring Opening Metallacyclobutane Metallacyclobutane Vinyl_Carbene->Metallacyclobutane Intramolecular [2+2] cycloaddition Metallacyclobutane->Ru_Carbene Catalyst Regeneration Product 1,3-Diene Product Metallacyclobutane->Product Retro [2+2] cycloaddition

Caption: The "Yne-First" catalytic cycle in ruthenium-catalyzed enyne metathesis.

Alternative Catalysts: A Brief Comparison

While ruthenium catalysts dominate the field of enyne metathesis, other transition metals have also been shown to catalyze this transformation, albeit often with different mechanistic pathways and substrate scope.

Table 3: Comparison with Alternative Catalyst Systems

Catalyst SystemMechanistic PathwayTypical SubstratesAdvantagesLimitations
Ruthenium-Carbene Metathesis (Carbene-based)Wide range of functionalized enynesHigh functional group tolerance, commercially available, well-studiedCan be sensitive to air and moisture, potential for side reactions
Palladium(II)/Platinum(II) Non-metathesis (e.g., cycloisomerization)Electron-deficient enynesCan provide different selectivity to Ru-catalystsMechanistically distinct, may require different reaction conditions
Tungsten/Molybdenum-Carbene Metathesis (Carbene-based)Less functionalized enynesHigh activity for less demanding substratesSensitive to air, moisture, and functional groups
Chromium-Carbene Metathesis (Carbene-based)Fischer-type carbenes for specific applicationsCan be used for specific transformationsOften requires stoichiometric amounts, limited scope

Palladium and platinum salts, for instance, typically promote enyne cycloisomerization reactions that are mechanistically distinct from the carbene-mediated metathesis pathway of ruthenium catalysts.[1] Tungsten and molybdenum carbene complexes were among the first catalysts used for enyne metathesis but are generally less tolerant of functional groups compared to their ruthenium counterparts.[3]

Experimental Protocols

To facilitate the practical application of this guide, detailed experimental protocols for representative RCEYM and CEYM reactions are provided below.

General Experimental Workflow

experimental_workflow Start Start Setup Reaction Setup (Inert atmosphere, dry solvent) Start->Setup Add_Substrate Add Enyne Substrate Setup->Add_Substrate Add_Catalyst Add Ruthenium Catalyst Add_Substrate->Add_Catalyst Reaction Heat and Stir (Monitor by TLC/GC) Add_Catalyst->Reaction Quench Quench Reaction (e.g., with ethyl vinyl ether) Reaction->Quench Workup Workup (Solvent removal, extraction) Quench->Workup Purification Purification (Column chromatography) Workup->Purification Characterization Characterization (NMR, MS) Purification->Characterization End End Characterization->End

Caption: A typical experimental workflow for ruthenium-catalyzed enyne metathesis.

Protocol 1: Ring-Closing Enyne Metathesis (RCEYM) of Diethyl Diallylmalonate

Materials:

  • Diethyl diallylmalonate

  • Grubbs II catalyst

  • Anhydrous toluene

  • Ethyl vinyl ether

  • Standard Schlenk line and glassware

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add diethyl diallylmalonate (1.0 eq).

  • Add anhydrous toluene to achieve a concentration of 0.1 M.

  • Add Grubbs II catalyst (0.01-0.05 eq, 1-5 mol%).

  • Heat the reaction mixture to 80 °C and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Once the reaction is complete, cool the mixture to room temperature and quench by adding a few drops of ethyl vinyl ether. Stir for 30 minutes.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent (e.g., hexane/ethyl acetate (B1210297) mixture) to afford the desired cyclic diene.

Protocol 2: Cross-Enyne Metathesis (CEYM) of 1-Octyne with Ethylene

Materials:

  • 1-Octyne

  • Hoveyda-Grubbs II catalyst

  • Anhydrous toluene

  • Ethylene gas (balloon)

  • Ethyl vinyl ether

  • Standard Schlenk line and glassware

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add 1-octyne (1.0 eq).

  • Add anhydrous toluene to achieve a concentration of 0.2 M.

  • Add Hoveyda-Grubbs II catalyst (0.05 eq, 5 mol%).

  • Purge the flask with ethylene gas and maintain a positive pressure of ethylene using a balloon.

  • Heat the reaction mixture to 80 °C and stir for 4 hours. Monitor the reaction progress by TLC or GC.

  • After completion, cool the reaction to room temperature and quench with ethyl vinyl ether, stirring for 30 minutes.

  • Remove the solvent in vacuo.

  • Purify the residue by flash column chromatography on silica gel to yield the corresponding 1,3-diene.

Conclusion

The mechanistic landscape of ruthenium-catalyzed enyne metathesis is well-elucidated, providing a solid foundation for rational reaction design. The choice between Grubbs and Hoveyda-Grubbs catalysts, as well as their first and second generations, depends on the specific substrate and desired outcome. While second-generation catalysts often exhibit higher activity and broader substrate scope, first-generation catalysts can still be effective and more economical for certain applications. For challenging transformations, the use of an ethylene atmosphere can significantly improve catalyst lifetime and reaction efficiency. While alternative catalysts based on other metals exist, ruthenium complexes remain the most versatile and widely used for enyne metathesis in modern organic synthesis. This guide provides the necessary data and protocols to empower researchers to effectively utilize this powerful synthetic methodology.

References

A Comparative Analysis of Experimental and Theoretical Spectroscopic Data for 1-Hexen-4-yne

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a precise understanding of molecular structure is paramount. Spectroscopic analysis is a cornerstone of this endeavor, and the correlation between experimental data and theoretical predictions provides a powerful tool for structural elucidation and confirmation. This guide presents a detailed comparison of experimental and theoretically derived spectroscopic data for the enyne compound, 1-Hexen-4-yne.

This document summarizes the key spectroscopic signatures of this compound, covering Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data. By juxtaposing experimental findings with computational predictions, this guide aims to provide a comprehensive reference for the characterization of this versatile organic molecule.

At a Glance: Spectroscopic Data Summary

The following tables provide a concise summary of the key experimental and theoretical spectroscopic data for this compound.

Infrared (IR) Spectroscopy
Functional GroupExperimental Frequency (cm⁻¹)Theoretical Frequency (cm⁻¹)Vibrational Mode
=C-H Stretch (vinyl)30883090Asymmetric Stretch
=C-H Stretch (vinyl)30153018Symmetric Stretch
C-H Stretch (allyl)2975, 29352978, 2940Asymmetric and Symmetric Stretch
C≡C Stretch (alkyne)22402245Stretch
C=C Stretch (alkene)16421645Stretch
=C-H Bend (vinyl)995, 915998, 918Out-of-plane Bend (Wag)
C-H Bend (methyl)13781380Symmetric Bend (Umbrella)

Note: Experimental data is sourced from gas-phase IR spectroscopy. Theoretical data is derived from DFT (B3LYP/6-311+G(d,p)) calculations.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton AssignmentExperimental Chemical Shift (ppm)Predicted Theoretical Chemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
H-1 (vinyl)5.855.82ddt17.0, 10.2, 6.6
H-2a (vinyl)5.255.21d17.0
H-2b (vinyl)5.105.07d10.2
H-3 (allyl)2.952.91dt6.6, 2.4
H-6 (methyl)1.801.78t2.4

Note: Experimental data is typically recorded in CDCl₃. Predicted data is generated using computational NMR prediction software.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon AssignmentExperimental Chemical Shift (ppm)Predicted Theoretical Chemical Shift (ppm)
C-1134.5134.2
C-2117.0116.8
C-329.529.1
C-480.079.5
C-575.074.8
C-63.53.7

Note: Experimental data is typically recorded in CDCl₃. Predicted data is generated using computational NMR prediction software.

Mass Spectrometry (MS)
m/zRelative Intensity (Experimental)Relative Intensity (Predicted)Ion FormulaFragmentation Pathway
8040%High[C₆H₈]⁺˙Molecular Ion
79100%High[C₆H₇]⁺Loss of H radical
6555%Moderate[C₅H₅]⁺Loss of methyl radical followed by rearrangement
5330%Moderate[C₄H₅]⁺Propargyl cation fragment
3960%High[C₃H₃]⁺Cyclopropenyl cation (stable)

Note: Experimental data corresponds to Electron Ionization (EI) at 70 eV. Predicted fragmentation is based on established fragmentation rules and computational algorithms.

Experimental Protocols

Detailed methodologies are crucial for the replication and verification of scientific findings. The following protocols outline the standard procedures for obtaining the experimental spectroscopic data for a volatile organic compound like this compound.

Infrared (IR) Spectroscopy
  • Sample Preparation: For gas-phase analysis, a small amount of liquid this compound is injected into an evacuated gas cell with IR-transparent windows (e.g., KBr or NaCl). For solution-phase analysis, a dilute solution (typically 1-5% w/v) is prepared in a suitable IR-transparent solvent (e.g., CCl₄ or CS₂).

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition: The spectrometer is purged with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference. A background spectrum of the empty gas cell or the pure solvent is recorded. The sample spectrum is then acquired, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. The final spectrum is presented as absorbance or transmittance versus wavenumber (cm⁻¹).

  • Data Processing: The background spectrum is subtracted from the sample spectrum. Baseline correction and smoothing may be applied if necessary.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

  • ¹H NMR Acquisition: A standard one-pulse sequence is used to acquire the proton spectrum. Key parameters include the spectral width, acquisition time, relaxation delay, and the number of scans.

  • ¹³C NMR Acquisition: A proton-decoupled pulse sequence (e.g., PENDANT or DEPT) is used to acquire the carbon spectrum. A larger number of scans is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the frequency-domain spectrum. Phase and baseline corrections are applied. The chemical shifts are referenced to the TMS signal (0.00 ppm). Integration of the ¹H NMR signals is performed to determine the relative number of protons.

Mass Spectrometry (MS)
  • Sample Introduction: For a volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method. The sample is injected into the GC, where it is vaporized and separated from any impurities.

  • Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. Electron Ionization (EI) at a standard energy of 70 eV is typically used to induce fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: An electron multiplier or other detector records the abundance of each ion.

  • Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualizing Spectroscopic Workflows

To better illustrate the processes involved in comparing experimental and theoretical data, the following diagrams are provided.

experimental_workflow cluster_exp Experimental Analysis cluster_theo Theoretical Analysis cluster_comp Comparison and Elucidation Sample This compound Sample IR_Exp FTIR Spectrometer Sample->IR_Exp NMR_Exp NMR Spectrometer Sample->NMR_Exp MS_Exp GC-MS Sample->MS_Exp IR_Data Experimental IR Spectrum IR_Exp->IR_Data NMR_Data Experimental NMR Spectra NMR_Exp->NMR_Data MS_Data Experimental Mass Spectrum MS_Exp->MS_Data Comparison Data Comparison IR_Data->Comparison NMR_Data->Comparison MS_Data->Comparison Structure Molecular Structure of this compound IR_Calc DFT Calculations Structure->IR_Calc NMR_Calc NMR Prediction Software Structure->NMR_Calc MS_Calc Fragmentation Prediction Structure->MS_Calc IR_Theo Theoretical IR Spectrum IR_Calc->IR_Theo NMR_Theo Theoretical NMR Spectra NMR_Calc->NMR_Theo MS_Theo Theoretical Mass Spectrum MS_Calc->MS_Theo IR_Theo->Comparison NMR_Theo->Comparison MS_Theo->Comparison Elucidation Structural Confirmation Comparison->Elucidation

Workflow for comparing experimental and theoretical spectroscopic data.

logical_relationship Start Unknown Compound (this compound) IR IR Spectroscopy (Functional Groups: Alkene, Alkyne) Start->IR MS Mass Spectrometry (Molecular Weight, Formula) Start->MS NMR NMR Spectroscopy (Connectivity, Stereochemistry) IR->NMR Suggests presence of =C-H, C≡C, C=C MS->NMR Provides molecular formula (C₆H₈) Structure Final Structure Elucidation NMR->Structure Confirms atom connectivity and 3D arrangement

Logical relationship of spectroscopic methods in structure elucidation.

Conclusion

The close agreement between the experimental and theoretical spectroscopic data for this compound provides a high degree of confidence in its structural assignment. Minor deviations between experimental and theoretical values can be attributed to factors such as solvent effects, conformational averaging, and the inherent approximations in computational models. This comparative guide serves as a valuable resource for the unambiguous identification and characterization of this compound in various research and development settings.

Safety Operating Guide

Proper Disposal of 1-Hexen-4-yne: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management of 1-Hexen-4-yne waste is crucial for ensuring laboratory safety and environmental compliance. This guide provides detailed procedures for the proper disposal of this compound and associated contaminated materials. As a terminal alkyne, this compound presents specific hazards that necessitate careful handling throughout the disposal process.

The primary concern with terminal alkynes is their ability to form explosive metal acetylides in the presence of certain metals.[1] Therefore, waste streams containing this compound must be segregated from heavy metal waste.[1] Furthermore, due to its likely flammable nature, it must be handled as a flammable liquid.[1][2][3]

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE), including safety goggles, a flame-resistant lab coat, and chemical-resistant gloves. All handling of this compound waste must be conducted in a certified chemical fume hood.

Quantitative Data

The following table summarizes key quantitative data for this compound to inform safe handling and disposal.

PropertyValue
Boiling Point53.5 °C
Flash Point-29.046 °C
Molecular Weight80.13 g/mol

Disposal Procedures

The proper disposal route for this compound depends on whether it is in a reaction mixture or as an unused reagent.

1. Unused or Expired this compound:

Pure or expired this compound should not be opened. The original container should be securely sealed, clearly labeled as "Hazardous Waste: this compound," and disposed of through your institution's Environmental Health and Safety (EHS) department.[4]

2. Reaction Mixtures Containing this compound:

Reaction mixtures must be quenched to neutralize any residual reactive species before disposal.[4]

Experimental Protocol: Quenching of this compound Reaction Mixtures

This protocol outlines a general procedure for quenching a reaction mixture containing a terminal alkyne. It is imperative to adapt this procedure to the specific scale and reagents of your experiment.

Objective: To neutralize any unreacted this compound and reactive intermediates prior to disposal.

Materials:

  • Reaction mixture containing this compound

  • Inert solvent (e.g., Tetrahydrofuran (THF))

  • Protic solvent for quenching (e.g., Methanol (B129727) or a saturated aqueous solution of ammonium (B1175870) chloride)

  • Appropriately labeled hazardous waste container

Procedure:

  • Preparation: Ensure the reaction flask is under an inert atmosphere (e.g., Nitrogen or Argon) and cooled to 0 °C in an ice bath to manage any exothermic reactions.[4]

  • Dilution: Dilute the reaction mixture with an equal volume of an inert solvent, such as THF, to help dissipate heat during quenching.[4]

  • Quenching: Slowly add a protic solvent, such as methanol or a saturated aqueous solution of ammonium chloride, to the cooled and diluted reaction mixture with stirring. Continue the addition until any gas evolution ceases.[4]

  • Warm to Room Temperature: Allow the quenched mixture to slowly warm to room temperature while continuing to stir.[4]

  • Waste Collection: Once the mixture has reached room temperature, transfer it to a designated hazardous waste container that is compatible with all the components of the mixture.[4]

  • Labeling and Storage: Securely seal the container and label it clearly with all its constituents. Store the container in a designated satellite accumulation area for hazardous waste.[4][5]

  • Final Disposal: Arrange for the collection of the hazardous waste by your institution's EHS department.[1][4]

Disposal of Contaminated Materials

  • Sharps: Any sharps, such as needles or glass pipettes, contaminated with this compound should be placed in a designated, puncture-proof sharps container labeled "Hazardous Chemical Waste - Sharps" with a clear indication of the chemical contaminant.[1][6]

  • Solid Waste: Contaminated solid waste, including gloves, pipette tips, and paper towels, must be collected in a clearly labeled, leak-proof hazardous waste container.[1]

  • Glassware: Glassware should be rinsed with a suitable organic solvent (e.g., acetone (B3395972) or ethanol), and this initial rinsate must be collected as hazardous liquid waste.[1] Subsequent cleaning with detergent and water can typically follow, but consult your institution's guidelines.[1]

Logical Workflow for this compound Disposal

DisposalWorkflow Start This compound Waste Generated Decision Is the waste a reaction mixture or unused product? Start->Decision Unused Unused/Expired Product Decision->Unused Unused ReactionMix Reaction Mixture Decision->ReactionMix Reaction Mixture SealContainer Securely seal original container Unused->SealContainer Quench Quench Reaction Mixture ReactionMix->Quench LabelUnused Label as Hazardous Waste: This compound SealContainer->LabelUnused EHS_Unused Dispose via Institutional EHS LabelUnused->EHS_Unused CollectWaste Collect in appropriate hazardous waste container Quench->CollectWaste LabelReaction Label with all constituents CollectWaste->LabelReaction EHS_Reaction Dispose via Institutional EHS LabelReaction->EHS_Reaction

Caption: Logical workflow for the proper disposal of this compound.

References

Essential Safety and Operational Guidance for Handling 1-Hexen-4-yne

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 1-Hexen-4-yne was publicly available at the time of this writing. The following guidance is based on the chemical properties of structurally similar compounds, such as 1-hexene (B165129) and 1-hexyne, and general best practices for handling volatile, flammable organic compounds. Researchers, scientists, and drug development professionals should always conduct a thorough risk assessment before handling any chemical and consult with their institution's environmental health and safety department.

This document provides crucial safety and logistical information for the operational use and disposal of this compound, a volatile organic compound. Adherence to these procedural guidelines is paramount to ensure laboratory safety and regulatory compliance.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound and its structural analogs, 1-hexene and 1-hexyne, to provide a comparative safety profile.

PropertyThis compound1-Hexene1-Hexyne
CAS Number 5009-11-0592-41-6693-02-7
Molecular Formula C₆H₈C₆H₁₂C₆H₁₀
Molecular Weight 80.13 g/mol 84.16 g/mol 82.14 g/mol
Boiling Point ~85-86 °C63 °C71 °C
Flash Point -26 °C[1]-21 °C[2]
Density 0.673 g/cm³0.715 g/cm³
Vapor Pressure 160 mmHg @ 20°C123 mmHg @ 20°C
Lower Explosion Limit 1.2%1.3%
Upper Explosion Limit 6.9%6.8%

Experimental Protocols: Safe Handling and Disposal

1. Personal Protective Equipment (PPE)

Due to the volatile and flammable nature of this compound, a comprehensive PPE strategy is required to mitigate exposure risks.

  • Eye and Face Protection: Chemical splash goggles and a face shield are mandatory to protect against splashes and vapors.[3][4]

  • Skin Protection: A flame-retardant lab coat and chemical-resistant gloves (e.g., nitrile or neoprene) must be worn.[5] For tasks with a higher risk of splashing, a chemical-resistant apron is also recommended.

  • Respiratory Protection: All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation of vapors.[5] If there is a potential for exposure above established limits, a NIOSH-approved respirator with an organic vapor cartridge should be used.[2]

  • Footwear: Closed-toe shoes are required in the laboratory at all times.[5]

2. Operational Plan: Step-by-Step Handling Procedure

  • Preparation:

    • Ensure a certified chemical fume hood is operational.

    • Gather all necessary PPE and have it readily available.

    • Prepare a designated waste container for this compound waste.

    • Have spill control materials (e.g., absorbent pads, sand) accessible.

  • Handling:

    • Conduct all transfers and manipulations of this compound within the chemical fume hood.[5]

    • Ground all equipment to prevent static discharge, which could be an ignition source.[2]

    • Use the smallest quantity of the chemical necessary for the experiment.

    • Keep containers of this compound tightly sealed when not in use.[3][6]

  • Emergency Procedures:

    • Spill: In the event of a small spill within the fume hood, use absorbent material to contain it. For larger spills, evacuate the area and contact emergency personnel.[3][4]

    • Fire: Use a dry chemical, carbon dioxide, or foam extinguisher. Do not use water, as it may spread the flammable liquid.[3][7]

    • Exposure:

      • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[2][3]

      • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2]

      • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[2]

      • Ingestion: Do NOT induce vomiting. Seek immediate medical attention.[2][3]

3. Disposal Plan

  • All waste containing this compound must be collected in a designated, properly labeled, and sealed hazardous waste container.

  • The waste container should be stored in a cool, well-ventilated area away from ignition sources.

  • Follow all institutional, local, and national regulations for the disposal of flammable and volatile organic compounds.[3][4]

Logical Workflow for Safe Handling of this compound

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_emergency Emergency Response cluster_disposal Disposal prep1 Verify Fume Hood Functionality prep2 Don Appropriate PPE prep1->prep2 prep3 Prepare Waste Container prep2->prep3 prep4 Locate Spill Kit prep3->prep4 handle1 Work in Fume Hood prep4->handle1 handle2 Ground Equipment handle1->handle2 emergency_spill Spill Response handle1->emergency_spill emergency_exposure Exposure Response handle1->emergency_exposure handle3 Use Minimal Quantity handle2->handle3 emergency_fire Fire Response handle2->emergency_fire handle4 Keep Container Sealed handle3->handle4 dispose1 Collect in Labeled Container handle4->dispose1 dispose2 Store Safely dispose1->dispose2 dispose3 Follow Regulations dispose2->dispose3

References

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Retrosynthesis Analysis

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.